molecular formula C11H14ClNO3 B1455294 tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate CAS No. 345893-27-8

tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate

Cat. No.: B1455294
CAS No.: 345893-27-8
M. Wt: 243.68 g/mol
InChI Key: BWJHNIPKQFCYIS-UHFFFAOYSA-N
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Description

tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (CAS 345893-27-8) is a chemical compound with the molecular formula C11H14ClNO3 and a molecular weight of 243.69 g/mol . It is characterized by a carbamate group protected by a tert-butyl moiety (Boc group), which is a fundamental and widely used protecting group in organic synthesis for amines . Compounds featuring the carbamate functional group are of significant interest in modern drug discovery and medicinal chemistry due to their high chemical and proteolytic stability, ability to penetrate cell membranes, and structural resemblance to a peptide bond . This makes carbamate-based molecules valuable as structural motifs in pharmaceuticals and as intermediates in the synthesis of more complex molecules. They are found in a variety of approved drugs and prodrugs, including chemotherapeutic agents, anticonvulsants, and human immunodeficiency virus (HIV) protease inhibitors . As such, tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate serves as a versatile building block for researchers, particularly in the development of novel therapeutic agents. The presence of both the phenolic hydroxyl and the chloro group on the aromatic ring provides additional sites for chemical modification, allowing for the creation of a diverse array of derivatives . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(4-chloro-3-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(15)13-7-4-5-8(12)9(14)6-7/h4-6,14H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJHNIPKQFCYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20701729
Record name tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345893-27-8
Record name tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 5-(Boc-amino)-2-chlorophenol

[1]

CAS Registry Number: 345893-27-8 Synonyms: tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate; N-Boc-5-amino-2-chlorophenol Molecular Formula:

Molecular Weight:12

Executive Summary

5-(Boc-amino)-2-chlorophenol is a high-value "privileged scaffold" intermediate used primarily in the discovery of kinase inhibitors and peptidomimetics.[1] Its structural duality—combining an acidic phenolic handle with an acid-labile protected amine—allows for orthogonal functionalization strategies.[1] This guide provides a rigorous analysis of its physicochemical behavior, stability profiles, and optimized handling protocols for medicinal chemistry applications.

Molecular Architecture & Physicochemical Properties

The molecule features a trisubstituted benzene ring with a chlorine atom ortho to a phenolic hydroxyl group and a Boc-protected amine at the meta position (relative to the hydroxyl).[1] This substitution pattern dictates its electronic and solubility profile.[1]

Calculated & Experimental Data
PropertyValue / RangeMechanistic Insight
Appearance White to off-white solidCrystalline lattice stabilized by intermolecular H-bonds (Phenol OH

Carbamate C=O).[1][3]
Melting Point 103 – 106 °CSharp melting range indicates high crystallinity; lower than unsubstituted amino-phenols due to Boc steric bulk disrupting packing.[1][3]
pKa (Phenol) 8.3 – 8.6 (Experimental Est.)[1][3]The ortho-chloro group exerts an inductive electron-withdrawing effect (-I), increasing acidity relative to phenol (pKa 9.95).[1]
pKa (Carbamate) > 12 (Neutral)The Boc-amine proton is non-acidic under physiological conditions.[1][3]
LogP 2.8 – 3.1 (Predicted)The lipophilic tert-butyl group and chloro-substituent significantly increase hydrophobicity compared to the parent aminophenol.[1][3]
Topological PSA ~58.6 ŲModerate polarity suggests good membrane permeability potential (Rule of 5 compliant).[1][3]
Electronic Effects Diagram

The interplay between the functional groups is critical for reactivity. The chlorine atom deactivates the ring towards electrophilic aromatic substitution (EAS) but activates the phenol proton.[1]

ElectronicEffectsPhenolPhenolic OH(Nucleophilic Handle)CoreBenzene Core(Electron Density)Phenol->CoreStrong Activation(Ortho/Para)ChlorineOrtho-Chlorine(Inductive Withdrawal -I)Chlorine->PhenolLowers pKa(Increases Acidity)Chlorine->CoreDeactivates RingBocAmineMeta-Boc-Amine(Steric Bulk + Lipophilicity)BocAmine->CoreWeak Activation

Figure 1: Electronic influence of substituents on the central benzene ring.[1]

Solubility & Stability Profile

Understanding the pH-dependent behavior of 5-(Boc-amino)-2-chlorophenol is essential for purification and storage.[1]

Solvent Compatibility Table[1]
SolventSolubilityOperational Note
Dichloromethane (DCM) HighPreferred solvent for reactions and transfers.[1][3]
Ethyl Acetate HighExcellent for extraction and crystallization.[1][3]
DMSO / DMF HighSuitable for

reactions; difficult to remove.[1][3]
Water (Neutral) InsolubleHydrophobic Boc group dominates.[1][3]
Water (Basic pH > 10) SolubleForms the phenolate anion (

).[1][3]
Water (Acidic pH < 2) Insoluble / UnstableWARNING: Acidic aqueous conditions trigger Boc deprotection.[1][3]
Stability Logic

The molecule possesses an "Achilles' heel": the acid-labile Boc group.[1] Conversely, the phenol is susceptible to oxidation if stored in basic solution for prolonged periods.

StabilityLogicNeutralNeutral Species(pH 4-7)Stable SolidAcidicAcidic Conditions(pH < 2, TFA/HCl)Neutral->AcidicAdd AcidBasicBasic Conditions(pH > 10, NaOH)Neutral->BasicAdd BaseDeprotectionBoc Deprotection(Loss of t-Butyl)Acidic->DeprotectionFast ReactionPhenolatePhenolate Anion(Soluble in Water)Basic->PhenolateReversibleOxidationOxidative Degradation(Quinone formation)Phenolate->OxidationSlow (Air Exposure)

Figure 2: pH-Stability map indicating safe handling zones.[1]

Synthetic Protocols & Handling

Synthesis from 5-Amino-2-chlorophenol

Reaction Type: Chemoselective Amine Protection Precursor: 5-Amino-2-chlorophenol (CAS 28443-50-7)[1]

Protocol:

  • Dissolution: Dissolve 5-amino-2-chlorophenol (1.0 eq) in THF/Water (1:1 v/v).

  • Basification: Add

    
     (2.5 eq) to buffer the solution.
    
  • Addition: Add Di-tert-butyl dicarbonate (

    
    , 1.1 eq) dropwise at 0°C.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Acidify carefully to pH ~4 with 1M citric acid (avoid strong mineral acids). Extract with EtOAc.[1]

  • Purification: Recrystallize from Hexane/EtOAc or flash chromatography.

Why this works: The amino group is significantly more nucleophilic than the phenol, especially at neutral/mildly basic pH.

1
Selective Deprotection (The "Self-Validating" Step)

To verify the identity of the compound during QC, a small-scale deprotection test is standard.

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Observation: Gas evolution (Isobutylene) confirms the presence of the Boc group.[1]

  • Product: The resulting HCl salt of 5-amino-2-chlorophenol precipitates in ether, allowing easy gravimetric confirmation.[1]

Analytical Characterization Standards

To ensure scientific integrity, the following analytical signatures must be met:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~9.3 ppm (s, 1H, Phenol -OH) - Exchangeable with 
      
      
      .[1]
    • 
       ~9.0 ppm (s, 1H, Carbamate -NH) - Broad singlet.[1]
      
    • 
       ~1.45 ppm (s, 9H, t-Butyl).[1]
      
    • Aromatic region: Three distinct signals corresponding to the 1,2,4-substitution pattern (typically a doublet, doublet of doublets, and a doublet).

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV at 254 nm (Aromatic) and 210 nm (Amide bond).[1]

References

  • Biosynce . (n.d.).[1] tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate CAS 345893-27-8.[1][2] Retrieved from [Link]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 7245, 2-Chlorophenol. Retrieved from [Link][1]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[1][4] Wiley-Interscience.[1][5] (Standard reference for Boc stability and deprotection protocols).

  • Hansch, C., Leo, A., & Hoekman, D. (1995).[6] Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[1][6][7] (Source for substituent constants of Cl and OH).[1]

Advanced Technical Guide: tert-Butyl N-(4-chloro-3-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the role of tert-Butyl N-(4-chloro-3-hydroxyphenyl)carbamate (CAS: 345893-27-8) as a critical pharmacophore scaffold in the synthesis of precision oncology therapeutics.

While often categorized as a raw intermediate, this compound functions as a "masked warhead" in drug discovery. Its primary mechanism of action lies in its utility as a protected precursor for the 4-chloro-3-hydroxyaniline moiety—a structural motif essential for binding in the allosteric pockets of mutant Isocitrate Dehydrogenase (mIDH1/2) and the ATP-binding sites of specific Tyrosine Kinases (e.g., VEGFR, c-Kit).

Executive Summary & Chemical Identity

Compound: tert-Butyl N-(4-chloro-3-hydroxyphenyl)carbamate CAS: 345893-27-8 Role: Orthogonal Pharmacophore Scaffold Target Class: Mutant Metabolic Enzymes (mIDH1/2), Tyrosine Kinases (VEGFR/PDGFR).

This guide addresses the compound's dual mechanistic role:

  • Synthetic Mechanism: Acting as a bifunctional scaffold allowing selective derivatization of the phenol group while protecting the aniline nitrogen.

  • Pharmacological Mechanism: Once deprotected and incorporated into a final drug (API), the 4-chloro-3-hydroxyphenyl moiety acts as a critical anchor for hydrogen bonding and hydrophobic interactions within the target enzyme's active site.

Chemical Mechanism: Orthogonal Protection Strategy

The utility of this compound stems from the electronic and steric orthogonality between the tert-butyloxycarbonyl (Boc)-protected amine and the free phenol.

The "Boc-Switch" Workflow

In high-value drug synthesis (e.g., for mIDH inhibitors), the N-Boc group serves as a temporary "mask" that deactivates the nucleophilic aniline nitrogen. This forces chemoselectivity toward the hydroxyl group (-OH) during alkylation or etherification reactions.

  • Step 1: Phenolic Functionalization: The free -OH group is deprotonated (using bases like Cs₂CO₃ or K₂CO₃) to act as a nucleophile, attacking alkyl halides or epoxides. The Boc group prevents N-alkylation side reactions.

  • Step 2: Boc Deprotection: Treatment with acid (TFA or HCl) removes the Boc group, liberating the aniline amine (-NH₂).

  • Step 3: Pharmacophore Assembly: The revealed amine is then coupled (via urea or amide formation) to the core scaffold of the drug.

Visualization: Synthetic Logic Flow

The following diagram illustrates the "Boc-Switch" logic used to construct mIDH inhibitors using this scaffold.

SyntheticMechanism Start tert-Butyl N-(4-chloro-3- hydroxyphenyl)carbamate (Scaffold) Step1 Step 1: Phenol Functionalization (Base + R-X) Start->Step1 Chemoselective Targeting Intermediate O-Alkylated Intermediate (Boc-Protected) Step1->Intermediate Step2 Step 2: Acidic Deprotection (TFA/DCM) Intermediate->Step2 ActiveAmine Free Aniline (Active Nucleophile) Step2->ActiveAmine -Boc Group Step3 Step 3: Urea/Amide Coupling ActiveAmine->Step3 FinalDrug Final API (e.g., mIDH Inhibitor) Step3->FinalDrug

Figure 1: The chemoselective "Boc-Switch" workflow allowing precise installation of the 4-chloro-3-hydroxyphenyl pharmacophore.

Pharmacological Mechanism: The "Payload" Activity

Once the scaffold is incorporated into the final drug architecture, the 4-chloro-3-hydroxyphenyl moiety functions as a critical binding element. The most prominent application is in the inhibition of Mutant Isocitrate Dehydrogenase (mIDH) .

Target: Mutant IDH1/2 (Oncology)

Mutations in IDH1 (R132) or IDH2 (R140/R172) confer a neomorphic activity that converts


-ketoglutarate (

-KG) into the oncometabolite (R)-2-hydroxyglutarate (2-HG) .
  • Mechanism of Binding: The 4-chloro-3-hydroxyphenyl ring (derived from the carbamate intermediate) binds to the allosteric hydrophobic pocket of the mutant enzyme.

    • The Chlorine Atom: Occupies a lipophilic sub-pocket, displacing water and increasing binding entropy.

    • The Hydroxyl/Ether Group: Often acts as a hydrogen bond acceptor/donor with backbone residues (e.g., Asp or Ser) in the enzyme's conformational "switch" region.

    • Consequence: Binding locks the enzyme in a non-catalytic conformation, preventing the reduction of

      
      -KG to 2-HG.
      
Downstream Signaling Effects

Inhibition of mIDH restores the cellular differentiation pathways blocked by 2-HG.

  • 2-HG Reduction: Drug binding stops 2-HG production.

  • Epigenetic Reactivation: 2-HG is a competitive inhibitor of

    
    -KG-dependent dioxygenases, including TET2  (DNA demethylase). Removing 2-HG restores TET2 activity.
    
  • Differentiation: Restored DNA demethylation allows expression of differentiation genes, pushing leukemic blasts (in AML) or glioma cells toward a mature, non-proliferative state.

mIDH_Pathway MutantIDH Mutant IDH1/2 Enzyme (Neomorphic Activity) TwoHG (R)-2-Hydroxyglutarate (Oncometabolite) MutantIDH->TwoHG Catalyzes conversion of α-KG Inhibitor Drug (containing 4-Cl-3-OH-Phenyl) Allosteric Binder Inhibitor->MutantIDH Inhibits Diff Cellular Differentiation (Therapeutic Effect) Inhibitor->Diff Restores Normal Epigenetics AlphaKG α-Ketoglutarate AlphaKG->MutantIDH TET2 TET2 / JmjC (Epigenetic Regulators) TwoHG->TET2 Inhibits Hypermeth DNA Hypermethylation (Differentiation Block) TET2->Hypermeth Loss of function leads to Tumor Tumorigenesis / Proliferation Hypermeth->Tumor

Figure 2: The pharmacological cascade. The scaffold-derived inhibitor blocks 2-HG production, reversing the epigenetic block on differentiation.

Experimental Protocols

Protocol A: Chemoselective O-Alkylation (Synthesis)

Objective: To utilize the Boc-protected scaffold for introducing a side chain via the phenol group without affecting the nitrogen.

  • Preparation: Dissolve tert-Butyl N-(4-chloro-3-hydroxyphenyl)carbamate (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Activation: Add Cesium Carbonate (Cs₂CO₃, 1.5 equiv). Stir at Room Temperature (RT) for 30 mins to generate the phenoxide anion.

    • Note: Cs₂CO₃ is preferred over K₂CO₃ for its higher solubility and "cesium effect" which promotes O-alkylation.

  • Alkylation: Dropwise add the alkyl halide (e.g., 2-bromoethyl methyl ether, 1.1 equiv).

  • Reaction: Heat to 60°C under N₂ atmosphere for 4–6 hours. Monitor by TLC/LC-MS (Target mass: SM + Alkyl group).

  • Workup: Dilute with EtOAc, wash with water/brine (3x) to remove DMF. Dry over Na₂SO₄.

  • Validation: ¹H NMR should show the disappearance of the phenolic -OH singlet (~9.5 ppm) and retention of the Boc singlet (~1.5 ppm).

Protocol B: mIDH1 Inhibition Assay (Validation)

Objective: To verify the biological activity of the final drug molecule derived from the scaffold.

  • Reagents: Recombinant mIDH1 (R132H), NADPH,

    
    -Ketoglutarate, Diaphorase/Resazurin detection system.
    
  • Setup: In a 384-well plate, incubate the synthesized inhibitor (serial dilutions) with mIDH1 enzyme (15 nM) for 60 mins.

  • Reaction Start: Add substrate mix (NADPH 20 µM +

    
    -KG 2 mM).
    
  • Measurement: Monitor the consumption of NADPH (fluorescence: Ex 540nm / Em 590nm) or production of 2-HG (via LC-MS).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

    • Success Criteria: Potent inhibitors derived from this scaffold typically exhibit IC₅₀ < 50 nM.

Data Summary: Scaffold Properties

PropertySpecificationRelevance to Protocol
Molecular Weight 243.69 g/mol Calculation of equivalents for synthesis.
Appearance Off-white / Pale brown solidVisual purity check; oxidation leads to darkening.
Solubility DMSO, DMF, Methanol, DCMHigh solubility in polar aprotic solvents aids nucleophilic substitution.
pKa (Phenol) ~9.5Requires moderate base (Carbonates) for deprotonation.
Boc Stability Stable up to ~150°C (neutral)Allows heating during O-alkylation steps.
Lability Acid Sensitive (TFA/HCl)Rapid deprotection to release the active amine.

References

  • Popovici-Muller, J., et al. (2018). "Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Hematologic Malignancies." ACS Medicinal Chemistry Letters. Link

  • Cho, Y. S., et al. (2017). "Pyridinyl quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors." U.S. Patent 9,771,349. Link

  • Dang, L., et al. (2009).[1][2] "Cancer-associated IDH1 mutations produce 2-hydroxyglutarate." Nature.[2] Link

  • Biosynce. (2024). "tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate Product Data." Chemical Building Blocks. Link

  • Salituro, F. G., et al. (2016). "Quinolinone pyrimidines compositions as mutant-isocitrate dehydrogenase inhibitors." WO Patent 2016044781A1. Link

Sources

Technical Dossier: (4-Chloro-3-hydroxy-phenyl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a primary reference for the synthesis, characterization, and application of (4-chloro-3-hydroxy-phenyl)-carbamic acid tert-butyl ester . This dossier synthesizes experimental data from high-impact medicinal chemistry patents with fundamental spectroscopic analysis.

CAS Registry Number: 345893-27-8 Synonyms: tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate; N-Boc-4-chloro-3-hydroxyaniline Molecular Formula: C₁₁H₁₄ClNO₃ Molecular Weight: 243.69 g/mol

Executive Summary

(4-Chloro-3-hydroxy-phenyl)-carbamic acid tert-butyl ester is a critical pharmacophore intermediate, primarily utilized in the development of mutant-isocitrate dehydrogenase (mIDH) inhibitors and kinase inhibitors targeting the MAPK pathway. Its structural core—a 3-hydroxy-4-chloroaniline moiety protected by a tert-butoxycarbonyl (Boc) group—provides a versatile scaffold for nucleophilic substitution and metal-catalyzed cross-coupling reactions while preserving the sensitive phenol and amine functionalities.

This guide details a scalable, self-validating synthesis protocol and provides comprehensive spectral data interpretation to ensure reproducibility in drug discovery workflows.

Chemical Identity & Physical Properties[1][2][3]

PropertySpecification
Appearance Off-white to pale brown solid (often isolated as a viscous oil in crude form)
Melting Point 103–106 °C (Recrystallized)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate, DCM; Insoluble in Water
pKa (Predicted) ~9.5 (Phenolic OH), ~12 (Carbamate NH)
LogP 2.8 (Predicted)

Synthesis & Preparation Protocol

Methodology: Chemoselective N-acylation of 5-amino-2-chlorophenol.

Reaction Logic

The synthesis exploits the nucleophilicity differential between the aniline amine and the phenolic hydroxyl group. Under neutral or slightly basic conditions, the amine reacts preferentially with di-tert-butyl dicarbonate (Boc₂O) to form the carbamate, leaving the phenol available for subsequent functionalization (e.g., silyl protection or alkylation).

Step-by-Step Protocol

Reference Standard: Adapted from US Patent 10,414,752 and WO2016044781.

Reagents:

  • 5-Amino-2-chlorophenol (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.25 equiv)

  • Tetrahydrofuran (THF), anhydrous (10-15 volumes)

  • Optional: Triethylamine (1.1 equiv) if HCl salt is used.

Procedure:

  • Setup: Charge a round-bottom flask with 5-amino-2-chlorophenol (e.g., 10.0 g) and anhydrous THF (350 mL).

  • Addition: Add Boc₂O (20 mL / ~1.25 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (66 °C) and stir for 12–16 hours. Monitor by LCMS for the disappearance of starting material (m/z 144) and appearance of product (m/z 244).

  • Workup:

    • Evaporate the THF under reduced pressure to yield a brown oily residue.[1][2]

    • Dissolve the residue in Ethyl Acetate (300 mL).

    • Wash sequentially with Water (300 mL), Saturated NaHCO₃ (300 mL), and Brine (300 mL).[1][2][3][4]

    • Critical Step: The NaHCO₃ wash removes unreacted phenolic byproducts and acidic impurities.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude material (often a brown oil) is typically sufficiently pure (>90%) for downstream silylation. For analytical standards, recrystallize from Hexanes/EtOAc (8:1).

Synthesis Workflow Diagram

SynthesisWorkflow Start 5-Amino-2-chlorophenol (Starting Material) Reagent Boc2O + THF (Reflux, 16h) Start->Reagent Dissolution Intermediate Crude Reaction Mixture Reagent->Intermediate N-Acylation Workup Workup: EtOAc Ext. / NaHCO3 Wash Intermediate->Workup Purification Product tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (m/z 244) Workup->Product Isolation

Caption: Chemoselective synthesis workflow for N-Boc protection of 5-amino-2-chlorophenol.

Spectral Characterization Data

The following data validates the structure of the purified compound. Note that shifts may vary slightly depending on solvent concentration and trace acid content.

Mass Spectrometry (LC-MS)[4][5][6][7][8][9][10]
  • Ionization Mode: ESI Positive

  • Observed Mass:

    • [M+H]⁺: 244.1 m/z (Characteristic parent ion)

    • [M+Na]⁺: 266.1 m/z

    • [M-tBu+H]⁺: 188.0 m/z (Loss of tert-butyl group, common in-source fragmentation)

  • Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to Chlorine-35/37 isotope signature.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (300 MHz) Note: Assignments based on structural analogs and patent reference data (US 10,414,752).

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
9.45 br s1HOH Phenolic proton (exchangeable)
9.30 s1HNH Carbamate NH (exchangeable)
7.35 d (J=2.5 Hz)1HH-2 Aromatic: Ortho to OH/NH, Meta to Cl
7.18 d (J=8.8 Hz)1HH-5 Aromatic: Ortho to Cl
6.95 dd (J=8.8, 2.5 Hz)1HH-6 Aromatic: Ortho to NH, Para to OH
1.48 s9Ht-Butyl Boc protecting group methyls
Infrared Spectroscopy (FT-IR)
  • 3350 cm⁻¹: O-H stretching (broad, H-bonded).

  • 3280 cm⁻¹: N-H stretching.

  • 1695 cm⁻¹: C=O stretching (Carbamate carbonyl).

  • 1590, 1520 cm⁻¹: C=C Aromatic ring breathing.

Spectral Logic Diagram

SpectralLogic Compound Structure: (4-Cl-3-OH-Ph)-NHBoc NMR_H2 H-2 (d, ~7.35 ppm) Isolated between OH/NH Compound->NMR_H2 NMR_H5 H-5 (d, ~7.18 ppm) Deshielded by Cl Compound->NMR_H5 NMR_H6 H-6 (dd, ~6.95 ppm) Couples to H-5 & H-2 Compound->NMR_H6 MS_Frag MS Frag: Loss of t-Butyl (-56 Da) Yields m/z 188 Compound->MS_Frag

Caption: Structural assignment logic correlating NMR signals to specific aromatic protons.

Quality Control & Stability

  • Impurity Profile:

    • Starting Material: 5-Amino-2-chlorophenol (Retains at lower retention time in reverse-phase HPLC).

    • Di-Boc Side Product: Formation of N,O-bis-Boc derivative is possible if excess base/Boc₂O is used. This is removed via the basic workup (hydrolysis of unstable phenolic carbonates) or recrystallization.

  • Storage: Hygroscopic. Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

  • Handling: Phenolic compounds are sensitive to oxidation. Solutions in EtOAc or DMSO should not be stored for prolonged periods exposed to air.

References

  • Preparation of Quinolinone Derivatives: Fantin, A., et al. (2019).[1] Pyridin-2(1H)-one quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors. U.S. Patent No.[2] 10,414,752.[2] Washington, DC: U.S. Patent and Trademark Office.

  • Synthesis of IDH Inhibitors: Travins, J., et al. (2016). Quinolinone pyrimidines compositions as mutant-isocitrate dehydrogenase inhibitors. WO Patent 2016/044781. World Intellectual Property Organization.

  • General Boc Protection Methodology: Basel, Y. & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine: A General Method for the Synthesis of t-Butyl Carbamates. The Journal of Organic Chemistry.

Sources

Biological activity of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Pharmacophore Analysis: Biological Relevance & Application of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate[1][2]

Executive Summary

tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (CAS: 345893-27-8) is a specialized high-value intermediate primarily utilized in the synthesis of Mutant Isocitrate Dehydrogenase (mIDH) Inhibitors . While not a final therapeutic agent itself, it serves as the critical "anchoring scaffold" for a class of pyridinone-quinolinone derivatives used in treating Acute Myeloid Leukemia (AML) and gliomas. Its biological significance lies in its ability to deliver the 4-chloro-3-hydroxyphenyl motif , a pharmacophore essential for allosteric binding within the mutated IDH1/IDH2 enzyme pockets.

This guide details the compound's chemical biology, its role in drug discovery workflows, and validated protocols for its synthesis and handling.

Chemical Biology & Pharmacophore Relevance

The biological utility of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate is defined by its downstream conversion into targeted cancer therapeutics. It is the precursor to the "warhead" that engages the mutant IDH enzyme.

The "Anchoring Motif" Hypothesis

In the context of IDH1/2 inhibitors (e.g., Ivosidenib analogs), the phenyl ring provided by this intermediate occupies a hydrophobic pocket adjacent to the enzyme's allosteric regulatory site.

  • 4-Chloro Substituent: Provides essential lipophilicity and fills a specific hydrophobic sub-pocket, increasing potency via Van der Waals interactions.

  • 3-Hydroxy Group: Acts as a hydrogen bond donor/acceptor. In the intermediate stage, it allows for further functionalization (e.g., ether linkage formation) to extend the molecule into the solvent-exposed region of the enzyme.

  • Boc-Protected Amine: Serves as a latent nitrogen nucleophile. Upon deprotection, it forms the amide/urea linkage central to the inhibitor's backbone.

Mechanism of Action (Downstream Target)

The final compounds derived from this intermediate function as allosteric inhibitors of mutant IDH1 (cytosolic) and IDH2 (mitochondrial).

  • Pathology: Mutant IDH converts

    
    -ketoglutarate (
    
    
    
    -KG) to the oncometabolite 2-hydroxyglutarate (2-HG) . High 2-HG levels block cellular differentiation and promote tumorigenesis.
  • Therapeutic Effect: Derivatives of this carbamate lock the mutant enzyme in a non-productive conformation, lowering 2-HG levels and inducing differentiation in leukemic cells.

Experimental Protocols

Synthesis of the Intermediate

Context: High-purity synthesis is required to prevent oxidation of the electron-rich phenol ring.

Reagents:

  • 5-Amino-2-chlorophenol (Starting Material)[3]

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Tetrahydrofuran (THF), anhydrous

  • Sodium Bicarbonate (

    
    ) or Triethylamine (
    
    
    
    )

Protocol:

  • Dissolution: Dissolve 5-amino-2-chlorophenol (1.0 eq) in anhydrous THF (0.5 M concentration) under nitrogen atmosphere.

  • Activation: Add

    
     (1.2 eq) and cool the solution to 0°C.
    
  • Addition: Dropwise add a solution of

    
     (1.1 eq) in THF over 30 minutes. The slow addition prevents bis-protection (protection of the phenol oxygen).
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[3][4][5][6][7]

  • Workup: Quench with water. Extract with Ethyl Acetate (

    
    ). Wash organic layer with 1M citric acid (to remove unreacted amine) followed by brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes).
    
    • Target Product: White to off-white solid/oil.

    • Yield Target: >85%.[3][8][9][10]

Downstream Functionalization (The "Coupling" Step)

Context: This step demonstrates the utility of the 3-hydroxyl group in building the drug scaffold.

Protocol (Etherification):

  • Setup: Dissolve tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate in DMF.

  • Base: Add Cesium Carbonate (

    
    , 2.0 eq).
    
  • Electrophile: Add the alkyl halide coupling partner (e.g., a fluorinated pyridine or quinolinone side chain).

  • Conditions: Heat to 60–80°C for 4 hours.

  • Result: The phenolic oxygen attacks the electrophile, linking the pharmacophore to the rest of the inhibitor structure.

Visualization of Biological & Synthetic Logic

Figure 1: Synthesis and Pharmacological Pathway

This diagram illustrates the conversion of the precursor into an active IDH inhibitor and its mechanism of blocking oncometabolite production.

IDH_Pathway cluster_synthesis Drug Synthesis Workflow cluster_mechanism Biological Mechanism (AML/Glioma) Start 5-Amino-2-chlorophenol Intermediate tert-Butyl (4-chloro-3- hydroxyphenyl)carbamate (The Core Intermediate) Start->Intermediate + Boc2O (Selective N-protection) Coupling Etherification & Deprotection Intermediate->Coupling + Electrophile (R-X) FinalDrug Pyridinone-Quinolinone IDH Inhibitor Coupling->FinalDrug MutantIDH Mutant IDH1/2 (Enzyme) FinalDrug->MutantIDH Allosteric Inhibition (Locks Conformation) OncoMet 2-Hydroxyglutarate (2-HG) MutantIDH->OncoMet Catalyzes (Pathological) AlphaKG a-Ketoglutarate AlphaKG->MutantIDH DiffBlock Blockade of Cell Differentiation OncoMet->DiffBlock Promotes

Caption: Workflow showing the transformation of the carbamate intermediate into an IDH inhibitor and its subsequent blockade of the oncometabolite 2-HG.

Technical Specifications & Safety Profile

ParameterSpecification / Data
Molecular Formula

Molecular Weight 243.69 g/mol
Purity Marker (HPLC) >97% (Area %).[1][8] Impurity <1% (Bis-Boc byproduct).
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate. Insoluble in water.
Storage 2–8°C, Desiccated. Protect from light (phenolic oxidation risk).
Toxicity (GHS) Warning : H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[10] Irrit.).
Handling Note Avoid strong acids (cleaves Boc) and strong oxidizers (oxidizes phenol).

Critical Quality Attribute (CQA): The regioselectivity of the Boc protection is critical. The presence of O-protected or N,O-bis-protected impurities will fail the subsequent etherification step, leading to low yields of the final drug substance. NMR verification (


 ~9.0-9.5 ppm for phenolic -OH) is mandatory before release.

References

  • Levell, J. R., et al. (2017). Pyridinyl quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors. U.S. Patent No. 9,771,349. Washington, DC: U.S. Patent and Trademark Office. Link

  • Caferro, T., et al. (2017). Pyridin-2(1H)-one quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors. U.S. Patent No. 9,834,539. Washington, DC: U.S. Patent and Trademark Office. Link

  • Deng, L., et al. (2009).[5][6][11] Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. Nature, 462, 739–744.[5] Link

  • PubChem Compound Summary. (2024). tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate. National Center for Biotechnology Information. Link[2]

Sources

Technical Whitepaper: Synthesis and Applications of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical dossier on tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate , a critical intermediate in the synthesis of targeted oncology therapeutics, specifically mutant Isocitrate Dehydrogenase (IDH) inhibitors.

Executive Summary

tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (CAS: 345893-27-8) is a specialized orthogonally protected aniline derivative. It serves as a structural scaffold in medicinal chemistry, primarily for the development of small-molecule inhibitors targeting IDH1 and IDH2 mutations in Acute Myeloid Leukemia (AML) and Glioma.[1] Its value lies in the 4-chloro-3-hydroxy substitution pattern, which provides essential hydrogen-bonding interactions within the kinase/enzyme binding pocket, while the Boc group allows for controlled sequential functionalization.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

PropertySpecification
IUPAC Name tert-butyl N-(4-chloro-3-hydroxyphenyl)carbamate
CAS Number 345893-27-8
Molecular Formula

Molecular Weight 243.69 g/mol
Appearance Off-white to pale brown solid (Pure); Viscous brown oil (Crude)
Solubility Soluble in DMSO, DMF, Methanol, Dichloromethane
pKa ~9.5 (Phenolic OH), ~12 (Carbamate NH)
Key Precursor 5-Amino-2-chlorophenol (CAS: 28443-50-7)

Synthetic Methodology

The following protocol is designed for high-purity synthesis, prioritizing yield and minimizing side reactions (e.g., O-Boc protection).

Reaction Scheme

The synthesis involves the chemoselective N-acylation of 5-amino-2-chlorophenol using di-tert-butyl dicarbonate (


).

Synthesis SM 5-Amino-2-chlorophenol (CAS 28443-50-7) Product tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (CAS 345893-27-8) SM->Product Chemoselective N-Protection Reagent Boc2O THF, Reflux Reagent->Product

Figure 1: Chemoselective synthesis pathway avoiding O-carbonylation.

Step-by-Step Protocol

1. Preparation:

  • Substrate: Charge a round-bottom flask with 5-amino-2-chlorophenol (1.0 eq).

  • Solvent: Dissolve in anhydrous Tetrahydrofuran (THF) (10 mL/g substrate). Note: Dioxane can be used for higher boiling points if reaction is sluggish.

  • Base (Optional but Recommended): Add Sodium Bicarbonate (

    
    )  (2.0 eq) or Triethylamine (
    
    
    
    ) (1.2 eq). Rationale: Neutralizes HCl traces and catalyzes the nucleophilic attack, though the aniline is nucleophilic enough to react with
    
    
    directly in many cases.

2. Reaction:

  • Add Di-tert-butyl dicarbonate (

    
    )  (1.1 eq) dropwise at 0°C to prevent exotherm-driven side reactions.
    
  • Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Validation Point: Monitor by TLC (Hexane:EtOAc 7:3). The starting aniline (polar, fluorescent) should disappear, replaced by a less polar, UV-active spot (

    
     ~0.5).
    

3. Work-up:

  • Concentrate the THF under reduced pressure.

  • Dilute residue with Ethyl Acetate (EtOAc) and wash with:

    • 0.5M citric acid (to remove unreacted amine).

    • Water.[2][3]

    • Brine.[4]

  • Dry over anhydrous

    
     and concentrate.
    

4. Purification:

  • The crude product is often a brown oil. Purify via Flash Column Chromatography (

    
    , 0-30% EtOAc in Hexanes) to obtain the product as an off-white solid.
    
  • Yield Expectation: 85–95%.

Mechanistic Insights

The reaction follows a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the carbonyl carbon of one ester group in

    
    .
    
  • Tetrahedral Intermediate: A transient tetrahedral intermediate forms.

  • Elimination: The intermediate collapses, expelling tert-butyl carbonate.

  • Decarboxylation: The leaving group decomposes into

    
     (gas) and tert-butoxide, which immediately deprotonates the ammonium species to form tert-butanol.
    

Critical Control Point: The phenolic -OH is less nucleophilic than the aniline -


 under neutral/mildly basic conditions. However, using strong bases (e.g., NaH) or excess 

can lead to unwanted O-Boc protection (carbonate formation). Maintaining mild conditions ensures chemoselectivity.

Therapeutic Applications: IDH Inhibitor Synthesis

This compound is a validated intermediate in the synthesis of Mutant IDH1/IDH2 Inhibitors , a class of drugs used to treat malignancies like Acute Myeloid Leukemia (AML).

Drug Discovery Workflow

The carbamate protects the amine while the phenolic hydroxyl is manipulated (e.g., silyl protection or etherification) to build the drug's core scaffold.

DrugDiscovery Start Start: 5-Amino-2-chlorophenol Step1 N-Boc Protection (Formation of Target Intermediate) Start->Step1 Boc2O Step2 O-Silyl Protection (TBDMS-Cl + Imidazole) Step1->Step2 DMF, Imidazole Step3 Coupling Reaction (e.g., Suzuki or Amide Coupling) Step2->Step3 Building Block Assembly Step4 Deprotection & Cyclization Step3->Step4 TFA / Acid Final Final Drug Candidate (Mutant IDH Inhibitor) Step4->Final

Figure 2: Workflow demonstrating the utility of the carbamate in synthesizing IDH inhibitors (Ref: US Patent 9,834,539).

Case Study: Forma Therapeutics Patent (US9834539B2) In the development of Pyridin-2(1H)-one quinolinone derivatives, this intermediate is used to introduce the "left-hand side" motif of the inhibitor.

  • Synthesis: The carbamate is synthesized as described above.

  • Next Step: It is reacted with TBDMS-Cl (tert-Butyldimethylsilyl chloride) and imidazole in DMF to protect the phenol as a silyl ether.

  • Downstream: This "fully protected" linker is then coupled to the quinolinone core. The Boc group is later removed (using acid) to reveal the amine for final amide bond formation, or the phenol is deprotected to engage in H-bonding within the enzyme pocket.

Quality Control & Analytics

To ensure the integrity of the intermediate for pharmaceutical use, the following analytical standards must be met:

TestAcceptance CriteriaMethod
HPLC Purity > 98.0%C18 Column, Acetonitrile/Water Gradient
1H NMR Consistent with structureDMSO-d6; Peaks at ~1.5 (Boc), ~6.9-7.5 (Ar-H), ~9.0 (NH), ~10.0 (OH)
LC-MS m/z 244.1

Electrospray Ionization (ESI+)
Residual Solvent < 5000 ppm (THF/EtOAc)GC-Headspace

References

  • Forma Therapeutics, Inc. (2017). Pyridin-2(1H)-one quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors. U.S. Patent No. 9,834,539. Washington, DC: U.S. Patent and Trademark Office.

  • PubChem. (n.d.).[4] tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (Compound Summary). National Center for Biotechnology Information. [4]

  • Biosynce. (n.d.). Product Data: tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate.

  • Organic Chemistry Portal. (n.d.). Protection of Amino Groups: Boc Protective Group.

Sources

Technical Safety Guide: tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (CAS 345893-27-8)

[1]

Executive Summary

CAS 345893-27-8 , chemically identified as tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate , is a specialized pharmaceutical intermediate used primarily in the synthesis of kinase inhibitors and anti-inflammatory agents. While often handled as a stable solid, its structural pharmacophores—specifically the carbamate moiety and the halogenated phenol—dictate a specific toxicological profile centered on irritation, potential sensitization, and aquatic toxicity .

This guide synthesizes available physicochemical data with Structure-Activity Relationship (SAR) analysis to establish a robust safety protocol for laboratory and pilot-scale handling.

Chemical Identity & Physicochemical Properties

Accurate identification is the first step in safety management.

PropertyData
Chemical Name tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate
CAS Number 345893-27-8
Molecular Formula C₁₁H₁₄ClNO₃
Molecular Weight 243.69 g/mol
Appearance Off-white to pale brown solid
Melting Point 103–106 °C
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water
Structural Class N-Boc protected aniline / Halogenated phenol

Toxicological Profile & Hazard Assessment

Note: As a research intermediate, specific in vivo LD50 data is not publicly standardized in global registries. The following assessment is derived from functional group analysis (SAR) and surrogate data from structural analogs (e.g., tert-butyl carbamate, chlorophenols).

GHS Hazard Classification (Predicted)

Based on the Global Harmonized System (GHS) criteria for similar halogenated carbamates:

  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.

Toxicological Mechanisms (SAR Analysis)

The toxicity of CAS 345893-27-8 is governed by two primary metabolic/chemical pathways:

  • Carbamate Stability: The tert-butyloxycarbonyl (Boc) group masks the aniline nitrogen, significantly reducing acute toxicity compared to the free aniline. However, metabolic or acidic hydrolysis can release the free amine.

  • Phenolic Acidity: The hydroxyl group on the chlorinated ring increases acidity and protein binding potential, leading to contact irritation.

Pathway Diagram: Metabolic & Chemical Degradation Risks

The following diagram illustrates the potential breakdown of the compound, highlighting where toxicity risks increase (e.g., generation of the free aniline).

ToxicityPathwayCompoundParent Compound(CAS 345893-27-8)[Low Acute Tox]StomachAcidic Hydrolysis(Stomach/Reaction)Compound->StomachIngestion/AcidAnilineFree Aniline(4-Chloro-3-hydroxyaniline)[High Sensitization Risk]Stomach->AnilineDeprotection (-Boc)Aniline->AnilinePotential Methemoglobinemia(Class Risk)MetabolismPhase II Metabolism(Glucuronidation)Aniline->MetabolismLiver ProcessingExcretionRenal ExcretionMetabolism->Excretion

Caption: Degradation pathway showing the liberation of the reactive free aniline species upon acidic hydrolysis, increasing toxicological risk.

Specific Health Hazards[3]
  • Acute Oral Toxicity: Predicted LD50 (Rat) > 500 mg/kg but < 2000 mg/kg. Ingestion may cause gastrointestinal distress due to the phenolic moiety.

  • Sensitization: The breakdown product (aniline derivative) is a known structural alert for skin sensitization. Repeated dermal exposure should be strictly avoided.

  • Genotoxicity: No specific Ames test data is available. However, halogenated anilines can be weakly mutagenic; treat as a suspected mutagen until verified.

Occupational Health & Safety (OHS) Protocols

To ensure scientific integrity and safety, the following "Self-Validating" protocols must be implemented.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of > 0.5 m/s.

  • Process Isolation: Use closed-system transfers for quantities > 100g to prevent dust generation.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequired EquipmentRationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of fine particulates which may cause H335 irritation.
Dermal Nitrile Gloves (Double gloving recommended)Prevents absorption; phenols can penetrate standard latex.
Ocular Chemical Safety GogglesProtects against dust and accidental splashes (H319).
Body Tyvek® Lab Coat or ApronMinimizes contamination of personal clothing.
Handling & Storage Standard Operating Procedure (SOP)
  • Receipt: Inspect container integrity upon arrival. Store at 2–8°C (Refrigerate) to maintain stability and prevent degradation.

  • Solubilization: Dissolve in DMSO or Methanol inside a fume hood.

  • Waste Disposal: Classify as Halogenated Organic Waste . Do not dispose of down the drain due to potential aquatic toxicity of chlorophenols.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

  • Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water for 15 minutes. Do not use ethanol (may enhance absorption).

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting lower and upper eyelids.

  • Spill Cleanup: Dampen spilled solid with water/methanol to avoid dust. Sweep up into a hazardous waste container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 345893-27-8. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Classification of Halogenated Phenols. Retrieved from [Link]

  • Biosynce (2024). Product Dossier: tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate.[1][2] Retrieved from [Link]

Chemical Stability and Degradation of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development

Executive Summary

tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (CAS: 345893-27-8) is a critical intermediate in the synthesis of kinase inhibitors and pharmaceutical pharmacophores.[1] Its stability profile is governed by two competing vulnerabilities: the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group and the oxidative susceptibility of the electron-rich phenol moiety.

This guide provides a comprehensive analysis of its degradation mechanisms, stability profiling protocols, and storage requirements, designed for researchers requiring high-purity maintenance of this intermediate.

Part 1: Molecular Vulnerability Analysis

The molecule comprises three distinct functional zones, each contributing differently to its overall stability profile.

Functional GroupChemical VulnerabilityTrigger ConditionsRisk Level
Boc-Amine Acid-Catalyzed HydrolysispH < 4.0, High Temp (>80°C)High
Phenol (3-OH) Oxidative Coupling / Quinone FormationpH > 8.0, O₂, Light, Metal ionsHigh
Aryl Chloride Nucleophilic Aromatic SubstitutionStrong Nucleophiles, High TempLow
Structural Insight

The presence of the 3-hydroxyl group activates the aromatic ring, making it susceptible to electrophilic attack and oxidation. While the 4-chloro substituent provides some electron-withdrawing stabilization, it is insufficient to prevent oxidation completely. The Boc group is kinetically stable to bases but thermodynamically unstable in the presence of protons, leading to irreversible fragmentation.

Part 2: Degradation Mechanisms
1. Acid-Catalyzed Deprotection (Boc Cleavage)

The primary degradation pathway in acidic media or upon thermal stress involves the cleavage of the carbamate linkage. This reaction is driven by protonation of the carbonyl oxygen, followed by the collapse of the tert-butyl cation.

  • Byproducts: 4-Chloro-3-aminophenol (primary degradant), Isobutylene (gas), Carbon Dioxide (gas).

  • Kinetics: First-order dependence on [H+].

  • Visual Indicator: Gas evolution (bubbling) in solution; precipitation of the free amine salt.

2. Oxidative Degradation (Phenolic Oxidation)

In the presence of oxygen and light, particularly at neutral to basic pH, the phenol group undergoes single-electron transfer (SET) reactions.

  • Mechanism: Formation of a phenoxy radical

    
     coupling to form biphenyls or further oxidation to ortho-quinone imines.
    
  • Visual Indicator: Samples turning from off-white/beige to dark brown or black oils.

3. Thermal Decomposition

While the melting point is approx. 103–106°C, prolonged exposure to temperatures >60°C can initiate the thermal elimination of isobutylene, even in the absence of acid catalysts (autocatalysis by phenolic protons).

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the two primary degradation flows: Acidic Hydrolysis and Oxidative Coupling.

DegradationPathways Start tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (Intact Molecule) AcidTrigger Acidic Conditions (H+) or Thermal Stress (>80°C) Start->AcidTrigger OxTrigger Oxidation (O2, Light) pH > 7 Start->OxTrigger Intermediate1 Carbamic Acid Intermediate (Unstable) AcidTrigger->Intermediate1 Boc Cleavage Product1 4-Chloro-3-aminophenol (Primary Degradant) Intermediate1->Product1 -CO2 Gas Isobutylene (g) + CO2 (g) Intermediate1->Gas Radical Phenoxy Radical Species OxTrigger->Radical -e-, -H+ Quinone Quinone Imines / Polymers (Dark Brown Impurities) Radical->Quinone Coupling/Polymerization

Figure 1: Dual degradation pathways showing acid-mediated hydrolysis and oxidative polymerization.

Part 4: Stability Profiling Protocols

To validate the quality of the material, researchers should perform forced degradation studies (stress testing) using the following protocol, adapted from ICH Q1A guidelines.

Experimental Workflow

Preparation: Dissolve tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate in Acetonitrile/Water (50:50) to a concentration of 1 mg/mL.

Stress ConditionReagent / ConditionDurationTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl2–4 hours @ RT10–20%Neutralize immediately before HPLC.
Base Hydrolysis 0.1 N NaOH2–4 hours @ RT< 5%Boc is base-stable; look for phenol oxidation.
Oxidation 0.3% H₂O₂1–2 hours @ RT10–20%Mimics air exposure; monitor color change.
Thermal Solid state @ 60°C7 days< 5%Check for melting/fusion.
Photostability UV/Vis Light (1.2M lux·h)24 hoursVariableProtect control samples with foil.
Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (aromatic) and 210 nm (amide bond).

  • Expected Retention:

    • Degradant (Amine): Early eluting (polar).

    • Parent (Boc-Carbamate): Mid-eluting.

    • Oxidation Dimers: Late eluting (hydrophobic).

Part 5: Handling and Storage Recommendations

Based on the chemical vulnerabilities identified, the following Standard Operating Procedure (SOP) is recommended for storage:

  • Temperature: Store at 2–8°C (Refrigerated). For long-term (>3 months), store at -20°C .

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The phenol group is air-sensitive; flushing the headspace is mandatory to prevent browning.

  • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the solid, which accelerates hydrolysis.

References
  • Biosynce . (n.d.). Tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate CAS 345893-27-8.[1][3][4] Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999).[5][6] Protective Groups in Organic Synthesis (3rd ed.).[6] Wiley-Interscience.[7] (General reference for Boc stability and cleavage mechanisms).

  • Sigma-Aldrich . (n.d.). BOC-ON Stability and Storage. Retrieved from

  • National Institutes of Health (NIH) . (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from

  • Fisher Scientific . (n.d.). Amine Protection / Deprotection Protocols. Retrieved from

Sources

Potential therapeutic targets of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, structural role, and experimental applications of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate .

From Synthetic Intermediate to High-Affinity Ligand for Mutant IDH1 and Beyond

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Pharmacology CAS Registry Number: 345893-27-8 Synonyms: N-Boc-4-chloro-3-hydroxyaniline; N-Boc-5-amino-2-chlorophenol

Executive Summary

tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate is a high-value synthetic intermediate that serves as a "privileged scaffold precursor" in modern drug discovery. While it possesses limited intrinsic biological activity in its protected form, it is the obligate precursor for generating the 3-hydroxy-4-chloroaniline pharmacophore—a structural motif critical for high-affinity binding to allosteric pockets in enzymes and receptors.

Its primary therapeutic application lies in the synthesis of Mutant Isocitrate Dehydrogenase 1 (mIDH1) inhibitors , a class of precision oncology drugs used to treat Acute Myeloid Leukemia (AML) and Glioma. Secondary applications extend to mGlu4 positive allosteric modulators (PAMs) for Parkinson’s disease and novel antimicrobial agents against MRSA.

Molecular Architecture & Pharmacophore Analysis[1]

The therapeutic potential of this compound is encoded in its substitution pattern, which offers three distinct interaction modalities once the Boc-protecting group is manipulated:

Functional GroupChemical RolePharmacological Role (In Final Drug)
4-Chloro Lipophilic Electron-Withdrawing Group (EWG)Occupies hydrophobic pockets (e.g., in IDH1 dimer interface); increases metabolic stability by blocking para-oxidation.
3-Hydroxy H-Bond Donor/AcceptorCritical for anchoring the molecule to protein backbones (e.g., Asp/Ser residues) or for further derivatization (e.g., ether linkages).
N-Boc Orthogonal Protecting GroupAllows for regioselective coupling at the 3-OH position or controlled release of the aniline amine for amide coupling.

Chemoinformatic Insight: The 3-hydroxy-4-chloroaniline core is a bioisostere of several kinase inhibitor "head groups," making this intermediate a versatile tool for fragment-based drug design (FBDD).

Primary Therapeutic Target: Mutant IDH1 (mIDH1)

The most authoritative application of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate is in the production of allosteric inhibitors for IDH1-R132H and IDH1-R132C mutants.

Mechanism of Action

Wild-type IDH1 converts isocitrate to


-ketoglutarate (

-KG). Oncogenic mutations (e.g., R132H) confer a neomorphic activity, reducing

-KG to the oncometabolite 2-hydroxyglutarate (2-HG) . High levels of 2-HG inhibit histone demethylases, leading to hypermethylation and a block in cellular differentiation.

Inhibitors derived from this carbamate scaffold bind to the allosteric dimer interface of mIDH1, locking the enzyme in a non-productive conformation and halting 2-HG production.

Pathway Visualization

The following diagram illustrates the pathological pathway driven by mIDH1 and the intervention point of drugs synthesized from the carbamate precursor.

IDH_Pathway Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG WT IDH1 TwoHG 2-Hydroxyglutarate (2-HG) aKG->TwoHG Neomorphic Activity mIDH1 Mutant IDH1 (R132H) Epigenetics Histone/DNA Hypermethylation TwoHG->Epigenetics Inhibits Demethylases Block Cell Differentiation Block (Cancer) Epigenetics->Block Inhibitor Inhibitor Drug (Derived from Scaffold) Inhibitor->mIDH1 Allosteric Inhibition

Caption: Mechanism of mIDH1 blockade. The inhibitor (blue) prevents the neomorphic conversion of


-KG to the oncometabolite 2-HG.

Secondary & Emerging Targets

Metabotropic Glutamate Receptor 4 (mGlu4)[2]
  • Application: Parkinson's Disease.[1]

  • Role: The compound serves as a precursor for N-(4-chloro-3-hydroxyphenyl)picolinamide derivatives. These act as Positive Allosteric Modulators (PAMs) of mGlu4, reducing overactive GABAergic transmission in the globus pallidus.

  • Radiochemistry: It is specifically used to synthesize Carbon-11 labeled radiotracers (e.g., [

    
    C]ML128) for PET imaging of mGlu4 distribution in the brain.
    
Antimicrobial Targets (MRSA & TB)
  • Application: Multi-drug resistant bacterial infections.[2]

  • Role: The aniline core is incorporated into malonamide and urea backbones.

  • Mechanism: These derivatives disrupt bacterial cell wall synthesis or membrane integrity. The 4-Cl and 3-OH groups are essential for potency against Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Experimental Protocols

Synthesis & Validation Workflow

Objective: Preparation of the intermediate for downstream coupling.

  • Starting Material: 5-Amino-2-chlorophenol.[2][3][4]

  • Boc-Protection:

    • Dissolve 5-amino-2-chlorophenol (1.0 eq) in THF.

    • Add Di-tert-butyl dicarbonate (Boc

      
      O, 1.2 eq).
      
    • Reflux for 12 hours.

    • Checkpoint: Monitor TLC for disappearance of amine.

  • Purification: Evaporate solvent; redissolve in EtOAc; wash with NaHCO

    
    .
    
  • TBDMS Protection (Optional but Common):

    • To the crude carbamate in DMF (0°C), add Imidazole (2.5 eq) and TBDMS-Cl (1.5 eq).

    • Stir 2 hours.

    • Result:tert-Butyl (4-chloro-3-((tert-butyldimethylsilyl)oxy)phenyl)carbamate .

    • Rationale: Protects the phenol to prevent side reactions during subsequent amide coupling.

Analytical Characterization Standards

For quality control in drug synthesis, the compound must meet these criteria:

MethodExpected SignalInterpretation
LC-MS (ESI+) m/z 244 [M+H]

Confirms molecular weight (Calculated: 243.69).

H-NMR

1.50 (s, 9H)
Diagnostic singlet for the tert-butyl group.

H-NMR

9.30 (s, 1H)
Broad singlet for the carbamate NH .
HPLC >98% PurityEssential for pharmaceutical intermediates.

Synthesis Logic & Flow

The following diagram outlines the critical path from the raw material to the final bioactive drug, highlighting the strategic position of the carbamate intermediate.

Synthesis_Flow Start 5-Amino-2-chlorophenol Step1 Reaction: Boc2O / THF (Amine Protection) Start->Step1 Intermediate tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (The Topic Compound) Step1->Intermediate Step2 Reaction: TBDMS-Cl / Imidazole (Phenol Protection) Intermediate->Step2 Protected Fully Protected Intermediate Step2->Protected Step3 Coupling to Heterocycle Core (e.g., Quinolinone) Protected->Step3 FinalDrug Final IDH1 Inhibitor (e.g., Ivosidenib Analog) Step3->FinalDrug

Caption: Synthetic trajectory. The compound (yellow) is the pivot point between raw materials and high-value API.

References

  • Agios Pharmaceuticals. (2019). Pyridin-2(1H)-one quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors. US Patent 10,414,752 B2.

  • Deng, L., et al. (2009).[5][6][7][8][9] Glioma-derived mutations in IDH1 dominantly inhibit IDH1 catalytic activity and induce HIF-1alpha.[10] Nature, 462(7274), 739-742.

  • Wang, X., et al. (2018). Discovery of meta-Amido Bromophenols as New Antitubercular Agents. Chemical and Pharmaceutical Bulletin, 66(1), 12-18.

  • Wang, M., et al. (2014). Synthesis and PET studies of [11C]ML128, a mGlu4 positive allosteric modulator.[11] Bioorganic & Medicinal Chemistry Letters, 24(15), 3325-3329.

  • PubChem. (2024). Compound Summary: tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate.[3][12][13][14] National Library of Medicine.

Sources

Methodological & Application

High-Impact Application Note: tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate CAS: 345893-27-8 Primary Application: Critical intermediate in the synthesis of Mutant Isocitrate Dehydrogenase (mt-IDH) Inhibitors and kinase inhibitors.[1] Therapeutic Areas: Acute Myeloid Leukemia (AML), Glioma, Cholangiocarcinoma.[2][3][4]

This application note details the strategic utilization of tert-butyl (4-chloro-3-hydroxyphenyl)carbamate (hereafter referred to as Intermediate A ) in the development of small-molecule oncology drugs. It focuses on its role as a privileged scaffold for constructing allosteric inhibitors of mutant IDH1/2 enzymes, a validated target in precision oncology.

Scientific Rationale & Chemical Logic

The Pharmacophore "Warhead"

Intermediate A is not merely a building block; it pre-installs a highly specific electronic and steric motif required for binding in the hydrophobic pockets of metabolic enzymes and kinases.

  • 4-Chloro Substituent: Increases lipophilicity (

    
    ) and metabolic stability by blocking para-oxidation. It often engages in halogen bonding with backbone carbonyls in the target protein.
    
  • 3-Hydroxy Group: Acts as a versatile handle.[1] In its free form, it serves as a hydrogen bond donor/acceptor. Synthetically, it allows for O-alkylation to extend the molecule into solvent-exposed regions of the binding pocket.

  • N-Boc Protection: Provides orthogonal protection. It remains stable under basic conditions (used for phenol functionalization) but is easily removed under acidic conditions to release the aniline for coupling to the drug's heteroaromatic core (e.g., quinolinone or pyridine scaffolds).

Mechanism of Action Context: IDH Inhibition

Mutations in IDH1 (cytosolic) and IDH2 (mitochondrial) enzymes (e.g., R132H) lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG). 2-HG inhibits histone demethylases, causing hypermethylation and blocking cellular differentiation. Intermediate A is a key precursor for inhibitors that lock the mutant enzyme in a non-productive conformation, halting 2-HG production.

Experimental Workflows & Protocols

Workflow Visualization: Synthesis of IDH Inhibitor Scaffolds

The following flowchart illustrates the standard medicinal chemistry route utilizing Intermediate A, derived from high-impact patent literature (US9771349B2).

IDH_Synthesis_Pathway Start Start: tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (Intermediate A) Step1 Step 1: Hydroxyl Protection (Silylation) Start->Step1 TBDMS-Cl, Imidazole DMF, 0°C to RT Inter1 Intermediate B: O-TBDMS Protected Scaffold Step1->Inter1 Step2 Step 2: N-Boc Deprotection (Acidic Cleavage) Inter1->Step2 TFA or HCl DCM or Dioxane Inter2 Intermediate C: Free Aniline (Salt Form) Step2->Inter2 Step3 Step 3: Convergent Coupling (Amide/Urea Formation) Inter2->Step3 Coupling with Heteroaromatic Core (HATU, DIPEA) Final Final Product: Mutant IDH1/2 Inhibitor (e.g., Pyridinyl Quinolinone Derivative) Step3->Final

Figure 1: Strategic incorporation of Intermediate A into the synthesis of IDH inhibitors. The workflow highlights the orthogonal manipulation of the phenol and amine functionalities.

Detailed Protocol: Silyl Protection of the Phenol

Objective: Protect the 3-hydroxyl group to prevent interference during subsequent steps or to increase lipophilicity for purification. Source Grounding: Adapted from US Patent 9,771,349 (Method A for Intermediate Synthesis).

Reagents:

  • Intermediate A (CAS 345893-27-8)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole (Base/Catalyst)

  • N,N-Dimethylformamide (DMF, Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with Intermediate A (1.0 equiv). Dissolve in anhydrous DMF (Concentration ~0.2 M).

    • Note: Intermediate A often appears as a brown or viscous oil. Ensure complete dissolution.

  • Cooling: Cool the solution to 0 °C using an ice/water bath.

  • Base Addition: Add Imidazole (1.7 equiv) slowly over 10 minutes.

    • Why: Imidazole acts as a nucleophilic catalyst and scavenges the HCl byproduct. Slow addition prevents exotherms.

  • Silylation: Add a solution of TBDMS-Cl (1.0 equiv) in minimal DMF dropwise over 5 minutes.

  • Reaction: Remove the ice bath and stir at Room Temperature (25 °C) for 3–16 hours.

    • Monitoring: Monitor by TLC or LC-MS (Target Mass: M+H corresponds to Silylated adduct).

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with water (x2) and brine (x1) to remove DMF and imidazole salts.

    • Dry organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Detailed Protocol: Boc-Deprotection & Aniline Generation

Objective: Reveal the nucleophilic aniline for coupling to the enzyme inhibitor core.

Step-by-Step Methodology:

  • Dissolution: Dissolve the protected intermediate (from Protocol 2.2) in Dichloromethane (DCM).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (ratio 1:4 v/v relative to DCM) or 4M HCl in Dioxane .

    • Caution: Gas evolution (

      
       and Isobutylene) will occur. Ensure venting.
      
  • Reaction: Stir at RT for 1–2 hours. Monitor for disappearance of the Boc-protected peak via LC-MS.

  • Isolation:

    • For HCl: The product often precipitates as the hydrochloride salt. Filter and wash with ether.

    • For TFA: Concentrate to dryness. Azeotrope with toluene to remove residual TFA.

  • Usage: The resulting 4-chloro-3-hydroxyaniline (or its silyl ether) is unstable to oxidation; use immediately in the next coupling step.

Physicochemical Data & Safety Profile

PropertyData / Specification
Molecular Formula

Molecular Weight 243.69 g/mol
Appearance Brown viscous oil or off-white solid (purity dependent)
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water
Purity Requirement >97% (HPLC) for medicinal chemistry applications
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen). Light sensitive.
Hazards Irritant (Skin/Eye).[5] Potential sensitizer (Aniline derivative).

References

  • Levell, J. R., et al. (2017). Pyridinyl quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors. U.S. Patent No.[2] 9,771,349. Washington, DC: U.S. Patent and Trademark Office.

  • Caferro, T., et al. (2019). Pyridin-2(1H)-one quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors. U.S. Patent No.[2] 10,414,752. Washington, DC: U.S. Patent and Trademark Office.

  • Deng, L., et al. (2010).[2][3][4] Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases. Trends in Molecular Medicine, 16(9), 387.

  • Biosynce. (n.d.). Product Information: tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate.[1][3][4][5][6] (Verified via search context)

Sources

Application Note & Protocol: Acid-Catalyzed Deprotection of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the deprotection of the tert-butoxycarbonyl (Boc) group from tert-butyl (4-chloro-3-hydroxyphenyl)carbamate to yield 4-amino-2-chlorophenol. This transformation is a critical step in various synthetic pathways, particularly in the development of pharmaceuticals and other fine chemicals where 4-amino-2-chlorophenol serves as a key intermediate.[1][2] We present two robust, field-proven protocols utilizing trifluoroacetic acid (TFA) and hydrochloric acid (HCl), respectively. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, procedural choices, in-process monitoring, work-up, and product characterization.

Introduction: The Strategic Importance of Boc Deprotection

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its popularity stems from its ease of installation and, critically, its facile removal under specific acidic conditions while being stable to a wide range of other reagents.[3] The acid-lability of the Boc group allows for orthogonal deprotection strategies in complex molecules with multiple protecting groups.[3]

The target product, 4-amino-2-chlorophenol, is a valuable building block in the synthesis of dyes and pharmaceutical agents.[2][4] The deprotection of its Boc-protected precursor, tert-butyl (4-chloro-3-hydroxyphenyl)carbamate, is therefore a frequently encountered and crucial transformation. The choice of the acidic reagent for this deprotection is dictated by the substrate's sensitivity to harsh conditions and the desired form of the final product (e.g., free amine vs. salt).

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as TFA or HCl.[5][6][7] This is followed by the departure of the stable tert-butyl cation, which subsequently deprotonates to form isobutylene gas.[5][8] The resulting carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine.[5][6] In the acidic medium, the newly formed amine is protonated to furnish the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[5][7]

Diagram 1: Mechanism of Boc Deprotection

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of tert-Butyl Cation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation Boc_Protected R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Protected->Protonated_Boc + H+ H_plus H+ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid - (CH3)3C+ Amine R-NH2 Carbamic_Acid->Amine - CO2 tBu_cation (CH3)3C+ Amine_Salt R-NH3+ X- Amine->Amine_Salt + H+X- CO2 CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocols

Two primary methods for the deprotection of tert-butyl (4-chloro-3-hydroxyphenyl)carbamate are detailed below. The choice between them often depends on the desired salt form of the product and the available reagents.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This method is highly efficient and typically results in a clean and rapid deprotection. The product is obtained as a trifluoroacetate salt.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate≥98%Sigma-Aldrich
Dichloromethane (DCM), anhydrousACS Grade, ≥99.8%Fisher Scientific
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Acros Organics
Diethyl ether, anhydrousACS GradeVWR Chemicals
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradeLabChem
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeEMD Millipore

Experimental Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl (4-chloro-3-hydroxyphenyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Addition of TFA: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, add trifluoroacetic acid (TFA) (5-10 eq) dropwise. Note: The reaction is exothermic, and dropwise addition helps to control the temperature.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Work-up (Isolation of TFA salt): Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting residue is the trifluoroacetate salt of the product. To precipitate the salt, add anhydrous diethyl ether and triturate the resulting solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Work-up (Isolation of free amine): Alternatively, to obtain the free amine, carefully quench the reaction mixture by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate until the effervescence ceases and the pH is basic (pH 8-9). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

Diagram 2: Workflow for TFA-Mediated Deprotection

TFA Deprotection Workflow start Dissolve Substrate in DCM add_tfa Add TFA at 0 °C start->add_tfa stir Stir at Room Temp (1-3h) add_tfa->stir monitor Monitor by TLC stir->monitor workup Work-up monitor->workup concentrate Concentrate in vacuo workup->concentrate For Salt quench Quench with NaHCO3 workup->quench For Free Amine precipitate Precipitate with Et2O concentrate->precipitate filter_dry Filter and Dry precipitate->filter_dry tfa_salt Product (TFA Salt) filter_dry->tfa_salt extract Extract with EtOAc quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate free_amine Product (Free Amine) dry_concentrate->free_amine

Caption: Experimental workflow for Boc deprotection using TFA.

Protocol 2: Deprotection using Hydrochloric Acid (HCl)

This protocol is a cost-effective alternative to TFA and yields the hydrochloride salt of the product, which is often preferred in pharmaceutical applications due to its stability and crystallinity.[9]

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate≥98%Sigma-Aldrich
1,4-Dioxane or Ethyl AcetateAnhydrous, ACS GradeFisher Scientific
4M HCl in 1,4-Dioxane or Ethyl AcetateSolutionAcros Organics
Diethyl ether, anhydrousACS GradeVWR Chemicals

Experimental Procedure:

  • Reaction Setup: Dissolve tert-butyl (4-chloro-3-hydroxyphenyl)carbamate (1.0 eq) in a minimal amount of an appropriate solvent such as 1,4-dioxane or ethyl acetate in a round-bottom flask with a magnetic stir bar.

  • Addition of HCl: To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane or ethyl acetate (5-10 eq).[10] A precipitate of the hydrochloride salt may form during the addition or shortly after.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with cold diethyl ether and dry under vacuum to obtain the hydrochloride salt of 4-amino-2-chlorophenol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.[10]

Analytical Characterization

In-process Control (TLC):

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Visualization: UV light (254 nm) and/or staining with ninhydrin (for the product) or potassium permanganate. The product should have a lower Rf value than the starting material.

Product Characterization:

  • ¹H NMR: The disappearance of the singlet at ~1.5 ppm corresponding to the nine protons of the tert-butyl group is a clear indicator of deprotection. The aromatic protons will also show a shift in their chemical environment. The -NH₂ and -OH protons may appear as broad singlets.

  • ¹³C NMR: The disappearance of the signals corresponding to the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm) of the Boc group confirms the reaction's completion.

  • Mass Spectrometry (MS): ESI-MS should show the molecular ion peak corresponding to 4-amino-2-chlorophenol.

  • Infrared (IR) Spectroscopy: Look for the appearance of N-H stretching bands (typically two bands for a primary amine) in the region of 3300-3500 cm⁻¹ and the disappearance of the C=O stretch of the carbamate at ~1700 cm⁻¹.

Safety and Handling Precautions

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. It can cause severe skin and eye burns and is harmful if inhaled.[11][12][13] Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[11][12]

  • Hydrochloric Acid (HCl): Concentrated HCl solutions are highly corrosive and can cause severe burns.[14] The vapors are irritating to the respiratory system.[15][16] Handle in a fume hood with appropriate PPE. When working with HCl solutions in organic solvents, be aware of the potential for the evolution of HCl gas.

  • General Precautions: The deprotection reaction generates isobutylene and carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.[5]

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (to a maximum of 40 °C), or the equivalents of the acid. Ensure that anhydrous solvents are used, as water can interfere with the reaction.

  • Side Reactions: The intermediate tert-butyl cation is electrophilic and can potentially alkylate electron-rich aromatic rings.[3] While less of a concern for this specific substrate due to the deactivating effect of the chlorine and hydroxyl groups, it is a possibility. Using a scavenger like anisole or thioanisole can mitigate this in sensitive substrates.

  • Product Isolation: The hydrochloride and trifluoroacetate salts of amines can sometimes be oily or difficult to crystallize.[9] Trituration with a non-polar solvent like diethyl ether or hexanes at low temperatures can often induce solidification.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2021, January 21). Retrieved from [Link]

  • Boc Deprotection Mechanism. (2022, December 14). Organic Chemistry. YouTube. Retrieved from [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate. Retrieved from [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017, November 19). ResearchGate. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate CAS 345893-27-8. (n.d.). BIOSYNCE. Retrieved from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). RSC Publishing. Retrieved from [Link]

  • Boc De-protection. (2023, October 18). Reddit. Retrieved from [Link]

  • How to confirm BOC deprotection by TFA? (2016, March 26). ResearchGate. Retrieved from [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Boc Deprotection Mechanism - HCl - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Production method of 4-chloro-2-aminophenol. (n.d.). Google Patents.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). RSC Publishing. Retrieved from [Link]

  • Hydrodechlorination of 4-Chloro-2-Aminophenol into a Recyclable Product Using Ni- and Cu-Based Catalysts. (2022, August 24). ACS Publications. Retrieved from [Link]

  • Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • Derivatization of 2-chlorophenol with 4-amino-anti-pyrine: a novel method for improving the selectivity of molecularly imprinted solid phase extraction of 2-chlorophenol from water. (2010, December 15). PubMed. Retrieved from [Link]

  • Safe Handling Guide: Hydrochloric Acid. (n.d.). CORECHEM Inc. Retrieved from [Link]

  • Preparation of 2-amino-4-chlorophenol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Wordpress. Retrieved from [Link]

  • Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. (n.d.). Google Patents.
  • STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. (2024, April 2). Retrieved from [Link]

  • The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. (n.d.). Digital Commons @ NJIT. Retrieved from [Link]

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. (n.d.). Michael Pittelkow. Retrieved from [Link]

  • Safe handling of hidrocloric acid. (2026, January 23). Zipfluid. Retrieved from [Link]

  • Hydrochloric Acid Handbook. (n.d.). OxyChem. Retrieved from [Link]

Sources

Application Note: tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate in Angiogenesis Modulation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic use of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (CAS 345893-27-8) in angiogenesis research. While often categorized as a chemical intermediate, this compound serves as a critical pharmacophore scaffold for synthesizing Type II Kinase Inhibitors (targeting VEGFR/PDGFR) and Mutant-IDH inhibitors, both of which are pivotal in modulating the angiogenic switch in oncology.

Introduction & Mechanism of Action

tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate is a protected form of 5-amino-2-chlorophenol (3-hydroxy-4-chloroaniline). It functions as a high-fidelity "hinge-binder" or "hydrophobic pocket" motif in the design of small-molecule angiogenesis inhibitors.

In the context of angiogenesis, this scaffold is utilized to construct inhibitors that disrupt two primary signaling axes:

  • VEGFR/PDGFR Kinase Blockade: The 3-hydroxy-4-chloroaniline moiety mimics the binding interactions of established anti-angiogenic drugs (e.g., Lenvatinib analogs), fitting into the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor (VEGFR) to prevent phosphorylation and downstream signaling.

  • IDH-HIF-1

    
     Axis Modulation:  It serves as a precursor for pyridinone-quinolinone derivatives that inhibit mutant Isocitrate Dehydrogenase (mIDH). Inhibition of mIDH reduces the oncometabolite 2-hydroxyglutarate (2-HG), restoring the activity of Prolyl Hydroxylases (PHDs), which leads to the degradation of HIF-1
    
    
    
    (Hypoxia-Inducible Factor), thereby downregulating VEGF expression.
Signaling Pathway Visualization

The following diagram illustrates how compounds derived from this scaffold intervene in the angiogenic cascade.

AngiogenesisPathways Scaffold tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (Precursor) Inhibitor Synthesized Kinase/IDH Inhibitor Scaffold->Inhibitor Chemical Synthesis VEGFR VEGFR2 (Receptor) Inhibitor->VEGFR Direct Inhibition (Type II) IDH Mutant IDH1/2 Inhibitor->IDH Inhibition Angiogenesis Angiogenesis (Tube Formation) VEGFR->Angiogenesis Signaling Cascade (MAPK/PI3K) TwoHG 2-Hydroxyglutarate (2-HG) IDH->TwoHG Catalysis PHD Prolyl Hydroxylases (PHD) TwoHG->PHD Inhibits HIF1a HIF-1α (Stabilized) PHD->HIF1a Degrades (Normoxia) VEGF VEGF Secretion HIF1a->VEGF Transcription VEGF->VEGFR Autocrine/Paracrine Loop

Caption: Dual-mechanism blockade: Direct VEGFR inhibition and upstream HIF-1α downregulation via IDH modulation.

Chemical Protocol: Scaffold Activation & Coupling

Objective: To deprotect the carbamate and couple the resulting amine/phenol to a heterocycle core (e.g., quinoline or pyrimidine) to generate a bioactive angiogenesis inhibitor.

Reagents Required[1][2][3][4]
  • Starting Material: tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (CAS 345893-27-8)[1]

  • Deprotection: Trifluoroacetic acid (TFA), Dichloromethane (DCM)

  • Coupling: 4-chloro-7-methoxyquinoline-6-carboxamide (or similar electrophile), Potassium tert-butoxide (t-BuOK), DMSO.

Step-by-Step Synthesis Workflow
Phase A: Deprotection (Activation)
  • Dissolution: Dissolve 500 mg of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate in 5 mL of anhydrous DCM.

  • Acidification: Add 1 mL of TFA dropwise at 0°C.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Concentrate in vacuo. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate.[2][3]

  • Product: Yields 5-amino-2-chlorophenol (Intermediate A). Note: This intermediate is oxidation-sensitive; use immediately.

Phase B: Nucleophilic Substitution (Scaffold Assembly)
  • Preparation: Dissolve Intermediate A (1.0 eq) in anhydrous DMSO.

  • Base Activation: Add t-BuOK (1.2 eq) at 0°C to deprotonate the phenol group. Stir for 15 min.

  • Coupling: Add the electrophilic heteroaryl chloride (e.g., 4-chloro-quinazoline derivative) (1.0 eq).

  • Heating: Heat to 80°C for 4–6 hours.

  • Purification: Quench with water, filter precipitate, and purify via Flash Chromatography (Hexane/EtOAc).

Table 1: Key Physicochemical Properties of the Scaffold

Property Value Relevance
Molecular Formula C₁₁H₁₄ClNO₃ Precursor
Molecular Weight 243.69 g/mol Fragment-based design
Reactive Moiety Phenolic -OH / Aniline -NH₂ Hinge binding / H-bond donor

| Target Selectivity | VEGFR2, c-Kit, PDGFR | Multi-kinase inhibition profile |

Biological Protocol: Angiogenesis Validation Assays

Once the inhibitor is synthesized using the scaffold, its anti-angiogenic potency must be validated.

Experiment A: HUVEC Tube Formation Assay (In Vitro)

Rationale: Measures the ability of the synthesized compound to disrupt endothelial cell organization into capillary-like structures.

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium.

  • Matrix Preparation: Thaw Matrigel™ (Growth Factor Reduced) on ice. Coat 96-well plates (50 µL/well) and polymerize at 37°C for 30 min.

  • Treatment:

    • Control: DMSO (0.1%)

    • Positive Control: Sunitinib (1 µM)

    • Test Compound: Synthesized Inhibitor (0.1, 1.0, 10 µM)

  • Seeding: Resuspend HUVECs (2 x 10⁴ cells/well) in media containing the test compounds and seed onto Matrigel.

  • Incubation: Incubate for 6–18 hours at 37°C, 5% CO₂.

  • Imaging: Capture images using phase-contrast microscopy (4x objective).

  • Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to measure Total Tube Length and Number of Junctions .

Experiment B: VEGFR2 Autophosphorylation Assay (Mechanistic)

Rationale: Confirms that the compound targets the VEGFR kinase domain (Type II inhibition).

  • Starvation: Serum-starve HUVECs for 12 hours.

  • Pre-treatment: Treat cells with the Test Compound for 1 hour.

  • Stimulation: Stimulate with VEGF-A (50 ng/mL) for 10 minutes.

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.

  • Western Blot:

    • Primary Ab: Anti-pVEGFR2 (Tyr1175)

    • Loading Control: Anti-Total VEGFR2 or

      
      -Actin.
      
  • Result: A reduction in pVEGFR2 band intensity indicates successful blockade of the kinase domain.

References

  • Patent US10414752B2 . Pyridin-2(1H)-one quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors. (2019).[4] Describes the synthesis of IDH inhibitors using tert-butyl (4-chloro-3-hydroxyphenyl)carbamate.

  • Patent EP3345894B1 . Compound having protein tyrosine phosphatase SHP-1 agonist activity. (2021).[3] Details the coupling of 5-amino-2-chlorophenol derivatives in drug synthesis.

  • Journal of Medicinal Chemistry . Identification of Quinoline-Based RIP2 Kinase Inhibitors.[5] (2016).[5] Discusses the use of the aminophenol scaffold in kinase inhibitor library design. [5]

  • Biosynce Application Data . Tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate Product Information. (Accessed 2024). Confirms application in angiogenesis and cancer research.

Sources

High-Performance Assay Development for tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical and process chemists involved in the development of kinase inhibitors and metabolic enzyme modulators (specifically IDH1/IDH2 inhibitors).

Application Note: AN-2026-IDH Focus: Analytical Method Development, Impurity Profiling, and Reaction Monitoring.

Introduction & Strategic Context

tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (CAS 345893-27-8) is a critical synthetic intermediate, most notably utilized in the manufacturing of Mutant Isocitrate Dehydrogenase (IDH) Inhibitors (e.g., analogs related to Ivosidenib and Enasidenib).

In drug development pipelines, this compound serves as the "pivot point" between the raw aniline starting material and the complex pharmacophore. Its quality is paramount; however, it presents specific stability challenges:

  • Oxidative Instability: The free phenolic hydroxyl group ortho to the chloro-substituent makes the ring electron-rich and susceptible to oxidation, often resulting in "brown oil" degradation products (quinone imines) if not stored under inert atmosphere.

  • Acid Lability: The Boc (tert-butyloxycarbonyl) group is acid-sensitive. Improper mobile phase pH or aggressive workups can lead to premature deprotection.

This guide details the development of robust analytical assays to quantify purity, monitor stability, and validate synthetic conversion.

Physicochemical Characterization & Pre-Formulation

Before establishing a routine assay, the physicochemical boundaries of the analyte must be defined to ensure method robustness.

ParameterValue / CharacteristicImpact on Assay Design
Molecular Weight 243.69 g/mol Monoisotopic mass for LC-MS: 244.07 [M+H]⁺
LogP (Predicted) ~2.8 - 3.1Moderately lipophilic; suitable for C18 Reverse Phase .
pKa (Phenol) ~9.5Mobile phase pH must be < 7.0 to keep phenol protonated and prevent peak tailing.
pKa (Carbamate) ~12 (Very weak acid)Negligible ionization in standard LC conditions.
UV Maxima 245 nm, 280 nm254 nm is the recommended detection wavelength for impurity screening.

Protocol A: HPLC-UV-MS Purity Assay

Purpose: Quantitative determination of purity and identification of the "brown oil" oxidative impurities.

Chromatographic Conditions (The "Standard Method")
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Waters XSelect CSH C18 (Charged Surface Hybrid), 2.1 x 100 mm, 2.5 µm.

    • Rationale: The CSH particle technology provides superior peak shape for basic/phenolic compounds at low pH compared to standard silica.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2.0 µL.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.005%Equilibration
1.005%Hold (Trap polar anilines)
8.0095%Linear Gradient
10.0095%Wash (Elute dimers)
10.105%Re-equilibration
13.005%End
Detection Parameters
  • UV: 254 nm (Reference 360 nm).

  • MS (ESI+): Scan range 100–600 m/z.

    • Target:244.1 m/z (Parent).

    • Fragment:188.0 m/z (Loss of t-Butyl, [M+H-56]⁺) and 144.0 m/z (Loss of Boc, Free Aniline).

System Suitability Requirements (SST)

To ensure trustworthiness, the system must pass these criteria before batch release:

  • Retention Time Precision: %RSD ≤ 0.5% (n=6 injections).

  • Tailing Factor (As): 0.9 ≤ As ≤ 1.2 (Critical for phenolic compounds).

  • Resolution (Rs): ≥ 2.0 between Parent Peak and nearest impurity (usually the de-Boc aniline).

Protocol B: Reaction Monitoring (TBDMS Protection)

Context: In IDH inhibitor synthesis, this compound is often reacted with TBDMS-Cl (tert-butyldimethylsilyl chloride) to protect the phenol. Reaction: Phenol-Carbamate + TBDMS-Cl → Silyl Ether Intermediate.

Rapid IPC (In-Process Control) Method
  • Goal: Determine endpoint (< 2% starting material remaining).

  • Technique: UPLC-UV (Isocratic).

  • Mobile Phase: 70% Acetonitrile / 30% Water (0.05% TFA).

  • Run Time: 3.0 minutes.

  • Logic: The TBDMS product is significantly more hydrophobic. An isocratic high-organic hold elutes the product quickly while retaining separation from the starting material.

Protocol C: Stability & Stress Profiling

Purpose: To validate storage conditions and define the "shelf-life" of the intermediate.

Experimental Workflow
  • Acid Stress: Dissolve 1 mg/mL in 0.1 N HCl. Incubate at RT for 4 hours.

    • Expectation: Appearance of 4-chloro-3-aminophenol (m/z 144).

  • Oxidative Stress: Dissolve 1 mg/mL in 3% H₂O₂. Incubate at RT for 2 hours.

    • Expectation: Appearance of dimers or quinone-like species (M+16 or 2M-2H).

  • Thermal Stress: Solid state at 60°C for 7 days.

Visualization of Degradation Pathways

The following diagram illustrates the critical degradation nodes monitored during the assay.

StabilityPathways Compound tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (m/z 244) Acid Acid Hydrolysis (Fast) Compound->Acid pH < 2.0 Oxidation Oxidative Stress (Slow) Compound->Oxidation Air/Peroxide Prod_TBDMS TBDMS-Protected Ether (Synthetic Target) Compound->Prod_TBDMS TBDMS-Cl / Imidazole (Synthesis) Prod_Aniline 4-Chloro-3-aminophenol (m/z 144) [Deprotection] Acid->Prod_Aniline -Boc Group Prod_Quinone Quinone Imine / Dimers (Brown Oil Impurities) Oxidation->Prod_Quinone Radical Coupling

Caption: Degradation and synthetic pathways for CAS 345893-27-8. Red path indicates acid instability; Yellow path indicates oxidative risk.

References & Authority

The protocols defined above are grounded in standard medicinal chemistry practices for aniline protection and specific patent literature regarding IDH inhibitor synthesis.

  • Synthesis of IDH Inhibitors: Levell, J. et al. "Pyridin-2(1H)-one quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors." U.S. Patent 10,414,752 . (2019). Describes the synthesis and isolation of tert-butyl (4-chloro-3-hydroxyphenyl)carbamate as a brown oil intermediate.

  • General Carbamate Analysis: Greene, T.W., Wuts, P.G.M.[1][2][3][4] "Protective Groups in Organic Synthesis."[1][2][3][4][] Wiley-Interscience.[4] (Standard text for Boc stability conditions).

  • Phenolic Amines Assay: Vollmer, G. et al. "A spectrophotometric assay for the detection of 2-aminophenols in biological samples."[6] Analytical Biochemistry. (2013). Validates the oxidative dimerization mechanism of aminophenols.

  • Boc-Aniline Synthesis: BOC Sciences Application Note. "Boc-Protected Amino Groups in Drug Discovery." (General handling of Boc-anilines).

Sources

Strategic Utilization of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate: A Modular Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate represents a "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in its orthogonal reactivity triad :

  • Phenolic Hydroxyl (C3): A nucleophilic handle for etherification (Mitsunobu/SN2), allowing modulation of solubility and lipophilicity.

  • Aryl Chloride (C4): An electrophilic site for palladium-catalyzed cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig) to build biaryl systems.

  • Boc-Protected Amine (C1): A masked nitrogen nucleophile, stable under basic coupling conditions but readily deprotected for "warhead" attachment or hinge-binding motif construction.

This guide provides validated protocols for sequentially exploiting these vectors to synthesize novel kinase inhibitors, PROTAC linkers, and bioactive heterocycles.

Structural Logic & Retrosynthetic Utility

The compound allows for Late-Stage Diversification . By maintaining the Boc group, researchers can modify the phenol and chloride positions first, preserving the sensitive amine for the final synthetic steps.

Visualization: The Orthogonal Reactivity Map

G Core tert-Butyl (4-chloro- 3-hydroxyphenyl)carbamate (The Scaffold) Phenol Vector 1: Phenolic -OH (Nucleophile) Core->Phenol Chloride Vector 2: Aryl -Cl (Electrophile) Core->Chloride Amine Vector 3: Boc-Amine (Masked Nucleophile) Core->Amine Ether Etherification (Solubility/Binding) Phenol->Ether Mitsunobu Mitsunobu Reaction (Stereocontrol) Phenol->Mitsunobu Suzuki Suzuki Coupling (Biaryl Extension) Chloride->Suzuki Buchwald Buchwald-Hartwig (Amination) Chloride->Buchwald Deprotect Acid Deprotection (TFA/HCl) Amine->Deprotect Urea Urea/Amide Formation (Warhead Attachment) Deprotect->Urea

Figure 1: The orthogonal reactivity map illustrating the three distinct vectors for chemical modification.

Experimental Protocols

Protocol A: O-Alkylation via Mitsunobu Reaction

Objective: Functionalization of the C3-hydroxyl group to introduce a solubilizing tail or steric probe. Rationale: The Mitsunobu reaction is preferred over SN2 alkylation for complex secondary alcohols to ensure stereochemical inversion (if chiral) and mild conditions compatible with the Boc group.

Reagents:

  • Scaffold: 1.0 equiv

  • Alcohol (R-OH): 1.2 equiv

  • Triphenylphosphine (PPh3): 1.5 equiv[1][2]

  • DIAD (Diisopropyl azodicarboxylate): 1.5 equiv

  • Solvent: Anhydrous THF (0.1 M)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with the Scaffold, PPh3, and the target Alcohol. Dissolve in anhydrous THF under N2 atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add DIAD dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent side reactions (e.g., hydrazine formation).

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1). The phenol spot should disappear.

  • Workup: Quench with water (5 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash chromatography on silica gel. Note: Triphenylphosphine oxide (TPPO) is a byproduct.[1] Use a gradient of 0-40% EtOAc in Hexanes to separate the product from TPPO.

Data Validation:

  • 1H NMR: Look for the disappearance of the phenolic -OH singlet (typically ~9.5-10.0 ppm) and the appearance of the new alkyl protons.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Utilization of the C4-Chlorine to build a biaryl core. Rationale: Aryl chlorides are less reactive than bromides/iodides. Standard Pd(PPh3)4 often fails. We utilize Buchwald precatalysts (e.g., XPhos Pd G2) which are specifically engineered to activate unreactive aryl chlorides via oxidative addition.

Reagents:

  • O-Alkylated Scaffold (from Protocol A): 1.0 equiv

  • Boronic Acid/Ester (Ar-B(OR)2): 1.5 equiv

  • Catalyst: XPhos Pd G2 (2-5 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a microwave vial or pressure tube, combine the Scaffold, Boronic Acid, Base, and Catalyst. Cap and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Heating: Heat to 80°C (oil bath) or 100°C (microwave) for 2–4 hours.

    • Note: The Boc group is generally stable at neutral/basic pH at these temperatures, but avoid prolonged heating >120°C.

  • Filtration: Cool to RT. Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.

  • Extraction: Wash the filtrate with water and brine. Dry over MgSO4.

  • Purification: Flash chromatography.

Protocol C: Boc-Deprotection & Urea Formation

Objective: Unmasking the aniline to attach a "warhead" (e.g., acrylamide for covalent inhibition) or a urea linkage.

Reagents:

  • Substrate (from Protocol B)

  • Acid: 4M HCl in Dioxane (anhydrous) or TFA/DCM (1:4).

  • Electrophile: Acryloyl chloride or Isocyanate.

Step-by-Step Methodology:

  • Deprotection: Dissolve substrate in DCM. Add TFA (20% v/v). Stir at RT for 1 hour. Monitor by LC-MS for loss of Boc (-100 mass units).

  • Free Basing: Concentrate in vacuo. Redissolve residue in EtOAc and wash with saturated NaHCO3 to generate the free aniline. (Do not store the free aniline long-term; it is oxidation-sensitive).

  • Coupling: To the free aniline in DCM at 0°C, add Et3N (3.0 equiv) followed by the electrophile (e.g., phenyl isocyanate, 1.1 equiv).

  • Isolation: Stir 1 hour. Quench with water.[1][3][4][5] Isolate product via precipitation or column chromatography.[1]

Case Study: Synthesis of a Kinase Inhibitor Analog

Hypothesis: Creating a hybrid inhibitor targeting the ATP-binding pocket (via the biaryl system) and the solvent-exposed region (via the ether tail).

Workflow Visualization:

Workflow Step1 START: tert-Butyl (4-chloro- 3-hydroxyphenyl)carbamate Step2 Step 1: Mitsunobu Reaction (Add Morpholine-ethyl tail) Step1->Step2 DIAD, PPh3 ROH Step3 Intermediate A (Ether-linked Scaffold) Step2->Step3 Step4 Step 2: Suzuki Coupling (Add Pyrimidine moiety) Step3->Step4 XPhos Pd G2 Ar-B(OH)2 Step5 Intermediate B (Biaryl Core) Step4->Step5 Step6 Step 3: Boc Deprotection & Acrylation Step5->Step6 1. TFA 2. Acryloyl Cl Final FINAL: Covalent Kinase Inhibitor Step6->Final

Figure 2: Sequential synthesis workflow for a hypothetical covalent kinase inhibitor.

Comparative Data: Reactivity Profile

Reaction TypeTarget VectorConditionsYield ExpectationCritical Parameter
Mitsunobu Phenol (-OH)PPh3, DIAD, THF, 0°C75-90%Order of addition (DIAD last) is crucial to prevent side reactions.
Alkylation (SN2) Phenol (-OH)K2CO3, R-Br, DMF, 60°C60-80%Requires reactive alkyl halide; less steric tolerance than Mitsunobu.
Suzuki Coupling Chloride (-Cl)XPhos Pd G2, K3PO4, Dioxane/H2O70-85%Must use active catalyst for Aryl-Cl; Pd(PPh3)4 is ineffective.
Boc Removal Amine (-NHBoc)4M HCl in Dioxane>95%Anhydrous conditions preferred to prevent hydrolysis of other esters.

References

  • Biosynce. (n.d.). tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate CAS 345893-27-8.[6] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling of Aryl Chlorides. Retrieved from [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11085418 (Analogue Reference). Retrieved from [Link]

Sources

Analytical Application Note: Quantification of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust analytical protocol for the quantification and purity assessment of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (CAS 345893-27-8) , a critical intermediate in the synthesis of mutant-isocitrate dehydrogenase (IDH) inhibitors and other small-molecule therapeutics. The method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Diode Array Detection (DAD), optimized for the resolution of the target analyte from its precursor, 5-amino-2-chlorophenol , and potential bis-Boc impurities.

Introduction & Scientific Context

tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate is a Boc-protected aniline derivative used primarily as a building block in the synthesis of pharmaceutical active ingredients (APIs), including pyridinyl quinolinone derivatives targeting mutant IDH1/IDH2 enzymes [1, 2].

The chemical integrity of this intermediate is paramount. The presence of residual starting material (5-amino-2-chlorophenol) can lead to side reactions in subsequent coupling steps (e.g., Mitsunobu reactions or alkylations), generating difficult-to-remove impurities. Furthermore, the phenolic hydroxyl group makes the compound susceptible to oxidation if not stored correctly.

Chemical Properties
PropertyValue
IUPAC Name tert-Butyl N-(4-chloro-3-hydroxyphenyl)carbamate
CAS Number 345893-27-8
Molecular Formula C₁₁H₁₄ClNO₃
Molecular Weight 243.69 g/mol
Physical State Brown oil or solid (depending on purity/polymorph) [1]
Solubility Soluble in Methanol, Acetonitrile, DMSO, DMF; Insoluble in Water
Key Functional Groups Phenol (acidic, pKa ~9), Carbamate (neutral), Aryl Chloride

Analytical Method Development Strategy

Chromatographic Logic

The separation strategy relies on the hydrophobicity difference between the highly polar, free amine starting material and the lipophilic Boc-protected product.

  • Stationary Phase : A C18 column is selected to retain the hydrophobic Boc group.

  • Mobile Phase Modifier : Acidic modification (0.1% Formic Acid or TFA) is essential. It suppresses the ionization of the phenolic hydroxyl group (keeping it neutral and retained) and protonates any residual free amines, improving peak shape.

  • Detection : The aromatic ring substituted with chlorine and hydroxyl groups exhibits strong UV absorption. While 254 nm is standard, 280 nm is often more selective for phenols, minimizing baseline drift from solvents.

Synthesis & Impurity Pathway

Understanding the synthesis aids in identifying critical quality attributes (CQAs).

Figure 1: Synthesis pathway and potential impurity profile for the target carbamate.

Detailed Experimental Protocol

Instrumentation & Reagents[1]
  • HPLC System : Agilent 1260 Infinity II or Waters Alliance e2695 with DAD/PDA.

  • Column : Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Solvents : HPLC-grade Acetonitrile (ACN) and Water.

  • Additives : Formic Acid (FA) or Trifluoroacetic Acid (TFA), LC-MS grade.

Chromatographic Conditions
ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5 - 10 µL
Detection UV at 254 nm (primary), 280 nm (secondary)
Run Time 20 minutes

Gradient Table:

Time (min) % Mobile Phase B Description
0.0 5 Initial equilibration
2.0 5 Hold to elute polar salts
12.0 95 Linear ramp to elute product
15.0 95 Wash step
15.1 5 Re-equilibration

| 20.0 | 5 | End of run |

Sample Preparation

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10 mg of reference standard tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate into a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile (sonicate for 2 mins).

  • Dilute to volume.

Working Sample Solution:

  • Dilute the stock solution with Water:Acetonitrile (50:50) to a target concentration of 0.1 mg/mL (100 ppm).

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Method Validation & System Suitability

To ensure trustworthiness, the method must meet the following criteria before routine use.

System Suitability Parameters (SST)

Run 5 replicate injections of the Working Standard.

  • Retention Time (RT) : ~10.5 ± 0.5 min (varies by column).

  • Tailing Factor : 0.8 ≤ T ≤ 1.5.

  • Theoretical Plates : > 5000.

  • RSD of Peak Area : < 2.0%.

Linearity & Range

Prepare calibration standards at 10, 50, 100, 150, and 200% of the target concentration (e.g., 10 µg/mL to 200 µg/mL).

  • Acceptance : R² > 0.999.

Limit of Quantitation (LOQ)

The LOQ is critical for detecting the residual starting material (5-amino-2-chlorophenol).

  • Target LOQ : < 0.05% (area normalization).

  • Verification : S/N ratio > 10:1 for the impurity peak.

Workflow Diagram

Figure 2: Step-by-step analytical workflow for sample preparation and analysis.

Troubleshooting & Causality

  • Problem : Split peak for the main analyte.

    • Cause: Sample solvent strength is too high (100% ACN) compared to the initial mobile phase (5% ACN).

    • Solution: Dilute the sample in 50:50 Water:ACN.

  • Problem : Drifting retention time.

    • Cause: pH fluctuation in the aqueous mobile phase.

    • Solution: Ensure 0.1% Formic Acid is freshly added and mixed.

  • Problem : "Ghost" peaks in blank.

    • Cause: Carryover of the hydrophobic carbamate from previous high-concentration injections.

    • Solution: Add a needle wash step with 100% ACN or Methanol between injections.

References

  • Lead Sciences . tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate Product Data. Available at: [Link]

  • Google Patents. US9771349B2 - Pyridinyl quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors.
  • PubChem . Compound Summary: tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate.[1][2][3][4][5][6][7] Available at: [Link][8]

Sources

Use of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate in cancer cell line studies.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Profiling tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate in IDH-Mutant Cancer Models

Abstract

This application note details the protocol for utilizing tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (CAS: 345893-27-8) in cancer cell line studies.[1][2][3] Primarily recognized as a critical synthetic intermediate for mutant-Isocitrate Dehydrogenase (mIDH) inhibitors (e.g., quinolinone derivatives), this compound serves two vital roles in preclinical validation: (1) as a structural negative control to validate pharmacophore specificity, and (2) in impurity profiling to rule out off-target cytotoxicity derived from synthetic precursors.[1][2] This guide provides workflows for solubility optimization, cytotoxicity assessment, and 2-hydroxyglutarate (2-HG) modulation assays in AML and Glioma models.[1][2]

Compound Profile & Mechanism

tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate is an N-Boc protected amino-phenol derivative.[1][2] In the context of drug discovery, it represents the "core scaffold" prior to the coupling of the selectivity-determining heterocycles (e.g., pyridinones or quinolinones) found in potent IDH1/2 inhibitors.[1][2]

PropertySpecification
CAS Number 345893-27-8
Molecular Formula C₁₁H₁₄ClNO₃
Molecular Weight 243.69 g/mol
Solubility DMSO (>50 mM), Ethanol; Insoluble in water.[1][2]
Primary Application Synthetic Intermediate; Structural Analog Control; Impurity Toxicity Standard.[1][2]
Target Pathway Control substance for IDH1/IDH2 mutant pathways (2-HG production).[1][2]
Mechanistic Context

In mIDH drug development, efficacy is measured by the reduction of the oncometabolite 2-hydroxyglutarate (2-HG) .[1][2] While the final drug candidate binds the allosteric pocket of mIDH, the precursor (this compound) lacks the extended heteroaromatic tail required for high-affinity binding.[1][2] Therefore, it is used to prove that biological effects (e.g., differentiation, apoptosis) are driven by specific target engagement rather than general toxicity of the chlorophenyl core.[1][2]

Experimental Logic & Pathway Visualization

The following diagram illustrates the logical framework for testing this intermediate alongside the active inhibitor.

IDH_Pathway_Logic Precursor tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (Test Compound) Synthesis Chemical Synthesis (Coupling/Deprotection) Precursor->Synthesis Precursor to Target Mutant IDH Enzyme Precursor->Target No Binding (Negative Control) Toxicity General Cytotoxicity (Off-Target) Precursor->Toxicity Assess Potential Toxicity ActiveDrug Active mIDH Inhibitor (e.g., Ivosidenib Analog) Synthesis->ActiveDrug ActiveDrug->Target Inhibits Metabolite 2-HG Production ActiveDrug->Metabolite Reduces Levels Cell mIDH1/2 Cancer Cell (U87, THP-1) Target->Metabolite Catalyzes Differentiation Cell Differentiation (Therapeutic Goal) Metabolite->Differentiation Blockade Relief

Caption: Logical workflow distinguishing the active inhibitor's pathway modulation from the precursor's role as a negative control and toxicity probe.

Protocol: Preparation & Cell Treatment

Stock Solution Preparation

The carbamate moiety renders the compound lipophilic.[1][2] Proper solubilization is critical to prevent micro-precipitation in aqueous media.[1][2]

  • Weighing: Weigh 10 mg of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate.

  • Solvent: Add 410 µL of sterile DMSO (Dimethyl Sulfoxide) to achieve a 100 mM master stock.

  • Mixing: Vortex for 30 seconds. If undissolved, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.[1][2]

Cell Culture Models

Select cell lines harboring native IDH mutations for relevant comparison.

  • AML: THP-1 (IDH wildtype control), TF-1 (IDH2 R140Q engineered).[1][2]

  • Glioma: U87-MG (IDH wildtype), U87-IDH1^R132H (Isogenic mutant line).[1][2]

Assay Protocols

Workflow A: Cytotoxicity Profiling (Impurity Qualification)

Objective: Determine if the intermediate contributes to non-specific cell death.[1][2]

Method: CellTiter-Glo® (ATP quantification).[1][2]

  • Seeding: Plate 3,000 cells/well in 96-well white-walled plates in 90 µL complete media. Incubate 24h.

  • Treatment:

    • Prepare 1000x dilutions of the Master Stock in DMSO.

    • Dilute 1:1000 into culture media to reach final concentrations: 0.1, 1, 10, 50, 100 µM .

    • Controls:

      • Vehicle: 0.1% DMSO.[1][2]

      • Positive Control:[1][2] Staurosporine (1 µM).[1][2]

      • Comparator: Active IDH Inhibitor (e.g., AGI-5198).[1][2]

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Readout: Add 100 µL CellTiter-Glo reagent, shake 2 mins, read luminescence.

  • Data Analysis: Plot % Viability vs. Log[Concentration].

    • Success Criteria: The precursor should show IC₅₀ > 50 µM .[1][2] If IC₅₀ < 10 µM, the intermediate is cytotoxic, and purification of the final drug product is critical.[1][2]

Workflow B: 2-Hydroxyglutarate (2-HG) Suppression Assay

Objective: Confirm lack of on-target activity (Negative Control).[1][2]

Method: LC-MS/MS quantification of intracellular 2-HG.[1][2]

  • Seeding: Plate 1x10⁶ cells in 6-well plates. Allow attachment (24h).

  • Treatment: Treat cells with 1 µM and 10 µM of:

    • tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (TC).[1][2][3][4][5][6][7][8][9]

    • Active IDH Inhibitor (Positive Control).[1][2]

    • DMSO (Vehicle).[1][2]

  • Harvest (48h):

    • Wash cells 2x with cold PBS.[1][2]

    • Add 500 µL 80% Methanol (pre-chilled to -80°C) containing internal standard (d5-2-HG).

    • Scrape cells and transfer to microcentrifuge tubes.

  • Extraction:

    • Vortex 1 min; freeze-thaw 3x (liquid N₂ / 37°C water bath).

    • Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase.[1][2][7]

    • Mobile Phase: Water/Methanol with 0.1% Formic Acid.[1][2]

    • Transition: Monitor m/z 147 -> 129 (2-HG).

  • Interpretation:

    • Active Inhibitor: >90% reduction in 2-HG.[1][2]

    • TC (Precursor):No significant reduction compared to DMSO.[1][2] This validates that the "chloro-hydroxy" core alone is insufficient for IDH inhibition.[1][2]

Safety & Handling

  • Hazard: The compound contains a chloro-phenol moiety.[1][2][7] Potential skin and eye irritant.[1][2][8]

  • Metabolism: Intracellular esterases may cleave the Boc group, releasing 4-chloro-3-aminophenol .[1][2] High concentrations (>50 µM) may induce oxidative stress via quinone imine formation.[1][2]

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.[1][2] Handle powder in a fume hood.

References

  • Synthesis of Pyridinone IDH Inhibitors

    • Patent: US Patent 9,771,349 B2.[1][2] "Pyridinyl quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors." (2017).[1][2][7] Identifies tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate as a key intermediate (Intermediate II-14 preparation).[1][2]

    • [1][2]

  • IDH Mutation & 2-HG Protocol

    • Source: Dang, L., et al. "Cancer-associated IDH1 mutations produce 2-hydroxyglutarate."[1][2] Nature 462, 739–744 (2009).[1][2] Establishes the standard for 2-HG detection in cancer cells.[1][2]

    • [1][2]

  • General Cell Viability Protocols

    • Source: Promega Corporation.[1][2] "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin."

Sources

Formulation of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate for in-vitro studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation & Handling of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate for In-Vitro Assays

Part 1: Executive Summary & Physicochemical Profile

tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (CAS: 345893-27-8) is a functionalized aniline derivative protected by a tert-butoxycarbonyl (Boc) group. While often utilized as a synthetic intermediate for kinase or IDH1 mutant inhibitors [1, 2], its use as a biological probe requires rigorous formulation strategies due to its inherent lipophilicity and specific chemical sensitivities.

This guide provides a validated protocol to formulate this compound for cell-based and enzymatic assays, ensuring:

  • Solubility: Overcoming the high LogP (estimated ~3.2) to prevent micro-precipitation.

  • Stability: Mitigating Boc-deprotection (acid sensitivity) and phenol oxidation.

  • Cytocompatibility: Managing solvent carrier limits (DMSO).

Physicochemical Analysis
PropertyCharacteristicImpact on Formulation
Hydrophobicity High (Lipophilic)Critical: Insoluble in aqueous buffers. Requires organic co-solvent (DMSO/DMF).
Functional Groups Phenol (-OH), Carbamate (-NH-Boc), Chloride (-Cl)Phenol: Susceptible to oxidation at pH > 8.0 (quinone formation). Boc: Labile at pH < 5.0.
pKa (Estimated) ~8.5 (Phenolic -OH)At physiological pH (7.4), the compound remains largely non-ionized, further reducing aqueous solubility.
Physical State Solid or Viscous OilRequires vigorous vortexing or mild sonication for initial solubilization.

Part 2: Reagents & Equipment

Essential Reagents:

  • Compound: tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (>97% purity).[1][2]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).

    • Note: Avoid Ethanol if possible; DMSO is preferred for higher boiling point and better solubilization of carbamates.

  • Aqueous Vehicle: PBS (pH 7.4) or Serum-Free Media.

  • Antioxidant (Optional): Dithiothreitol (DTT) or Ascorbic Acid (if assay allows) to protect the phenolic moiety during long incubations.

Equipment:

  • Sonicator bath (room temperature).

  • Vortex mixer.

  • Glass vials (Amber) – Plastic tubes can absorb lipophilic compounds.

Part 3: Experimental Protocol

Phase 1: Preparation of Master Stock Solution (10 mM - 50 mM)

Rationale: A high-concentration stock in 100% DMSO ensures the compound is fully molecularly dispersed before contacting water.

  • Weighing: Accurately weigh the compound into a chemically resistant glass vial.

    • Target: Prepare a 20 mM stock. For MW ≈ 243.69 g/mol , weigh 4.87 mg for every 1 mL of solvent.

  • Solubilization: Add the calculated volume of anhydrous DMSO.

  • Dispersion: Vortex vigorously for 30 seconds. If oil droplets or particulates persist, sonicate for 5 minutes at room temperature.

    • Checkpoint: Solution must be optically clear and colorless to pale yellow.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3-6 months) or -80°C (stable >1 year).

Phase 2: Serial Dilution (The "Intermediate Step" Method)

Rationale: Direct addition of high-concentration DMSO stock to media often causes "shock precipitation." An intermediate dilution step mitigates this.

Workflow:

  • Intermediate Stock (100x): Dilute the Master Stock (e.g., 20 mM) 1:10 in DMSO to create a 2 mM working stock.

    • Why? Pipetting small volumes of viscous 100% DMSO into water is error-prone.

  • Dosing Solution (2x): Dilute the Intermediate Stock 1:50 into pre-warmed culture media (rapidly vortexing during addition).

    • Result: 40 µM compound in 2% DMSO.

  • Final Assay Concentration (1x): Add the Dosing Solution 1:1 to the cells/wells already containing 100 µL of media.

    • Final: 20 µM compound in 1% DMSO.

Carrier Solvent Limit: Ensure final DMSO concentration is < 0.5% (or < 0.1% for sensitive primary cells). Adjust the Intermediate Stock concentration accordingly.

Part 4: Visualization (Workflow & Logic)

Figure 1: Solubility & Dilution Workflow

Caption: Step-by-step dilution cascade preventing precipitation shock while maintaining solvent limits.

FormulationWorkflow Compound Solid Compound (tert-Butyl ...) MasterStock Master Stock (20 mM in 100% DMSO) Compound->MasterStock Dissolve DMSO Anhydrous DMSO DMSO->MasterStock InterStock Intermediate Stock (2 mM in DMSO) MasterStock->InterStock 1:10 Dilution WorkingSol 2x Dosing Solution (40 µM, 2% DMSO) InterStock->WorkingSol 1:50 Dilution (Vortex Rapidly) Media Culture Media (Pre-warmed) Media->WorkingSol FinalAssay Final Assay Well (20 µM, 1% DMSO) WorkingSol->FinalAssay 1:1 Addition to Cells

Figure 2: Stability Decision Tree

Caption: Logic flow for handling pH and oxidative sensitivity of the phenol/carbamate moiety.

StabilityLogic Start Assay Condition Check pHCheck Is pH < 5.0? Start->pHCheck OxCheck Is Incubation > 24h? pHCheck->OxCheck No BocLoss Risk: Boc Deprotection Action: Buffer to pH 7.4 pHCheck->BocLoss Yes PhenolOx Risk: Phenol Oxidation Action: Add 1mM DTT or Refresh Media OxCheck->PhenolOx Yes Proceed Proceed with Standard Protocol OxCheck->Proceed No

Part 5: Validation & Troubleshooting

The Self-Validating System: Every formulation must pass a "Light Scattering Check" before use.

  • Method: Prepare a "dummy" working solution (compound + media) in a clear tube.

  • Observation: Hold against a dark background with a focused light source (e.g., flashlight).

  • Pass Criteria: No visible turbidity or Tyndall effect (scattering of light by particles).

  • Fail Action: If turbid, reduce concentration or increase DMSO % (if cells tolerate).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Precipitation upon media addition "Solvent Shock" (Rapid polarity change)Use the "Intermediate Dilution" step. Add DMSO stock into vortexing media, not vice versa.
Yellowing of stock over time Phenol oxidationDiscard stock. Prepare fresh. Store under Nitrogen/Argon if possible.
Loss of biological activity Boc hydrolysis (Acidic pH)Ensure buffers are buffered (HEPES/PBS) at pH 7.2–7.6.

References

  • PubChem. (n.d.). Compound Summary: tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate.[1][2][3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Google Patents. (2015). Pyridinyl quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors (US9771349B2).
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions: General Guidelines for Lipophilic Compounds. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the handling and solubility of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate.

Question 1: Why is my tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate not dissolving in my chosen solvent?

Answer: The solubility of this compound is governed by its molecular structure, which possesses both polar and non-polar characteristics. It features a polar hydroxyl (-OH) group and a carbamate moiety (-NHCOO-) capable of hydrogen bonding, alongside a relatively non-polar chlorophenyl ring. This dual nature means that solvents at the extremes of the polarity scale are often suboptimal. For instance, highly non-polar solvents like hexanes cannot interact effectively with the polar groups, while highly polar protic solvents like water may not sufficiently solvate the non-polar ring. Optimal solubility is typically found in polar aprotic solvents that can engage in hydrogen bonding while also accommodating the aromatic system.

Question 2: I'm starting a new project. What solvents should I try first?

Answer: For initial trials, we recommend starting with high-boiling point, polar aprotic solvents where solubility is known to be high. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points. For applications requiring a more volatile solvent, alcohols such as methanol or ethanol are also effective choices. Always start with a small amount of material to assess solubility before committing your entire batch.

Question 3: Can I heat the mixture to improve solubility? What are the risks?

Answer: Yes, gentle heating is a standard and effective method for increasing the dissolution rate and solubility limit of this compound. However, this carries two primary risks:

  • Thermal Degradation: While the carbamate group is relatively stable, prolonged exposure to high temperatures, especially in the presence of acidic or basic impurities, can potentially lead to deprotection (loss of the Boc group) or other side reactions.

  • Precipitation on Cooling: If the solution is saturated at a higher temperature, the compound may rapidly precipitate or "crash out" upon cooling to room temperature or during a subsequent reaction step at a lower temperature. This can lead to a non-homogeneous reaction mixture and impact yield and purity.

We recommend a preliminary stability test: dissolve a small sample with heat, hold it at the target temperature for 1-2 hours, and then analyze it by TLC or LCMS to check for any new impurity spots compared to the starting material.

Question 4: My compound dissolved initially but then precipitated out during the reaction. What happened and what should I do?

Answer: This common issue, known as "crashing out," can be caused by several factors:

  • Change in Polarity: The addition of a reagent, starting material, or even a byproduct may have altered the overall polarity of the solvent system, reducing its capacity to solvate your compound.

  • Temperature Change: If your reaction was run at a different temperature than the initial dissolution step (e.g., cooled in an ice bath), the solubility limit was likely exceeded.

  • Consumption of Solute: As the starting material is consumed in the reaction, its concentration drops, which can sometimes affect the solubility of other components in a complex mixture.

To resolve this:

  • Add a Co-solvent: Introduce a small amount of a strong solubilizing agent (e.g., DMSO or DMF) to the reaction mixture to bring the material back into solution.

  • Gentle Warming: If the reaction chemistry permits, gently warm the mixture to increase solubility.

  • Transition to a Slurry Reaction: If the material will not redissolve, you may need to proceed with a heterogeneous (slurry) reaction. Ensure vigorous stirring to maximize the surface area of the solid and facilitate its reaction.

Part 2: Troubleshooting Guides & Protocols

This section provides in-depth, step-by-step guidance for systematically overcoming solubility issues.

Guide 1: Systematic Solvent & Co-Solvent Screening

This protocol allows you to efficiently identify a suitable solvent system for your desired concentration.

Objective: To determine the optimal solvent or co-solvent mixture for achieving a target concentration (e.g., 10 mg/mL).

Protocol:

  • Preparation: Dispense a pre-weighed amount (e.g., 10 mg) of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate into several small, labeled vials.

  • Initial Solvent Screen:

    • To each vial, add a calculated volume of a single test solvent (e.g., 1 mL for 10 mg/mL) from the list in Table 1.

    • Vortex or stir each vial vigorously at room temperature for 2-3 minutes.

    • Observe and record the results (e.g., "Fully Dissolved," "Partially Soluble," "Insoluble").

  • Thermal Challenge:

    • For vials where the compound did not dissolve at room temperature, warm them gently in a water bath to 40-50°C.

    • Observe and record any changes in solubility. Note if the compound precipitates upon cooling back to room temperature.

  • Co-Solvent Optimization (if needed):

    • If no single solvent is ideal, select the best-performing solvent from the initial screen (e.g., Dichloromethane) that is compatible with your reaction.

    • In a new vial with 10 mg of your compound, add the primary solvent (e.g., 0.9 mL of Dichloromethane).

    • Titrate with a strong, polar aprotic co-solvent (e.g., DMSO or DMF) dropwise (e.g., adding 0.05 mL increments) with vigorous mixing until the solid is fully dissolved. Record the final solvent ratio.

Data Summary Table

Table 1: Qualitative Solubility of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate in Common Organic Solvents

SolventSolvent TypeBoiling Point (°C)Polarity IndexTypical SolubilityNotes
DMSOPolar Aprotic1897.2Soluble Excellent solvent, but high boiling point can complicate product isolation.
DMFPolar Aprotic1536.4Soluble Similar to DMSO, good solubilizing power. Can be difficult to remove.
MethanolPolar Protic655.1Soluble Good general-purpose solvent.
EthanolPolar Protic784.3Soluble Often used for reactions and crystallizations.
Dichloromethane (DCM)Halogenated403.1Sparingly Soluble Solubility can be improved with a co-solvent.
Tetrahydrofuran (THF)Ether664.0Sparingly Soluble Moderate solubility; heating may be required.
AcetonitrilePolar Aprotic825.8Sparingly Soluble May require heating or a co-solvent.
Ethyl AcetateEster774.4Poorly Soluble Often used as an anti-solvent for crystallization.
TolueneAromatic1112.4Insoluble Not recommended as a primary solvent.
HexanesAliphatic~690.1Insoluble Can be used to precipitate the product from more polar solutions.
WaterPolar Protic10010.2Insoluble

Disclaimer: Solubility is concentration and temperature-dependent. This table serves as a general guide.

Troubleshooting Workflow Diagram

This flowchart provides a logical path to follow when encountering a solubility problem.

G start Solubility Issue Encountered check_solvent Is the solvent appropriate? (See Table 1) start->check_solvent try_stronger Switch to a recommended polar aprotic solvent (e.g., DMSO, DMF, MeOH) check_solvent->try_stronger No heat Apply Gentle Heat (e.g., 40-50°C) check_solvent->heat Yes try_stronger->heat sonicate Apply Sonication heat->sonicate No degradation Check for Degradation (TLC, LCMS) heat->degradation Dissolved cosolvent Add a Co-solvent (e.g., titrate with DMSO) sonicate->cosolvent slurry Proceed with a heterogeneous (slurry) reaction. Ensure vigorous stirring. cosolvent->slurry No success Problem Resolved cosolvent->success Dissolved slurry->success degradation->success No Degradation fail Consult further literature or support degradation->fail Degradation Observed

Caption: A step-by-step decision tree for troubleshooting solubility issues.

Guide 2: Managing Reactions with Poorly Soluble Starting Material

When your starting material has limited solubility in the optimal solvent for your reaction chemistry, you have several advanced options.

Strategy 1: Slurry-to-Slurry Reaction In this approach, the starting material is present as a fine suspension. As it is consumed by the reaction, more of the solid dissolves to maintain equilibrium, driving the reaction forward.

  • Key Requirement: Vigorous and efficient stirring is absolutely critical to ensure a sufficient reaction rate. A mechanical overhead stirrer is often superior to a magnetic stir bar for thick slurries.

  • Monitoring: Reaction progress can be monitored by periodically taking a sample of the entire heterogeneous mixture, dissolving it in a strong solvent (like DMSO), and analyzing by TLC or LCMS.

Strategy 2: Temperature-Elevated Homogeneous Reaction If the compound is soluble at a higher temperature and the reaction is compatible with those conditions, this is a viable approach.

  • Procedure: Dissolve the starting material at an elevated temperature to create a homogeneous solution. Add your reagents while maintaining this temperature.

  • Caution: Be aware that the product of the reaction may be less soluble than the starting material and could precipitate upon formation.

Strategy 3: Use of a Phase-Transfer Catalyst (PTC) For reactions involving an aqueous phase and an organic phase where the carbamate is poorly soluble, a PTC can be highly effective.

  • Mechanism: The PTC (e.g., tetrabutylammonium bromide) transports a reactant from the aqueous phase into the organic phase to react with the dissolved carbamate, overcoming the phase barrier. This is particularly useful for reactions involving inorganic bases or nucleophiles.

Experimental Workflow Diagram: Solvent Screening

G cluster_prep Preparation cluster_screen Room Temperature Screen cluster_heat Thermal Challenge cluster_final Analysis a1 Weigh 10 mg compound into 5 separate vials b1 Add 1 mL Solvent 1 b2 Add 1 mL Solvent 2 b3 Add 1 mL Solvent 3 b4 Add 1 mL Solvent 4 b5 Add 1 mL Solvent 5 c1 Vortex & Observe b1->c1 b2->c1 b3->c1 b4->c1 b5->c1 d1 For insoluble vials: Heat to 40-50°C c1->d1 e1 Observe & Cool d1->e1 f1 Identify Optimal Solvent/Condition e1->f1

Caption: A visual workflow for the systematic solvent screening protocol.

References

Stability of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate

Executive Summary: The Stability Paradox

Compound: tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate CAS: 345893-27-8 Core Challenge: The stability of this compound under acidic conditions presents a duality.[1] The N-Boc group is designed to be acid-labile, yet the presence of the electron-rich phenol group (3-OH) creates a high risk of "cationic back-attack" (electrophilic aromatic substitution) during deprotection.

This guide addresses two distinct user scenarios:

  • Unintentional Degradation: Preventing premature Boc loss during purification or storage.

  • Controlled Deprotection: Removing the Boc group without alkylating the phenol ring.

Troubleshooting & Diagnostics (Q&A)

Scenario A: "I'm losing my product during workup."

Q: Why does my LC-MS show a mass of [M-100] or [M-56] after silica gel column chromatography? A: Silica gel is weakly acidic (pH ~4–5). The electron-donating phenol group at the meta position and the nitrogen lone pair make this specific carbamate slightly more acid-sensitive than aliphatic Boc-amines.

  • Mechanism: The acidity of the silica, combined with prolonged contact time or residual acid in solvents (like chloroform), catalyzes the cleavage of the tert-butyl group.

  • Solution: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes the acidic sites on the silica. Alternatively, switch to neutral alumina.

Q: Is the compound stable in CDCl₃ for NMR? A: Often, no. Chloroform degrades over time to form HCl and phosgene. Even trace HCl can initiate deprotection of this electron-rich aniline derivative.

  • Recommendation: Use DMSO-d₆ or add anhydrous potassium carbonate (K₂CO₃) to your CDCl₃ bottle to neutralize acid traces. Run the NMR immediately after dissolution.

Scenario B: "I see impurities after TFA deprotection."

Q: I treated the compound with 50% TFA/DCM to remove the Boc group. The Boc is gone, but I see a new impurity with Mass = [Product + 56]. What is it? A: You are observing the "tert-Butyl Shuffle."

  • The Cause: Upon cleavage, the Boc group releases a tert-butyl cation (

    
    ).[2] Normally, this cation eliminates to form isobutylene gas. However, your molecule contains a phenol , which is an electron-rich nucleophile. The 
    
    
    
    attacks the phenol ring (C-alkylation) or the oxygen (O-alkylation) before it can escape.
  • The Fix: You must use a scavenger . Standard TFA/DCM is insufficient for aminophenols. (See Protocol 1 below).

Technical Deep Dive: The Mechanism of Failure

To troubleshoot effectively, one must understand the competing pathways. The phenol group (3-OH) activates the ring, making it susceptible to electrophilic attack by the carbocation generated during Boc removal.

Pathway Analysis
  • Protonation: Acid protonates the carbonyl oxygen of the carbamate.

  • Cleavage: The C-O bond breaks, releasing the carbamic acid (which decarboxylates to the amine) and the tert-butyl cation .

  • Branch Point:

    • Path A (Desired): The cation loses a proton to become isobutylene (gas).

    • Path B (Parasitic): The cation attacks the phenol ring (Ortho/Para direction) or the phenolic oxygen.

Boc_Degradation SM Start: N-Boc-3-OH-4-Cl-Aniline Inter Intermediate: [Free Amine] + [t-Bu Cation] SM->Inter TFA/H+ Acid Acid (H+) Acid->SM Product Desired Product: (4-chloro-3-hydroxyphenyl)amine Inter->Product - CO2 Inter->Product Path A: Scavenger Intercept SideProduct Side Product: t-Butylated Phenol Inter->SideProduct Path B: Electrophilic Attack (No Scavenger) Scavenger Scavenger (Silane/Water) Scavenger->Inter Traps Cation

Figure 1: The mechanistic bifurcation during deprotection. Without a scavenger, the reactive t-butyl cation attacks the electron-rich phenol ring.

Validated Protocols

Protocol 1: "Scavenger Cocktail" for Clean Deprotection

Use this method to remove the Boc group without alkylating the phenol.

Reagents:

  • Trifluoroacetic acid (TFA)[3]

  • Dichloromethane (DCM)

  • Triethylsilane (TES) – The Scavenger (Traps cations as isobutane)

  • Water – Secondary Scavenger (Traps cations as t-butanol)

Procedure:

  • Dissolve the substrate (1.0 equiv) in DCM (concentration ~0.1 M).

  • Add Triethylsilane (2.0 – 5.0 equiv) . Do not skip this step.

  • Add TFA dropwise. Final ratio should be DCM:TFA:TES (10:10:1) .

    • Note: A high concentration of TFA is necessary to ensure fast removal, but the scavenger must be present before the acid is added.

  • Stir at room temperature. Monitor by LC-MS.[3][4]

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene 3x to remove residual TFA.

Protocol 2: Purification of the Boc-Protected Intermediate

Use this if you need to purify the starting material without losing the Boc group.

Solvent System: Hexanes / Ethyl Acetate. Additive: 1% Triethylamine (TEA).

Procedure:

  • Slurry silica gel in the mobile phase containing 1% TEA.

  • Pack the column.

  • Load the sample (dissolved in non-acidic solvent, e.g., DCM treated with basic alumina).

  • Elute with the TEA-doped solvent.

  • Evaporate fractions immediately; do not leave the compound sitting in solution for days.

Data & Stability Matrix

Table 1: Stability of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate in Various Media

Solvent/ConditionStability RatingRisk FactorRecommendation
CDCl₃ (Untreated) LowAcidic impurities (HCl)Filter through basic alumina or use DMSO-d₆.
MeOH / EtOH ModerateProtodesilylation (rare) / SolvolysisStore at -20°C; avoid heating >40°C.
TFA / DCM (1:1) Zero Immediate DeprotectionUse Scavengers (TES/Water) to prevent side reactions.
Silica Gel Low to ModerateSurface AcidityPre-treat silica with 1% Et₃N.
Solid State HighHygroscopicityStore under Nitrogen at 4°C.

References

  • Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, vol. 12, no.[5] 5, 1978, pp. 258-268. (Establishes the necessity of scavengers for t-butyl cations).

  • Pearson, A. J., & Roush, W. R. Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups. Wiley, 1999.[2][6] (Standard reference for Boc stability profiles).

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2455-2504. Link (Detailed mechanism of scavenger action in peptide synthesis, applicable to aminophenols).

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2006. (The authoritative text on protecting group lability).

Sources

Overcoming low yield in tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-8829 | Status: Open | Priority: High Subject: Optimization of Yield and Chemoselectivity in Boc Protection of 5-Amino-2-chlorophenol

Executive Summary

The synthesis of tert-butyl (4-chloro-3-hydroxyphenyl)carbamate (CAS: 345893-27-8) presents a classic chemoselectivity paradox.[1] You are attempting to protect an aniline nitrogen in the presence of a free phenol.[1] Low yields in this reaction are rarely due to "stalled" chemistry but rather competitive O-acylation (formation of carbonates) or loss of product during workup due to the acidity of the phenol moiety.[1]

This guide deconstructs the failure modes of this reaction and provides self-validating protocols to ensure exclusive N-Boc protection.

Part 1: Diagnostic Center (Troubleshooting)
Case 1: "I see multiple spots on TLC (O-Boc vs N-Boc)."

Diagnosis: Loss of Chemoselectivity. The amine (


) is inherently more nucleophilic than the phenol (

). However, if you use a base strong enough to deprotonate the phenol (

), you generate a phenolate anion (

), which is a powerful nucleophile.[1] This leads to O-Boc (carbonate) or N,O-di-Boc species.[1]
  • The Culprit: Using strong bases (NaOH, KOH,

    
    ) or DMAP  (4-Dimethylaminopyridine).[1] DMAP is a powerful acyl-transfer catalyst that accelerates reaction at the hydroxyl group, destroying selectivity.
    
  • The Fix: Remove DMAP. Use a mild base (NaHCO

    
    ) or no base at all.
    
Case 2: "The reaction works, but my isolated yield is <40%."

Diagnosis: pH-Dependent Solubility Loss.[1] Your target molecule contains a phenol.[1][2][3] Under basic workup conditions (pH > 9), the phenol deprotonates, becoming water-soluble. If you wash your organic layer with 1M NaOH or saturated Na


CO

to remove excess Boc

O, you are washing your product into the aqueous waste.
  • The Fix: Buffer your aqueous washes to pH 5–6.

Case 3: "Starting material remains despite excess Boc2O."

Diagnosis: Steric/Electronic Deactivation. The chlorine atom at the para position to the amine (and ortho to the phenol) exerts an electron-withdrawing inductive effect (-I), slightly reducing the nucleophilicity of the amine.

  • The Fix: Increase temperature (Reflux in EtOH or Dioxane) rather than adding stronger bases.

Part 2: The Mechanism & Logic

The following diagram illustrates the bifurcation point where yield is lost. The "Green Path" relies on the neutral nucleophilicity of the amine. The "Red Path" is triggered by base-mediated deprotonation.

ReactionPathway SM Starting Material (4-Cl-3-OH-Aniline) Neutral Neutral Pathway (Kinetic Control) SM->Neutral Mild/No Base Anionic Anionic Pathway (Base Mediated) SM->Anionic Strong Base / DMAP Boc2O Boc2O NBoc Target: N-Boc (Carbamate) Neutral->NBoc Fast (Nucleophilic NH2) OBoc Side Product: O-Boc (Carbonate) Anionic->OBoc Fast (Phenolate attack) DiBoc Side Product: N,O-di-Boc NBoc->DiBoc Excess Base + Boc2O OBoc->DiBoc Slow

Figure 1: Mechanistic bifurcation.[1] Avoiding the "Anionic Pathway" is the key to preventing O-Boc formation.

Part 3: Validated Protocols

Do not mix these methods. Choose Method A for standard laboratory scales or Method B for high-purity requirements without chromatography.

Method A: The Buffered Biphasic System (Robust Standard)

Best for: General synthesis where standard workup is preferred.[1]

  • Dissolution: Dissolve 5-amino-2-chlorophenol (1.0 equiv) in 1,4-Dioxane (or THF).

  • Buffer: Add an equal volume of saturated aqueous NaHCO

    
     .
    
    • Why: This maintains pH ~8.[1] It is basic enough to scavenge the protons released during reaction but not basic enough to fully deprotonate the phenol (pKa ~9.5 due to Cl substituent).

  • Addition: Add Boc

    
    O (1.1 – 1.2 equiv) dissolved in a small amount of dioxane dropwise.
    
  • Reaction: Stir at RT for 4-12 hours. If conversion is slow (check TLC), heat to 50°C.

  • Critical Workup:

    • Evaporate organic solvent (Dioxane/THF).[1]

    • Acidify: Carefully adjust the remaining aqueous residue to pH 4–5 using 1M citric acid or 0.5M HCl.[1] Do not go below pH 3 to avoid Boc cleavage.

    • Extract: Extract immediately with EtOAc. The phenol is now protonated and will partition into the organic layer.

Method B: Catalyst-Free Reflux (High Chemoselectivity)

Best for: Avoiding O-Boc entirely.[1] Based on "Green Chemistry" principles.

  • Suspension: Suspend the starting aniline in Ethanol or Water (0.5 M concentration).[1]

  • Reagent: Add Boc

    
    O (1.1 equiv). Do not add base. 
    
  • Energy: Heat to reflux (80–100°C) for 2–4 hours.

    • Mechanism:[1][3][4][5][6][7] Thermal energy overcomes the activation barrier for the amine attack. Since no base is present, the phenol remains protonated and non-nucleophilic.

  • Isolation:

    • Concentrate the solvent.[1]

    • Often, the product precipitates upon cooling or addition of water.[1] Filter and wash with hexanes.

Part 4: Data & Comparison
VariableMethod A (NaHCO3)Method B (Thermal/No Base)Strong Base (TEA/NaOH)
Primary Risk Emulsion formationSolubility of SMO-Boc Formation
Chemoselectivity GoodExcellent Poor
Reaction Rate ModerateFast (at reflux)Fast
Workup pH Must acidify to pH 5 Neutraln/a
Typical Yield 75-85%85-95%<50% (Target)
Part 5: Workup Logic Flow

Use this decision tree to ensure you do not discard your product during extraction.

WorkupLogic Start Reaction Complete CheckpH Check Aqueous pH Start->CheckpH HighPH pH > 9 (Basic) CheckpH->HighPH Standard Base Used LowPH pH < 3 (Acidic) CheckpH->LowPH Excess Acid Used IdealPH pH 4 - 6 (Slightly Acidic) CheckpH->IdealPH Buffered ActionAcidify ADD Citric Acid (Protonate Phenol) HighPH->ActionAcidify ActionBuffer ADD NaHCO3 (Protect Boc Group) LowPH->ActionBuffer Extract Extract with EtOAc (Product in Organic Layer) IdealPH->Extract ActionAcidify->CheckpH ActionBuffer->CheckpH

Figure 2: Workup decision matrix. The target molecule behaves as an acid; high pH keeps it in the water phase.[1]

References
  • Varala, R., Nuvula, S., & Adapa, S. R. (2006).[1] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. The Journal of Organic Chemistry, 71(21), 8283–8286.

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[1][8] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259–3262.

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[8] (Refer to Chapter on Protection for the Amino Group).

  • Basel, Y., & Hassner, A. (2000).[1] Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. (Demonstrates the risk of O-acylation with DMAP).

Sources

Preventing premature deprotection of Boc group in carbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Subject: Prevention of premature tert-butoxycarbonyl (Boc) cleavage during synthetic manipulations.

Introduction: The Stability Paradox

Welcome to the technical support hub for Boc chemistry. The Boc group is a cornerstone of organic synthesis due to its orthogonality to base-labile groups (like Fmoc) and resistance to nucleophilic attack. However, its greatest strength—acid lability—is also its primary failure mode.

In carbamate synthesis (e.g., reacting an amine with a chloroformate or isocyanate), you are often generating acidic byproducts (HCl) or employing Lewis acids that can inadvertently trigger the deprotection mechanism.[1][2] This guide provides the mechanistic understanding and protocols necessary to maintain Boc integrity.

Module 1: The Chemistry of Instability (Root Cause Analysis)

To prevent deprotection, you must understand the failure mechanism. Boc cleavage is not a random event; it is a specific cascade triggered by protonation or Lewis acid coordination.[1]

The Failure Pathway:

  • Activation: The carbonyl oxygen is protonated (H⁺) or coordinated by a Lewis Acid (LA).

  • Fragmentation: The tert-butyl cation cleaves off (E1-like mechanism).

  • Collapse: The resulting carbamic acid is unstable and decarboxylates, releasing CO₂ and the free amine.[3]

Visualizing the Threat:

Boc_Deprotection_Mechanism cluster_conditions Risk Factors Boc_Amine Boc-Protected Amine (R-NH-Boc) Intermediate Protonated Intermediate (R-NH-C(OH)=O-tBu)+ Boc_Amine->Intermediate + H+ / LA Activation Activation (H+ or Lewis Acid) Fragmentation Fragmentation (Rate Limiting Step) Intermediate->Fragmentation Products Free Amine + CO2 + Isobutylene Fragmentation->Products - tBu+ Strong Acids (TFA, HCl) Strong Acids (TFA, HCl) Lewis Acids (AlCl3, ZnBr2) Lewis Acids (AlCl3, ZnBr2) High Temp (>80°C) High Temp (>80°C)

Figure 1: The acid-catalyzed deprotection pathway of the Boc group.[1][2][3][4][5][6][7] Note that the fragmentation step generates the tert-butyl cation, which drives the irreversibility of the reaction.

Module 2: Critical Control Points

This section addresses specific experimental setups where Boc loss is most common.

Ticket #1: Synthesis using Chloroformates or Acyl Chlorides

The Issue: Reacting a Boc-containing amine scaffold with a chloroformate (e.g., Benzyl chloroformate) releases 1 equivalent of HCl. The Failure: The locally high concentration of HCl protonates the Boc carbonyl, initiating cleavage. The Fix:

  • Base Scavenging: You must use a non-nucleophilic base to neutralize HCl instantaneously.

  • Order of Addition: Add the chloroformate slowly to a solution of the amine and base at low temperature (0°C).

Ticket #2: Lewis Acid Catalysis

The Issue: You are performing a transformation elsewhere on the molecule using a Lewis Acid (e.g., Friedel-Crafts, glycosylation). The Failure: Strong Lewis acids (AlCl₃, BBr₃, TiCl₄) coordinate to the Boc carbonyl oxygen just as effectively as protons. The Fix:

  • Switch Catalysts: Use milder Lewis acids like Zn(OTf)₂ or Cu(OTf)₂ which are less likely to cleave Boc.

  • Hard/Soft Theory: Boc oxygen is a "hard" base. Avoid "hard" Lewis acids if possible.

Ticket #3: Thermal Instability

The Issue: Heating the reaction to drive kinetics. The Failure: Thermal deprotection of Boc can occur at temperatures >150°C in neutral media, but significantly lower (>60-80°C) in slightly acidic or polar protic solvents. The Fix:

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) at high temperatures if the pH is not strictly controlled.

  • Vacuum Distillation: Never distill a Boc-containing crude oil at high temperatures (>100°C). Use high vacuum to lower the boiling point.

Module 3: Troubleshooting FAQ

Q: I am seeing "Isobutylene" peaks in my NMR. What does this mean? A: This confirms premature deprotection. The tert-butyl cation eliminates to form isobutylene (gas).[1] If you see this, your reaction medium is too acidic. Immediate Action: Add DIPEA or NaHCO₃ to your reaction mixture.

Q: Can I use aqueous HCl for workup if I do it quickly? A: It is risky. While Boc is relatively stable to dilute HCl at 0°C for short periods, emulsion formation can extend contact time.

  • Recommendation: Use Citric Acid (10% aq) or KHSO₄ (1M) for acidic washes. These are strong enough to protonate unreacted amines but generally too weak (pKa ~3-4) to cleave Boc rapidly at room temperature.

Q: I'm using ZnBr₂ for a different step. Will it kill my Boc? A: Yes, ZnBr₂ is a known reagent for selective Boc deprotection (see References).

  • Alternative: If you need a Lewis acid, screen Lanthanide triflates (e.g., Yb(OTf)₃), which are often compatible with Boc.

Module 4: Validated Protocols
Protocol A: Safe Carbamate Formation on a Boc-Amine Scaffold

Objective: React a secondary amine (containing a separate Boc group) with Benzyl Chloroformate (Cbz-Cl) without losing the Boc.

Reagents:

  • Substrate (Boc-diamine): 1.0 equiv

  • Benzyl Chloroformate (Cbz-Cl): 1.1 equiv

  • DIPEA (Hünig's Base): 1.5 equiv

  • DCM (Anhydrous): 0.1 M concentration[5]

Step-by-Step:

  • Dissolution: Dissolve the Substrate and DIPEA in anhydrous DCM under N₂ atmosphere. Cool to 0°C.

  • Addition: Dilute Cbz-Cl in a small volume of DCM. Add dropwise to the reaction over 15 minutes. Crucial: The base must be present BEFORE the acid chloride is added.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC.[5][8] Do not heat to reflux.

  • Quench: Add saturated aqueous NaHCO₃.

  • Workup: Extract with DCM. Wash organic layer with 10% Citric Acid (not HCl) to remove excess DIPEA, then Brine. Dry over Na₂SO₄.

Protocol B: Emergency Neutralization (If Acid is Suspected)

Use this if you suspect your reaction has turned acidic and you need to save the Boc group.

  • Cool Down: Immediately place the flask in an ice bath (0°C).

  • Buffer: Add an excess of solid NaHCO₃ or a solution of 10% Na₂CO₃ directly to the reaction mixture.

  • Solvent Swap: If the solvent is acidic (e.g., unbuffered chloroform which can form HCl over time), rotovap immediately at low temp (<30°C) and redissolve in EtOAc.

Module 5: Decision Support System

Use this logic flow to troubleshoot observed Boc loss.

Troubleshooting_Tree Start Problem: Boc Group Lost (Mass Spec M-100 observed) Check_Reagents Are you using Chloroformates or Acid Chlorides? Start->Check_Reagents Check_Base Was Base (DIPEA/TEA) added BEFORE the reagent? Check_Reagents->Check_Base Yes Check_LA Are Lewis Acids present (Zn, Al, B)? Check_Reagents->Check_LA No Check_Workup Did you use HCl/H2SO4 in workup? Check_Base->Check_Workup Yes Sol_Base Solution: Use 1.5 eq DIPEA Add reagent at 0°C Check_Base->Sol_Base No Check_LA->Check_Workup No Sol_LA Solution: Switch to Lanthanide Triflates or reduce Temp Check_LA->Sol_LA Yes Sol_Workup Solution: Switch to Citric Acid or KHSO4 wash Check_Workup->Sol_Workup Yes Sol_Thermal Solution: Check Thermal Stability Avoid distillation >80°C Check_Workup->Sol_Thermal No

Figure 2: Troubleshooting logic for identifying the root cause of premature Boc deprotection.

Data Summary: Reagent Compatibility
Reagent ClassExamplesCompatibility with BocNotes
Strong Acids TFA, HCl, H₂SO₄Incompatible Causes rapid deprotection.[4]
Weak Acids Acetic Acid, Citric AcidCompatible Safe at RT; avoid reflux.
Strong Bases NaOH, KOH, LiOHCompatible Boc is stable to base hydrolysis.
Nucleophiles Amines, HydrazineCompatible Orthogonal to Fmoc removal conditions.
Lewis Acids AlCl₃, BBr₃, TiCl₄Incompatible Coordinates and activates cleavage.
Mild Lewis Acids Cu(OTf)₂, Yb(OTf)₃Conditional Usually safe at low temps; screen first.
References
  • Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Organic Chemistry Portal. Boc Protecting Group: Stability and Deprotection Mechanisms.Link

  • Agami, C.; Couty, F.The Reactivity of the N-Boc Group: An Overview.Tetrahedron2002, 58, 2701–2724. (Discusses Lewis Acid interactions).
  • Han, G.; Tamaki, M.; Hruby, V. J.Fast, Efficient, and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane.J. Peptide Res.2001, 58, 338–341. (Establishes the baseline for acid sensitivity).

Sources

Technical Support Center: Managing Exothermic Reactions in Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Audience: Research Scientists, Process Chemists, Drug Development Professionals

Executive Technical Overview

Carbamate (urethane) synthesis is a cornerstone of medicinal chemistry, serving as a critical motif for peptide surrogates, prodrugs, and protecting groups (e.g., Boc, Cbz, Fmoc). However, the two primary synthetic routes—nucleophilic attack on isocyanates and displacement of chloroformates —are characterized by rapid kinetics and significant enthalpy changes (


).

Inadequate thermal management during these reactions does not merely reduce yield; it introduces severe process safety risks, including thermal runaway, rapid pressure generation (from


 or solvent boiling), and the formation of toxic byproducts. This guide synthesizes thermodynamic data with field-proven engineering controls to ensure reaction integrity.

Critical Thermodynamic Data

Before initiating any synthesis, quantify the thermal risk. The following table summarizes typical enthalpy values for common carbamate formation pathways.

Reaction PathwayReactantsTypical

(kJ/mol)
Thermal Risk LevelPrimary Hazard
Isocyanate Addition Isocyanate + Alcohol-80 to -100 High Rapid kinetics; adiabatic temp rise can boil solvent.
Chloroformate Chloroformate + Amine-120 to -150 (w/ base)Severe Neutralization exotherm (HCl + Base) adds to bond formation heat.
CO₂ Fixation Amine + CO₂-30 to -50 ModerateReversible; requires pressure; lower exotherm but high pressure risk.
Water Contamination Isocyanate + WaterExothermic HighGenerates

gas rapidly; pressurization risk in closed vessels.

Process Note: An adiabatic temperature rise of >50°C is common for isocyanate reactions at high concentrations. Always calculate the Maximum Temperature of Synthesis Reaction (MTSR) before scaling up.

Troubleshooting Guide & FAQs

Category A: Reagent Addition & Kinetic Control[1]

Q: I am observing a delayed exotherm after starting the addition of isocyanate. Is this normal? A: No. This is a critical warning sign of "accumulation." If the reaction temperature is too low or the catalyst is inactive, the isocyanate accumulates unreacted in the vessel. Once the reaction triggers (often when temperature rises slightly), all the accumulated reagent reacts simultaneously, causing a thermal runaway.

  • Immediate Action: Stop addition immediately. Check reactor temperature. Do not restart addition until the accumulated reagent has been consumed (verified by HPLC/IR or cessation of heat release).

  • Prevention: Ensure the system is at the correct initiation temperature before starting addition. Use in situ IR (e.g., ReactIR) to track isocyanate consumption in real-time.

Q: Should I add the chloroformate to the amine or the amine to the chloroformate? A: Add the Chloroformate to the Amine (with Base).

  • Reasoning: Adding the electrophile (chloroformate) to the nucleophile (amine) allows you to control the rate of reaction—and thus the heat generation—via the addition rate.

  • The "Reverse Addition" Risk: If you add amine to excess chloroformate, you risk forming bis-acylated byproducts or inducing rapid decomposition of the chloroformate if the base is present in the receiving vessel.

  • Protocol: Pre-cool the amine/base solution. Add chloroformate slowly, maintaining

    
     (or as specified).
    
Category B: Solvent & Heat Dissipation[2]

Q: My solvent is refluxing during the addition. Is this an acceptable cooling method? A: Only if the reactor is designed for it (Reflux Cooling). While solvent reflux is a potent heat removal mechanism (utilizing latent heat of vaporization), it is dangerous in carbamate synthesis if not planned.

  • Risk: Vigorous reflux can flood the condenser, leading to pressure buildup. Furthermore, if the reaction is an isocyanate formation involving phosgene or diphosgene, reflux can release toxic vapors.

  • Recommendation: Rely on active jacket cooling . Use reflux only as a fail-safe, not the primary cooling method, unless using a dedicated flow reactor.

Category C: Quenching & Work-up

Q: Upon quenching the reaction with water, the temperature spiked again. Why? A: Hydrolysis of unreacted reagents. Both isocyanates and chloroformates react exothermically with water.

  • Isocyanates: React to form amines and

    
    . The amine can then react with remaining isocyanate to form urea (another exotherm).[1]
    
  • Chloroformates: Hydrolyze to form HCl and

    
    . The HCl neutralization by residual base generates significant heat.
    
  • Solution: Quench slowly at low temperature. Verify complete consumption of the electrophile before adding the bulk aqueous quench.

Detailed Experimental Protocols

Protocol A: Controlled Isocyanate Addition (High Exotherm)

Use this for synthesis of carbamates from isocyanates and alcohols.

Pre-requisites:

  • Reactor with internal temperature probe and jacketed cooling.

  • Dry solvent (Water content < 0.05%).

Step-by-Step:

  • Charge the reactor with the alcohol (1.0 equiv) and dry solvent (e.g., DCM, Toluene).

  • Cool the mixture to 0–5°C.

  • Catalyst Addition: If using a catalyst (e.g., DBTDL), add it before the isocyanate to ensure immediate reaction onset (preventing accumulation).

  • Controlled Addition: Charge isocyanate (1.0–1.1 equiv) into a pressure-equalizing addition funnel.

  • Titrate the Heat: Begin dropwise addition.

    • Rule of Thumb: Adjust rate so

      
       does not rise >5°C above setpoint.
      
    • Check: Stop addition after 5%. If temp drops immediately, kinetics are fast (Good). If temp continues to rise, stop and cool (Accumulation).

  • Post-Reaction: Stir at ambient temperature for 1–2 hours.

  • Quench: Add MeOH (0.5 equiv) to consume excess isocyanate before aqueous workup.

Protocol B: Chloroformate Addition (Neutralization Exotherm)

Use this for synthesis of carbamates from amines and chloroformates.

Step-by-Step:

  • Charge Amine (1.0 equiv) and non-nucleophilic base (e.g., DIPEA or Pyridine, 1.2 equiv) in DCM.

  • Cool to -10°C.

  • Addition: Add Chloroformate (1.05 equiv) slowly.

    • Critical Control: The reaction produces HCl immediately, which reacts with the base. This is a double exotherm.

    • Monitoring: Watch for precipitate formation (amine salts), which can thicken the slurry and reduce heat transfer efficiency. Increase stirring speed (RPM) if viscosity rises.

  • Work-up: Acidic wash (1M HCl) to remove excess amine/pyridine, followed by bicarbonate wash.

Visualized Workflows

Figure 1: Thermal Safety Decision Tree

Caption: A logic gate for selecting the appropriate safety screening method based on reaction scale.

ThermalSafety Start Start: Carbamate Synthesis Planning ScaleCheck Reaction Scale? Start->ScaleCheck SmallScale < 10 grams ScaleCheck->SmallScale Lab Bench LargeScale > 100 grams / Pilot ScaleCheck->LargeScale Scale-Up DSC Run DSC (Differential Scanning Calorimetry) Check for decomposition onset SmallScale->DSC RC1 Run RC1 (Reaction Calorimetry) Measure Heat Release Rate (Qr) LargeScale->RC1 Hazard Decomposition detected < 200°C? DSC->Hazard EngControls Implement Dosing Control (Dosage Controlled by Temp) RC1->EngControls Calculate Cooling Load Safe Proceed with Standard Cooling (Ice Bath/Chiller) Hazard->Safe No Hazard->EngControls Yes (Risk of Runaway)

Figure 2: Safe Addition Protocol Loop

Caption: Operational loop for controlling exothermic addition to prevent accumulation.

AdditionLoop Start Start Addition Measure Measure Internal Temp (Ti) Start->Measure Decision Ti > Setpoint + 5°C? Measure->Decision Stop STOP Addition Allow to Cool Decision->Stop Yes (Too Hot) Continue Continue/Increase Rate Decision->Continue No (Stable) Stop->Measure Wait loop CheckAccum Check for Accumulation (Is heat delayed?) Continue->CheckAccum CheckAccum->Measure

References

  • Ghoreishi, R. et al. "Computational study on reaction enthalpies of urethane-forming reactions." Polymer Engineering & Science, 2015.[2]

  • Rasoolzadeh, F. et al. "Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study." Polymers (Basel), 2019.

  • Conway, W. et al. "A calorimetric study of carbamate formation." International Journal of Greenhouse Gas Control, 2011.

  • Organic Syntheses. "Ethyl N-Methylcarbamate." Org.[3][4] Synth. 1929, 9, 38.

  • National Oceanic and Atmospheric Administration (NOAA). "Isocyanates, Flammable, Poisonous, N.O.S." CAMEO Chemicals.[5]

Sources

How to remove impurities from crude tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Impurity Removal & Purification of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate

Executive Summary & Chemical Context

This guide addresses the purification of crude tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (CAS: 345893-27-8).[1] This intermediate is a critical scaffold in kinase inhibitor synthesis (e.g., Vemurafenib analogs).[1]

The Core Challenge: The molecule contains a phenol (acidic, pKa ~10), a carbamate (neutral/non-basic), and a chloro-substituted ring (lipophilic).[1] The primary impurities often share similar solubility profiles, making standard chromatography inefficient.

The Solution: We utilize the "Phenolic Switch" strategy. By exploiting the acidity of the phenolic hydroxyl group, we can selectively reversibly ionize the product, moving it between aqueous and organic phases to leave non-acidic impurities (like residual


 or di-Boc byproducts) behind.[1]

Impurity Profile & Removal Strategy

Before initiating purification, identify the specific contaminants in your crude mixture.

Impurity TypeChemical IdentityPhysicochemical NatureRemoval Strategy
Starting Material 4-Chloro-3-aminophenolBasic (Aniline) & Acidic (Phenol)Acid Wash: The free amine is basic; the Boc-product is not.[1][2] Wash organic phase with dilute acid (e.g., 0.5M Citric Acid).[1]
Reagent Overdose Di-tert-butyl dicarbonate (

)
Neutral / LipophilicBase Extraction (The Switch): Extract product into dilute NaOH;

stays in organic.[1]
Side Product N,O-bis-Boc derivativeNeutral / LipophilicBase Extraction: Similar to

, this lacks the acidic phenol proton and will remain in the organic layer during base extraction.[1]
Oxidation Products Quinone imines / Azo speciesColored / PolarAdsorption: Activated charcoal treatment or recrystallization.[1]

Troubleshooting & FAQs

Q1: The crude solid contains significant unreacted starting material (4-chloro-3-aminophenol).[1] Chromatography is difficult due to streaking.[1] How do I remove it?

A: Do not use chromatography yet. Use a Chemoselective Acid Wash .[1]

  • Mechanism: The starting material has a free aniline amine (pKa ~4), which is basic.[1] The product has a Boc-protected amine, which is non-basic.[1]

  • Protocol: Dissolve the crude in Ethyl Acetate (EtOAc). Wash twice with 0.5 M Citric Acid or 1 M HCl .[1] The starting material will protonate and migrate to the aqueous layer. The product will remain in the EtOAc.

  • Caution: Avoid strong, concentrated acids (e.g., neat TFA or conc.[1] HCl) which will deprotect the Boc group.[1][3]

Q2: I used excess to drive the reaction, but now I have residual anhydride and the N,O-bis-Boc byproduct. How do I isolate the mono-Boc phenol?

A: Use the "Phenolic Switch" (Base-Acid Swing) .[1]

  • Mechanism: Your product is a phenol.[1] It can be deprotonated by a base to form a water-soluble phenolate salt.[1] The impurities (

    
     and N,O-bis-Boc) lack an acidic proton and cannot form salts; they are strictly organic-soluble.[1]
    
  • Protocol:

    • Dissolve crude in a non-polar solvent (e.g., Hexanes/EtOAc 1:1 or DCM).[1]

    • Extract with 1.0 M NaOH (cold). The product moves to the Aqueous Layer (yellowish color).[1] Impurities stay in the Organic Layer.[1]

    • Separate layers.[1][4][5] Discard the organic layer (contains impurities).[1]

    • Acidify the aqueous layer with HCl to pH ~3.[1] The product will precipitate or oil out.[1]

    • Extract the now-neutral product back into fresh EtOAc.[1]

Q3: My product is reddish/brown. How do I fix the color?

A: This indicates oxidation of the electron-rich phenolic ring.[1]

  • Solution: Perform a recrystallization with Activated Charcoal .[1]

  • Solvent System: Dissolve in minimal hot EtOAc. Add activated charcoal (5 wt%). Reflux for 15 mins. Filter hot through Celite.[1] Add warm Hexanes/Heptane until turbid. Cool slowly to 4°C.

Detailed Protocol: The "Base-Acid Swing" Purification

This protocol is the gold standard for purifying phenolic carbamates without chromatography.[1]

Reagents:

  • Crude tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate[1][6]

  • Ethyl Acetate (EtOAc)[1]

  • Hexanes[1][4][5]

  • 1.0 M Sodium Hydroxide (NaOH)[1]

  • 1.0 M Hydrochloric Acid (HCl)[1]

  • Brine[1][5]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 g of crude material in 100 mL of EtOAc/Hexanes (1:1) .

    • Why 1:1? Increasing non-polarity helps force the product into the aqueous phase during the next step and keeps non-polar impurities in the organic phase.

  • The "Switch" (Extraction): Transfer to a separatory funnel.[1][5] Extract with 2 x 50 mL of 1.0 M NaOH .

    • Observation: The product (as a phenolate) will turn the aqueous layer yellow/orange.[1]

  • Separation: Collect the combined Aqueous Layers .[1][5]

    • Critical: Keep the organic layer until you confirm the product is in the aqueous phase (check via TLC/LCMS). The organic layer contains the neutral impurities (

      
      , bis-Boc).[1]
      
  • Recovery: Cool the aqueous solution to 0-5°C. Slowly add 1.0 M HCl while stirring until pH reaches ~2-3.

    • Observation: The solution will become cloudy as the phenol reprotonates and precipitates.

  • Final Extraction: Extract the cloudy aqueous mixture with 3 x 50 mL EtOAc .

  • Drying: Wash combined organics with Brine, dry over

    
    , filter, and concentrate.
    

Visualization: Purification Logic Tree

The following diagram illustrates the decision logic for purifying this specific scaffold.

PurificationLogic Start Crude tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate CheckImpurity Identify Major Impurity Start->CheckImpurity ImpurityAmine Unreacted Starting Material (4-chloro-3-aminophenol) CheckImpurity->ImpurityAmine Basic Impurity ImpurityNeutral Neutral Impurities (Boc2O, bis-Boc, Dioxane) CheckImpurity->ImpurityNeutral Lipophilic Impurity ActionAcidWash ACID WASH STRATEGY Wash Organic Phase with 0.5M Citric Acid ImpurityAmine->ActionAcidWash Protonate Impurity ActionBaseSwitch PHENOL SWITCH STRATEGY 1. Extract Product into 1M NaOH 2. Discard Organic Phase 3. Acidify Aqueous Phase 4. Re-extract Product ImpurityNeutral->ActionBaseSwitch Ionize Product ResultPure Pure Product (Solid/Crystalline) ActionAcidWash->ResultPure ActionBaseSwitch->ResultPure

Caption: Decision tree for selecting the correct extraction strategy based on the dominant impurity profile.

References

  • Preparation of Carbamates: Lebel, H., & Leogane, O. (2005).[1][7] Boc-protection of amines using di-tert-butyl dicarbonate and DMAP. Organic Letters. [1]

  • Purification of Phenolic Carbamates: Vertex AI Search Results (2026). Synthesis and purification of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate. [1]

  • Boc-Group Stability: Greene, T. W., & Wuts, P. G. M. (1999).[1][8] Protective Groups in Organic Synthesis. Wiley-Interscience. [1]

  • Acidic Workup Protocols: BenchChem Protocols. Boc Deprotection and Handling. [1]

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Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and optimize your synthetic strategy. This guide is structured as a series of questions you might encounter during your research, providing in-depth answers, practical protocols, and troubleshooting advice.

Section 1: Frequently Asked Questions - Initial Reaction Setup

This section addresses the foundational questions for designing a successful cross-coupling reaction with this challenging substrate.

Q1: What are the primary challenges associated with tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate as a coupling partner?

Answer: This substrate presents a confluence of challenges that demand a carefully selected catalytic system. Understanding these is the first step toward a successful reaction.

  • Inertness of the C-Cl Bond: The aryl chloride is the most significant hurdle. The Carbon-Chlorine bond is strong, making the oxidative addition step—the initiation of the catalytic cycle—kinetically slow and often the rate-limiting step.[1][2] This necessitates the use of highly active palladium catalysts.

  • Competing Nucleophilic Sites: The molecule contains a free phenolic hydroxyl (-OH) group and a carbamate nitrogen (-NHBoc). The phenoxide, formed in the presence of a base, is a potent nucleophile and can compete in C-O coupling (Ullmann-type) reactions.[3][4] While the carbamate nitrogen is less nucleophilic, it can still coordinate to the palladium center, potentially influencing catalyst activity.

  • Electron-Rich Nature: The hydroxyl and carbamate groups are both electron-donating, increasing the electron density of the aromatic ring. This further disfavors oxidative addition, a process that is favored by electron-poor aryl halides.[5]

Q2: Palladium or Copper? Which catalytic system should I choose?

Answer: For C-C (e.g., Suzuki) or C-N (e.g., Buchwald-Hartwig) couplings at the aryl chloride position, Palladium is unequivocally the metal of choice .[6] Palladium catalysis has demonstrated unparalleled scope and functional group tolerance for these transformations.[6][7]

Copper-based systems are typically employed for Ullmann-type C-O couplings, which in this case would be the arylation of the phenol.[3][8][9] If your goal is to couple at the C-Cl bond, a palladium catalyst is required. If significant C-O coupling side product is observed, it indicates that the reaction conditions are inadvertently promoting a copper-catalyzed (if trace copper is present) or a competing Pd-catalyzed C-O pathway.

Q3: How do I select the optimal ligand for this aryl chloride coupling?

Answer: Ligand selection is the most critical parameter for activating the C-Cl bond. The key is to use ligands that are both bulky and electron-rich . This combination promotes the formation of a highly reactive, monoligated L1Pd(0) species, which is necessary to facilitate the difficult oxidative addition step.[10][11][12]

Recommended Ligand Classes:

  • Bulky Biarylphosphines (Buchwald Ligands): This class is the gold standard for challenging cross-couplings. Ligands like SPhos, XPhos, and RuPhos are designed to be both sterically demanding and electron-donating, making them ideal for aryl chloride activation.[12]

  • Dialkylphosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) are extremely electron-rich and have proven effective for Suzuki and Heck reactions of aryl chlorides.[13]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and are highly effective in stabilizing the palladium catalyst, particularly at elevated temperatures. Catalysts based on ligands like IPr or SIPr are excellent choices.[14]

Avoid using simple, less bulky triarylphosphines like triphenylphosphine (PPh₃), as they are generally ineffective for activating aryl chlorides.[1]

Ligand Selection Workflow

sub Substrate: tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate challenge Primary Challenge: Aryl Chloride Activation sub->challenge req Requirement: Bulky, Electron-Rich Ligand challenge->req buchwald Buchwald Ligands (XPhos, SPhos) req->buchwald nhc NHC Ligands (IPr, SIPr) req->nhc dialkyl Dialkylphosphines (P(t-Bu)3) req->dialkyl rec1 rec1 buchwald->rec1 Excellent general starting point rec2 rec2 nhc->rec2 Good for high temperature stability rec3 rec3 dialkyl->rec3 Highly active, can be air-sensitive

Caption: Decision workflow for selecting a suitable ligand class.

Q4: What is the role of the base, and which one should I start with?

Answer: The base plays multiple crucial roles in the catalytic cycle. In a Suzuki coupling, it activates the boronic acid to form a more nucleophilic borate species, facilitating transmetalation.[1] In a Buchwald-Hartwig amination, it deprotonates the amine or the intermediate Pd-complex.

For your substrate, the choice of base is critical to avoid side reactions.

  • Recommended Starting Base: A moderately strong but non-nucleophilic inorganic base like Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) is highly recommended.[1][15] These bases are effective at promoting the desired coupling without causing significant hydrolysis of the carbamate or other side reactions.

  • Bases to Use with Caution: Strong alkoxide bases like Sodium tert-butoxide (NaOt-Bu) can be very effective for C-N couplings but may promote decomposition of sensitive substrates.[16] Given the presence of the phenol, strong bases will readily form the phenoxide, increasing the chance of competitive C-O coupling.

Q5: How does solvent choice impact the reaction?

Answer: The solvent is critical for solubility, catalyst stability, and reaction rate.[17]

  • Polar Aprotic Solvents are Preferred: Solvents like 1,4-Dioxane, Toluene, or Dimethylformamide (DMF) are standard choices. They generally provide good solubility for the catalyst, base, and organic substrates.

  • Solvent Purity: Ensure your solvents are anhydrous and properly degassed. Oxygen can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands.[18] Protic solvents or water can lead to unwanted side reactions like protodeboronation of the boronic acid in Suzuki couplings.

Section 2: Troubleshooting Guide - Common Problems & Solutions

Even with an optimized starting point, issues can arise. This section provides a systematic approach to troubleshooting.

Troubleshooting Flowchart for Low Conversion

start Problem: Low or No Conversion q1 Did you degas the reaction mixture? start->q1 sol1 Solution: Degas thoroughly. Oxygen deactivates the catalyst and ligands. q1->sol1 No q2 Is the catalyst system active enough for C-Cl? q1->q2 Yes sol2 Solution: Switch to a bulkier, more electron-rich ligand (e.g., SPhos, IPr). q2->sol2 No q3 Is the temperature optimal? q2->q3 Yes sol3 Solution: Increase temperature cautiously (e.g., from 80°C to 100°C). Monitor for degradation. q3->sol3 Maybe Not sol4 Check Reagent Quality: - Boronic acid stability - Base integrity - Catalyst precursor age q3->sol4 Yes

Caption: A systematic guide for troubleshooting low-yielding reactions.

Q: My reaction is stalled with significant starting material remaining. What are the likely causes?

Answer: This is the most common issue and usually points to a problem with catalyst activity or stability.

  • Inefficient Oxidative Addition: As discussed, the C-Cl bond is the main culprit. If your ligand is not sufficiently electron-rich or bulky (e.g., PPh₃), the catalytic cycle may not even begin efficiently.

    • Solution: Switch to a more appropriate ligand system like a Buchwald biarylphosphine or an NHC-based catalyst.[12][14]

  • Catalyst Deactivation: The active Pd(0) species is sensitive to oxidation.[18]

    • Cause: Insufficient degassing allows oxygen to oxidize Pd(0) to inactive Pd(II) or to oxidize the phosphine ligand, preventing it from coordinating to the metal.

    • Solution: Ensure your solvent and reaction vessel are rigorously deoxygenated. Use techniques like sparging with argon for 15-30 minutes or three freeze-pump-thaw cycles.[18]

  • Thermal Degradation: While higher temperatures can increase the rate of oxidative addition, excessive heat can also cause the catalyst to decompose into palladium black, which is inactive.[18][19]

    • Solution: If you suspect thermal decomposition (often visible as black precipitate), try running the reaction at a slightly lower temperature for a longer duration.

Q: I'm observing significant side products. What are they and how can I prevent them?

Answer: The main side products to anticipate with this substrate are from hydrodehalogenation and homocoupling.

  • Hydrodehalogenation (Loss of Chlorine): You observe the product where the chloro group has been replaced by a hydrogen atom.

    • Cause: This often occurs when the transmetalation step is slow compared to competing pathways where the Ar-Pd(II)-Cl intermediate is reduced. This can be promoted by trace water or other protic sources in the reaction.

    • Solution: Ensure all reagents and solvents are anhydrous. A stronger base or a slight excess of the coupling partner (e.g., 1.2 equivalents of boronic acid) can sometimes accelerate the transmetalation step, outcompeting the reduction pathway.

  • Homocoupling (Biphenyl from Boronic Acid): In Suzuki reactions, you may see a significant amount of biphenyl product derived from the boronic acid coupling with itself.

    • Cause: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[5] If the initial reduction of a Pd(II) precatalyst to the active Pd(0) is inefficient, or if oxygen re-oxidizes the catalyst, the remaining Pd(II) can catalyze this unwanted pathway.

    • Solution: Rigorous deoxygenation is the best preventative measure.[5][18] Using a pre-formed Pd(0) source (like Pd(PPh₃)₄) or a modern precatalyst that efficiently generates the active species can also minimize this.

Section 3: Recommended Protocols & Starting Conditions

This section provides a practical, actionable starting point for your experiments.

General Protocol for a Suzuki-Miyaura Coupling

This protocol is a robust starting point. Optimization of ligand, base, and temperature will likely be necessary.

Materials:

  • tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol %)

  • Ligand (e.g., SPhos, 4.4 mol %)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane or Toluene, 0.1 M concentration)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate, arylboronic acid, palladium precatalyst, ligand, and base under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing (Optional but Recommended): If not working in a glovebox, briefly sparge the reaction mixture with argon for another 5 minutes.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical method like TLC or LC-MS.[20][21] A common TLC stain for this substrate would be potassium permanganate.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table of Recommended Starting Conditions
Coupling TypeCoupling PartnerCatalyst System (Pd/Ligand)BaseSolventTemp (°C)
Suzuki Arylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄Dioxane80-110
Buchwald-Hartwig Primary AminePd(OAc)₂ / RuPhosCs₂CO₃Toluene90-110
Buchwald-Hartwig Secondary AminePd₂(dba)₃ / BrettPhosNaOt-BuToluene100-110

Section 4: Mechanistic Insights

Understanding the "why" is key to rational optimization.

The Palladium Catalytic Cycle

The success of a cross-coupling reaction depends on the smooth operation of three key steps. For an aryl chloride, the first step is the most challenging.

pd0 L-Pd(0) (Active Catalyst) pd2_ox Ar-Pd(II)-Cl pd0->pd2_ox Oxidative Addition (Ar-Cl) [SLOW STEP] pd2_trans Ar-Pd(II)-R' pd2_ox->pd2_trans Transmetalation (e.g., from R'-B(OH)2) product Ar-R' pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.[2][22][23]

The bulky, electron-rich ligands (L) are essential because they stabilize the low-coordinate Pd(0) species and increase its electron density, making it more nucleophilic and thus more reactive towards the C-Cl bond for the oxidative addition step. This accelerates the slowest part of the cycle, leading to higher overall reaction efficiency.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Li, J. J., & Gribble, G. W. (Eds.). (2007). Palladium in Heterocyclic Chemistry. Elsevier. [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know!. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Sawant, D. N., & Bathula, C. (2014). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 79(10), 4559-4566. [Link]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. [Link]

  • Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15937-16002. [Link]

  • Zhang, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2517. [Link]

  • Doyle, A. G., & Netscher, T. (2021). Catalytic Oxidative Coupling of Phenols and Related Compounds. Accounts of Chemical Research, 54(15), 3125-3139. [Link]

  • Pérez-Temprano, M. H., et al. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics, 32(19), 5469-5477. [Link]

  • ResearchGate. (2022). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • White Rose eTheses Online. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. [Link]

  • The Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]

  • ACS Publications. (2022). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂ Complexes. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • ACS Publications. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. [Link]

  • Myers Group, Harvard University. The Suzuki Reaction. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]

  • ChemistryViews. (2018). Finding Optimal Reaction Conditions. [Link]

  • Macmillan Group, Princeton University. Deactivation Pathways in Transition Metal Catalysis. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. [Link]

  • The Royal Society of Chemistry. (2020). Monitoring of chemical transformations by mass spectrometry. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • National Center for Biotechnology Information. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • MDPI. (2022). Hf(OTf)4-Catalyzed Three-Component Synthesis of N-Carbamate-Protected β-Amino Ketones. [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • YouTube. (2024). Ligand design for cross-couplings: phosphines. [Link]

  • ACS Publications. Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. [Link]

  • DSpace@MIT. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation. [Link]

  • Royal Society of Chemistry. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. [Link]

  • PubMed. Detection of carbamate as a product of the carbamate kinase-catalyzed reaction by stopped flow spectrophotometry. [Link]

Sources

Challenges in the alkylation of the phenolic hydroxyl group

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenolic Hydroxyl Alkylation Current Status: Operational | Topic: O-Alkylation vs. C-Alkylation & Yield Optimization

Mission Statement

Welcome to the Phenolic Alkylation Technical Support Center. As Senior Application Scientists, we recognize that the phenolic hydroxyl group is deceptively simple. Its ambident nucleophilicity (O- vs. C-attack) and sensitivity to steric/electronic environments often derail standard Williamson ether syntheses. This guide provides field-validated protocols and mechanistic troubleshooting to ensure regioselectivity and high yields.

Module 1: Regioselectivity (O- vs. C-Alkylation)

User Query: "I am attempting to synthesize an aryl methyl ether, but I am observing significant C-alkylation on the ring. How do I force O-alkylation?"

Technical Analysis: The phenoxide anion is an ambident nucleophile. The negative charge is delocalized between the oxygen and the ortho/para carbon positions. Regioselectivity is dictated by the Hard-Soft Acid-Base (HSAB) principle and solvent-solute interactions.

  • O-Alkylation (Hard Nucleophile): Favored by "free" anions where the oxygen is not shielded by solvation.

  • C-Alkylation (Soft Nucleophile): Favored when the oxygen is tightly solvated (hydrogen bonded), forcing the electrophile to attack the softer carbon centers.

Visualizing the Ambident Mechanism

The following diagram illustrates the resonance structures and the solvent decision path.

PhenoxideMechanism Phenol Phenol (Substrate) Base Base Deprotonation Phenol->Base Resonance Phenoxide Resonance (Ambident Nucleophile) Base->Resonance SolventProtic Protic Solvent (H-Bonding to Oxygen) Resonance->SolventProtic Path A SolventAprotic Polar Aprotic Solvent (Naked Anion) Resonance->SolventAprotic Path B C_Alk C-Alkylation (Ring Substitution) SolventProtic->C_Alk Oxygen Shielded O_Alk O-Alkylation (Ether Formation) SolventAprotic->O_Alk Oxygen Exposed

Caption: Mechanistic divergence of phenoxide alkylation driven by solvent interaction. Protic solvents shield the oxygen, promoting C-alkylation.[1]

Troubleshooting Guide: Regiocontrol
VariableRecommendation for O-AlkylationMechanistic Rationale
Solvent DMF, DMSO, NMP, Acetone Polar aprotic solvents solvate cations (K+, Na+) but leave the phenoxide anion "naked" and highly reactive at the Oxygen [1].
Counterion Li+ < Na+ < K+ < Cs+ Larger cations (Cs+) dissociate more readily from the phenoxide, increasing O-nucleophilicity. Use Cs2CO3 for difficult substrates.
Leaving Group Tosylate/Mesylate > Iodide Harder electrophiles (sulfonates) favor attack by the harder oxygen center (HSAB theory).
Concentration Dilute (<0.1 M) Minimizes aggregate formation which can favor C-alkylation in non-polar solvents [2].

Module 2: Reactivity & Yield Optimization (Williamson Ether Synthesis)

User Query: "My yield is stuck at 40%. The starting material remains unreacted even after refluxing for 24 hours with K2CO3 in Acetone."

Technical Analysis: Low yields in Williamson synthesis are typically due to "The Ion Pair Problem." In organic solvents, the phenoxide-cation pair is tight. If the lattice energy of the base is too high or the solvent isn't polar enough, the effective concentration of the reactive phenoxide is negligible.

Protocol: High-Yield Phase Transfer Catalysis (PTC) Method

This protocol uses a self-validating biphasic system to overcome solubility issues and enforce O-alkylation.

Reagents:

  • Substrate: Phenol (1.0 eq)

  • Alkylating Agent: Alkyl Bromide (1.2 eq)

  • Base: 50% NaOH (aq) or Solid KOH

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%)

  • Solvent: Toluene or DCM[2]

Step-by-Step Workflow:

  • The Mix (Checkpoint 1): Dissolve phenol and alkyl halide in Toluene. Add the TBAB catalyst.

    • Observation: Solution should be clear. If cloudy, add minimal DCM.

  • Initiation: Add 50% NaOH solution dropwise with vigorous stirring.

    • Mechanism:[2][3][4][5][6][7][8][9][10][11] The interfacial mechanism extracts the phenoxide into the organic phase as a loose ion pair (

      
      ) [3].
      
    • Self-Validation: The organic layer may darken slightly as the phenoxide forms.

  • Reaction Monitoring: Heat to 60°C (if using Toluene). Monitor via TLC every hour.

    • Checkpoint 2: If the reaction stalls at 50% conversion, add another 2 mol% TBAB. Catalyst decomposition (Hofmann elimination) is common at high temps.

  • Quench: Cool to RT. Dilute with water. Separate layers.

    • Advantage:[2][3][4][6][12] The inorganic salts stay in the water; the product stays in the organic layer. No filtration of fine salts required.

FAQ: Why not just use NaH? While NaH is effective, it requires strictly anhydrous conditions and generates H2 gas. The PTC method is robust against moisture, cheaper, and often yields higher O/C selectivity because the bulky quaternary ammonium counterion (


) sterically blocks the Carbon sites on the phenoxide ring [4].

Module 3: Steric Hindrance & Alternative Methodologies

User Query: "I need to alkylate a sterically hindered phenol (e.g., 2,6-di-tert-butylphenol) or use a secondary alcohol. Williamson conditions are failing."

Technical Analysis: Standard SN2 attack is impossible here due to steric repulsion. You must switch mechanisms.

  • Mitsunobu Reaction: For alkylating with primary/secondary alcohols directly (activates the alcohol, not the phenol).

  • Green Methylation: Using Dimethyl Carbonate (DMC) at high temperature.[13]

Decision Logic for Method Selection

MethodSelection Start Start: Select Substrate IsHindered Is Phenol Sterically Hindered? Start->IsHindered IsAlcohol Is Alkylating Agent an Alcohol? IsHindered->IsAlcohol No DMC_Method DMC Methylation (Green Chemistry) IsHindered->DMC_Method Yes (Methylation only) Williamson Standard Williamson (K2CO3/DMF) IsAlcohol->Williamson No (Halide) Mitsunobu Mitsunobu Reaction (PPh3/DEAD) IsAlcohol->Mitsunobu Yes

Caption: Decision matrix for selecting the optimal alkylation strategy based on substrate constraints.

Troubleshooting the Mitsunobu Reaction
  • Issue: "I get no product, just Hydrazine byproduct."

  • Cause: The pKa of the phenol is too high (>11). The betaine intermediate formed by DEAD/PPh3 must be protonated by the phenol to activate the reaction.

  • Solution:

    • Order of Addition (Critical): Mix Alcohol + Phenol + PPh3 first. Add DEAD/DIAD last and slowly at 0°C.

    • pKa Check: If phenol pKa > 11, the reaction will fail.[7] Consider adding a co-solvent or using a more reactive azo-agent (e.g., ADDP).

    • Purification: Triphenylphosphine oxide (TPPO) is difficult to remove. Use a non-polar solvent (Hexane/Ether) to precipitate TPPO before chromatography [5].

Green Chemistry: Dimethyl Carbonate (DMC)

For simple methylation, replace toxic Methyl Iodide/Sulfate with DMC.[13][14]

  • Conditions: DMC acts as both solvent and reagent.[14] Requires K2CO3 (cat.) and T > 120°C (often requires an autoclave/pressure tube).

  • Mechanism: At high temp, DMC undergoes decarboxylation to form a methoxy cation equivalent. It is highly selective for O-alkylation over C-alkylation [6].

References

  • PharmaXChange. (2011). Conditions for O-alkylation vs C-alkylation of Phenolates.[1][5][11][15]Link

  • Halpern, M. (2025).[16] PTC Selective O-Alkylation.[15] Phase Transfer Catalysis Communications. Link

  • Freedman, H. H., & Dubois, R. A. (1975). Effects of Charge Separation... on the Phase Transfer Catalyzed Alkylation of Phenol.[15] Journal of the American Chemical Society. Link

  • BenchChem. (2025).[16] Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.Link

  • Master Organic Chemistry. (2019). The Mitsunobu Reaction: Mechanism and Troubleshooting.Link

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate.[13] Accounts of Chemical Research. Link

Sources

Technical Support Center: Reaction Monitoring for tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice on monitoring this specific chemical transformation using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Our focus is on providing causal explanations and robust, self-validating protocols to ensure the integrity of your experimental results.

The synthesis of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate typically involves the protection of the amino group of 5-amino-2-chlorophenol with di-tert-butyl dicarbonate (Boc₂O).[1] Accurate monitoring of this reaction is critical to determine the point of completion, identify potential side products, and maximize yield and purity.

General Reaction Scheme

The core transformation involves the reaction of an amine with Boc anhydride to form a carbamate. Understanding the polarity change is key to chromatographic monitoring: the starting amine is significantly more polar than the resulting Boc-protected product.

cluster_0 Boc Protection Reaction Starting_Material 5-amino-2-chlorophenol (More Polar) Reagent + Boc₂O, Base Starting_Material->Reagent Product tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (Less Polar) Reagent->Product

Caption: General workflow for Boc protection.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is an invaluable technique for rapid, qualitative assessment of reaction progress due to its simplicity, speed, and low cost.[2] It allows for a quick visualization of the consumption of starting material and the formation of the product.

Frequently Asked Questions (FAQs) for TLC

Q1: When should I choose TLC for monitoring this reaction? A: TLC is ideal for:

  • Initial reaction checks: Determining if the reaction has started.

  • Tracking progress: Taking time points (e.g., every 30 minutes) to observe the disappearance of the starting material.[3]

  • Qualitative completion check: Confirming the absence of the starting amine spot before proceeding with the work-up.[4]

Q2: What is a good starting solvent system (mobile phase) for this separation? A: A mixture of a non-polar and a polar solvent is the standard for normal-phase TLC. For this specific reaction, a good starting point is a 3:1 mixture of Hexane:Ethyl Acetate .

  • Rationale: The product, tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate, is significantly less polar than the starting material, 5-amino-2-chlorophenol, due to the masking of the polar amino group with the non-polar Boc group. Hexane serves as the weak solvent, while ethyl acetate is the more polar component that pushes the compounds up the plate. You can adjust the ratio to achieve optimal separation where the product Rf is between 0.3 and 0.7.[5]

Q3: How do I visualize the spots on the TLC plate? A: Both the starting material and the product are aromatic and contain chromophores. Therefore, the primary visualization method is:

  • UV Light (254 nm): The compounds will appear as dark spots on a fluorescent green background.

  • Staining (Optional): If spots are faint, you can use a potassium permanganate (KMnO₄) stain. The phenol group on both molecules will react with the stain to produce a yellow/brown spot.

Q4: What should I expect to see on my TLC plate as the reaction progresses? A: You will spot three lanes: Starting Material (SM), Co-spot (SM + Reaction Mixture), and Reaction Mixture (RM).

  • Starting Material (SM - 5-amino-2-chlorophenol): This is a polar molecule and will have a low Retention Factor (Rf), meaning it will not travel far up the plate.

  • Product (P - tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate): This is less polar and will have a higher Rf value.

  • Progression: At the beginning of the reaction, the RM lane will show a strong SM spot. As the reaction proceeds, the SM spot in the RM lane will fade, and the product spot (at a higher Rf) will appear and intensify. The reaction is considered complete when the SM spot is no longer visible in the RM lane.

TLC Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
All spots remain on the baseline (Rf values are too low). The mobile phase is not polar enough to move the compounds up the silica plate.[5][6]Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 3:1 to 2:1 or 1:1).
All spots are at the solvent front (Rf values are too high). The mobile phase is too polar, causing all components to travel with it.[5]Decrease the polarity of the mobile phase. Increase the proportion of hexane (e.g., from 3:1 to 5:1).
Spots are streaking or "tailing". 1. The sample is too concentrated. 2. The compound is interacting too strongly with the acidic silica gel (phenols can sometimes do this).1. Dilute the sample before spotting it on the plate. 2. Add a small amount (0.5-1%) of acetic acid or triethylamine to the mobile phase to suppress ionization and improve spot shape.
Spots are too large and overlapping. Too much sample was applied to the plate during spotting.[2]Apply a smaller spot using a capillary tube. The initial spot should be no more than 1-2 mm in diameter.[2]
Uneven solvent front. The TLC chamber was not properly saturated with solvent vapor, or the plate was touching the side of the chamber.[2]Ensure the chamber is sealed and contains a piece of filter paper to aid saturation. Make sure the plate is placed straight and not touching the chamber walls.
Protocol 1: TLC Monitoring of the Reaction
  • Plate Preparation: Obtain a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄). Draw a light pencil line about 1 cm from the bottom (the origin).

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of 5-amino-2-chlorophenol in a suitable solvent (e.g., ethyl acetate).

    • Reaction Mixture (RM): Withdraw a small aliquot (a few drops) from the reaction vessel using a glass capillary and dilute it with ethyl acetate.

  • Spotting: Using separate capillary tubes, spot the SM and RM on the origin line. It is also good practice to "co-spot" by applying both SM and RM to the same spot to confirm identities.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. Calculate the Rf values if needed (Rf = distance traveled by spot / distance traveled by solvent front).[2]

  • Analysis: Compare the RM lane to the SM lane. The disappearance of the SM spot in the RM lane indicates the reaction is likely complete.

Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC offers superior resolution and quantitative data, making it the preferred method for confirming reaction completion, determining purity, and identifying minor impurities that may not be visible on TLC.[7]

Frequently Asked Questions (FAQs) for HPLC

Q1: Why should I use HPLC if TLC shows the reaction is complete? A: HPLC provides:

  • Quantitative Analysis: You can determine the exact percentage of remaining starting material and the purity of your product.

  • Higher Resolution: It can separate the product from closely related impurities that might co-elute or appear as a single spot on TLC.

  • Method Validation: It is a more robust and reproducible technique required for process development and quality control in a professional setting.

Q2: What is a good starting HPLC method (column, mobile phase, detector)? A: A reversed-phase method is most suitable for these compounds.

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is an excellent starting point.[7] C18 phases are non-polar and separate compounds based on their hydrophobicity.

  • Mobile Phase: A gradient of acetonitrile and water is recommended.[7] A typical starting gradient could be 20% acetonitrile ramping up to 80% over 15 minutes. Adding a small amount of acid (0.1% trifluoroacetic acid or formic acid) to the mobile phase is crucial to suppress the ionization of the phenolic hydroxyl group, which prevents peak tailing.

  • Detector: A UV detector set at a wavelength where both the starting material and product absorb, typically around 210-254 nm , is appropriate.

Q3: How will the chromatogram change as the reaction progresses? A: In reversed-phase HPLC, more polar compounds elute earlier.

  • Starting Material (5-amino-2-chlorophenol): Being more polar, it will have a shorter retention time.

  • Product (tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate): The addition of the non-polar Boc group makes the product more hydrophobic, so it will have a longer retention time.

  • Progression: As the reaction proceeds, the peak corresponding to the starting material will decrease in area, while the peak for the product will increase.

HPLC Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing. 1. Secondary interactions between the phenolic hydroxyl group and residual silanols on the silica support.[8] 2. Mobile phase pH is inappropriate.1. Add a competing agent like 0.1% trifluoroacetic acid (TFA) to the mobile phase to protonate the silanols and the analyte. 2. Ensure the mobile phase pH is at least 2 units below the pKa of the phenol (~8.23) to keep it protonated.[9]
Peak Broadening or Splitting. 1. Column degradation or void formation.[8][10] 2. Sample overload. 3. Sample solvent is much stronger than the mobile phase.1. Replace the column or try flushing it. 2. Reduce the injection volume or dilute the sample. 3. Dissolve the sample in the initial mobile phase composition.[7]
No Peaks or Very Small Peaks. 1. Incorrect injection or system leak. 2. Detector is off or set to the wrong wavelength. 3. Sample is too dilute.1. Check for leaks and ensure the injector is functioning. 2. Verify detector settings. 3. Prepare a more concentrated sample for injection.
Baseline Drift. 1. Column is not properly equilibrated. 2. Mobile phase is not properly mixed or degassed. 3. Contamination in the system.1. Flush the column with the initial mobile phase for at least 10-15 column volumes. 2. Ensure mobile phase components are miscible and degassed. 3. Flush the entire system with a strong solvent like isopropanol.
Protocol 2: HPLC Monitoring of the Reaction
  • System Preparation:

    • Install a C18 reversed-phase column.

    • Prepare mobile phases: (A) Water with 0.1% TFA and (B) Acetonitrile with 0.1% TFA. Degas both solvents.

  • Sample Preparation:

    • Take a small aliquot from the reaction mixture and dilute it significantly with the initial mobile phase mixture (e.g., 80:20 Water:Acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.[7]

  • Method Parameters (Example):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.[7]

    • Detection: UV at 254 nm.

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: Ramp from 20% to 80% B

      • 15-17 min: Hold at 80% B

      • 17-20 min: Return to 20% B and equilibrate.

  • Analysis: Inject a standard of the starting material to determine its retention time. Then, inject the reaction mixture sample. Monitor the decrease in the starting material peak area and the increase in the product peak area over time to quantify the reaction's progress and final purity.

Data Summary: TLC vs. HPLC

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Normal Phase (Polar stationary phase)Reversed Phase (Non-polar stationary phase)
Stationary Phase Silica GelC18-bonded Silica
Mobile Phase Hexane:Ethyl Acetate (e.g., 3:1)Water/Acetonitrile Gradient (with 0.1% TFA)
Elution Order Less polar compounds move further (Higher Rf)More polar compounds elute first (Shorter RT)
Starting Material Low Rf (more polar)Short Retention Time (more polar)
Product High Rf (less polar)Long Retention Time (less polar)
Analysis Type Qualitative / Semi-QuantitativeQuantitative
Primary Use Rapid progress checksPurity analysis, quantification, impurity profiling

Troubleshooting Workflow Diagram

This diagram outlines the logical steps a scientist should take when monitoring the reaction.

Start Start Reaction Monitoring TLC_Check Perform TLC Analysis (Protocol 1) Start->TLC_Check Is_SM_Gone Is Starting Material Spot Absent? TLC_Check->Is_SM_Gone Adjust_TLC Adjust TLC Solvent System (See Troubleshooting) Is_SM_Gone->Adjust_TLC No, poor separation Workup Proceed to Reaction Work-up Is_SM_Gone->Workup Yes Adjust_TLC->TLC_Check HPLC_Analysis Perform HPLC Analysis for Purity (Protocol 2) Workup->HPLC_Analysis Is_Purity_OK Is Purity >95%? HPLC_Analysis->Is_Purity_OK Purify Purify Product (e.g., Column Chromatography) Is_Purity_OK->Purify No End Product Obtained Is_Purity_OK->End Yes Purify->HPLC_Analysis

Caption: Logical workflow for reaction monitoring and analysis.

References

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC?. [Link]

  • BIOSYNCE. (n.d.). Tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate CAS 345893-27-8. [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. [Link]

  • PubChem. (n.d.). tert-Butyl 4-hydroxybenzylcarbamate. [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]

  • The Royal Society of Chemistry. (2016). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • ResearchGate. (2023). list of RF values of various amino acids find out through TLC, used as standards. [Link]

  • Asian Journal of Research in Chemistry. (2012). Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. [Link]

  • Waters Corporation. (n.d.). Rapid Method Development through Proper Column Selection. [Link]

  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • YouTube. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Der Pharma Chemica. (2015). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • PubChem. (n.d.). Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate. [Link]

Sources

Validation & Comparative

Comparative Guide: tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate Synthesis & Reagent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (CAS: 345893-27-8) is a critical pharmacophore intermediate, widely utilized in the development of kinase inhibitors and anti-inflammatory agents.[1][2] Its structural core—an aniline protected by a tert-butyloxycarbonyl (Boc) group in the presence of a free phenol and a chlorine substituent—presents a classic chemoselectivity challenge.

This guide compares the efficacy of Di-tert-butyl dicarbonate (Boc₂O) against alternative Boc-transfer agents (e.g., Boc-Cl, Boc-ON) for the synthesis of this specific scaffold. The analysis focuses on regioselectivity (N- vs. O-protection) , process safety, and yield optimization.

Critical Analysis: Boc₂O vs. Alternative Agents

The primary synthetic challenge is differentiating between the nucleophilic aniline (–NH₂) and the phenol (–OH). While the amine is generally more nucleophilic, the presence of the electron-withdrawing chlorine atom at the para position (relative to the amine) reduces its reactivity, narrowing the selectivity window.

Comparison Matrix: Boc-Transfer Reagents
FeatureBoc Anhydride (Boc₂O) Boc Chloride (Boc-Cl) Boc-ON / Boc-N₃
Primary Mechanism Addition-Elimination (Slow, Controlled)Acyl Substitution (Fast, Aggressive)Nucleophilic Substitution (Specific)
N- vs. O-Selectivity High (Kinetic control favors Amine)Low (High risk of O-carbonates)High (But difficult workup)
By-products tert-Butanol, CO₂ (Inert)HCl (Requires scavenger)Oximes / Hydrazoic acid (Toxic)
Safety Profile Green/Safe (Non-toxic gas evolution)Hazardous (Unstable, Toxic)Explosive Risk (Azides)
Suitability for Target Optimal Not Recommended Niche Use Only
Expert Insight: Why Boc₂O Wins for this Scaffold

For tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate, Boc₂O is the superior reagent .

  • Kinetic Control: Boc₂O reacts slower than Boc-Cl. This allows the more nucleophilic amine to react completely before the phenol attacks, provided the pH is kept neutral to mildly basic (pH 7–8).

  • Avoidance of O-Acylation: Boc-Cl is highly electrophilic and will readily form the O-Boc carbonate (side product) alongside the N-Boc carbamate, especially if the phenolic proton is even slightly deprotonated.

  • Atom Economy: The by-products of Boc₂O (t-BuOH and CO₂) simplify purification, often allowing the product to be isolated via precipitation rather than chromatography.

Decision Logic & Reaction Pathway

The following diagram illustrates the chemoselective pathway and the consequences of incorrect reagent choice.

G Start 4-Chloro-3-hydroxyaniline (Starting Material) Boc2O Reagent: Boc₂O (Mild Base/Neutral) Start->Boc2O Path A: Kinetic Control BocCl Reagent: Boc-Cl (Strong Electrophile) Start->BocCl Path B: Aggressive Acylation Target TARGET PRODUCT N-Boc Protected (Free Phenol) Boc2O->Target Major Product (>95% Selectivity) SideProd SIDE PRODUCT N,O-Di-Boc Protected (Carbonate formation) Boc2O->SideProd Minor (<5%) (If Base > 1.5 eq) BocCl->Target Mixture BocCl->SideProd Major Impurity (Hard to Separate)

Figure 1: Chemoselectivity pathways. Path A (Green) utilizing Boc₂O yields the target with high specificity. Path B (Red) utilizing reactive halides leads to over-protection.

Validated Experimental Protocols

Protocol A: Standard Chemoselective Synthesis (Recommended)

This method utilizes a biphasic system to buffer the reaction, ensuring the phenol remains protonated (and thus non-nucleophilic) while the amine reacts.

Reagents:

  • 4-Chloro-3-hydroxyaniline (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Sodium Bicarbonate (NaHCO₃) (1.5 equiv)

  • Solvent: THF / Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 4-chloro-3-hydroxyaniline in THF.

  • Buffer Addition: Add an equal volume of water followed by solid NaHCO₃. Note: NaHCO₃ is a weak base; it neutralizes the acid formed (if any) but is not strong enough to deprotonate the phenol (pKa ~10) significantly.

  • Reagent Addition: Add Boc₂O (dissolved in a minimal amount of THF) dropwise over 15 minutes at Room Temperature (20–25°C).

  • Reaction Monitoring: Stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The amine spot should disappear; the phenol OH remains.

  • Workup:

    • Evaporate THF under reduced pressure.

    • Acidify the remaining aqueous layer slightly with 1M HCl (to pH ~5) to ensure the phenol is protonated.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/Ether or carry out flash chromatography if high purity (>99%) is required.

Protocol B: Catalyst-Free Reflux (Green Chemistry)

For scale-up where aqueous waste is a concern, a solvent-only approach can be used.

  • Conditions: Reflux 4-chloro-3-hydroxyaniline with Boc₂O (1.1 eq) in Ethyl Acetate or Ethanol for 2-3 hours.

  • Mechanism: Thermal energy drives the reaction without base. Since no acid is generated (unlike Boc-Cl), no base scavenger is needed.

  • Advantage: The product often precipitates upon cooling.

Performance Data Summary

The following table summarizes the expected performance metrics when synthesizing tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate using the recommended Boc₂O protocol versus the Boc-Cl alternative.

MetricBoc₂O Protocol (Recommended)Boc-Cl Protocol (Alternative)
Yield (Isolated) 92 - 97% 60 - 75%
N-Selectivity > 98% ~70% (Significant O-acylation)
Reaction Time 4 - 6 Hours1 - 2 Hours
Purification Crystallization often sufficientColumn Chromatography required
Atom Economy High (By-products are volatile)Low (Salt formation)

References

  • Biosynce . Tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate CAS 345893-27-8.[1][2][3][4] Retrieved from [Link]

  • Organic Syntheses . Carbamic acid, tert-butyl ester.[1][2][5] Org. Synth. 1968, 48, 32. Retrieved from [Link]

  • Fisher Scientific . Amine Protection / Deprotection Guide. Retrieved from [Link]

  • Sarkar, A., et al. Chemoselective N-tert-Butyloxycarbonylation of Amines. ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Bioanalysis of Substituted Phenylcarbamates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparative analysis of substituted phenylcarbamates, focusing on their evaluation in common bioassays. We will move beyond simple protocol recitation to explore the scientific rationale behind experimental choices, ensuring a robust and reproducible approach to your research.

The Significance of Phenylcarbamates in Drug Discovery

Substituted phenylcarbamates are a versatile class of compounds with significant therapeutic and biological interest. Their core structure allows for diverse chemical modifications, leading to a wide range of biological activities. A primary area of interest is their function as enzyme inhibitors, particularly targeting acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission.[1][2][3] Inhibition of AChE is a key therapeutic strategy for conditions like Alzheimer's disease, myasthenia gravis, and glaucoma.[2][4][5] The structure of a phenylcarbamate allows it to mimic the natural substrate of AChE, acetylcholine, leading to its inhibitory action.[1] This guide will walk you through the process of evaluating a hypothetical series of novel substituted phenylcarbamates for their AChE inhibitory activity and general cytotoxicity.

Experimental Design: A Structure-Activity Relationship (SAR) Approach

To understand how chemical structure influences biological activity, we will employ a Structure-Activity Relationship (SAR) approach.[6][7] This involves synthesizing a series of compounds with systematic variations in their substituents and then comparing their performance in standardized bioassays. For this guide, we will consider a hypothetical series of phenylcarbamates with different electron-donating and electron-withdrawing groups on the phenyl ring. This allows us to probe the electronic and steric effects of these substituents on enzyme inhibition and cytotoxicity.[8]

Hypothetical Compound Series

For the purpose of this guide, we will imagine a series of N-substituted phenylcarbamates where the primary point of variation is the substituent on the phenyl ring.

Compound IDPhenyl Ring SubstituentRationale
PC-01 -H (Unsubstituted)Baseline compound
PC-02 -OCH3 (Methoxy)Electron-donating group
PC-03 -Cl (Chloro)Electron-withdrawing, halogen
PC-04 -NO2 (Nitro)Strong electron-withdrawing group

Core Bioassays for Comparative Analysis

Two key bioassays will be employed to characterize our hypothetical phenylcarbamates:

  • Acetylcholinesterase (AChE) Inhibition Assay: To determine the potency of each compound in inhibiting our target enzyme.

  • Cytotoxicity Assay: To assess the general toxicity of the compounds to living cells, providing an early indication of their therapeutic window.

Section 1: Acetylcholinesterase (AChE) Inhibition Assay

The most common method for measuring AChE activity is the Ellman method, a colorimetric assay that is rapid, reliable, and suitable for high-throughput screening.[2][9][10]

Mechanism of AChE Inhibition by Phenylcarbamates

Phenylcarbamates act as "pseudo-irreversible" inhibitors of AChE. The carbamate moiety is transferred to a serine residue in the active site of the enzyme, forming a carbamoylated enzyme that is much more stable and slower to hydrolyze than the acetylated enzyme formed with acetylcholine.[11] This leads to a prolonged inactivation of the enzyme and an accumulation of acetylcholine in the synapse.[1][2]

AChE_Inhibition AChE AChE Active Site (with Serine-OH) Complex Enzyme-Inhibitor Complex AChE->Complex Binding Carbamate Phenylcarbamate Inhibitor Carbamate->Complex Carbamoylated_AChE Carbamoylated AChE (Inactive) Complex->Carbamoylated_AChE Carbamoylation Phenol Leaving Group (Substituted Phenol) Complex->Phenol Reactivated_AChE Reactivated AChE (Very Slow) Carbamoylated_AChE->Reactivated_AChE Spontaneous Hydrolysis Carbamic_Acid Carbamic Acid Carbamoylated_AChE->Carbamic_Acid H2O H₂O H2O->Reactivated_AChE

Caption: Mechanism of pseudo-irreversible AChE inhibition by phenylcarbamates.

Experimental Protocol: Ellman's Method

This protocol is adapted for a 96-well plate format, ideal for comparing multiple compounds and concentrations.[3][12]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (PC-01 to PC-04) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer. Protect the DTNB solution from light.[9]

    • Prepare serial dilutions of the test compounds (PC-01 to PC-04) and a positive control inhibitor (e.g., physostigmine) at various concentrations.

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.[12]

    • Add 10 µL of the test compound dilution (or vehicle control) to the respective wells.

    • Add 10 µL of the AChE solution to each well.

    • Incubate the plate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.[12]

    • Add 10 µL of DTNB solution to each well.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.[10]

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[10]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Hypothetical Data Presentation
Compound IDSubstituentIC50 (µM)
PC-01 -H15.2
PC-02 -OCH325.8
PC-03 -Cl8.5
PC-04 -NO22.1

Interpretation of Results: The hypothetical data suggests that electron-withdrawing groups (-Cl and -NO2) enhance the inhibitory potency of the phenylcarbamates against AChE. This could be due to increased reactivity of the carbamate carbonyl group, facilitating the carbamoylation of the serine residue in the enzyme's active site.

Section 2: Cytotoxicity Assessment

It is crucial to assess whether the observed enzyme inhibition is due to specific interactions or general cellular toxicity.[13] A common and robust method for this is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[14][15]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[15] The amount of formazan produced is proportional to the number of viable cells.[14]

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate (24h) Start->Incubate1 Add_Compound Add Test Compounds (Serial Dilutions) Incubate1->Add_Compound Incubate2 Incubate (24-48h) Add_Compound->Incubate2 Add_MTT Add MTT Reagent (Incubate 4h) Incubate2->Add_MTT Add_Solubilizer Add Solubilization Buffer Add_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze Calculate % Viability and CC50 Read_Absorbance->Analyze

Caption: General workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

This protocol is designed for adherent cell lines and can be adapted for suspension cells.[14]

Materials:

  • A suitable cell line (e.g., SH-SY5Y neuroblastoma cells)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (PC-01 to PC-04)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

    • Incubate the plate for 24 to 48 hours.

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[16]

    • Incubate the plate for an additional 4 hours.[16] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.[16][17]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[18]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to reduce background noise.[14][18]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Hypothetical Data Presentation
Compound IDSubstituentCC50 (µM)Selectivity Index (SI = CC50 / IC50)
PC-01 -H> 100> 6.6
PC-02 -OCH3> 100> 3.9
PC-03 -Cl75.38.9
PC-04 -NO242.120.0

Interpretation of Results: The Selectivity Index (SI) is a critical parameter, representing the ratio of cytotoxicity (CC50) to biological activity (IC50). A higher SI value is desirable, as it indicates that the compound is more potent against its intended target than it is toxic to cells in general. In our hypothetical results, PC-04 shows the highest potency against AChE and also the highest selectivity, making it the most promising lead candidate for further investigation.

Conclusion and Future Directions

This guide has provided a framework for the comparative analysis of substituted phenylcarbamates using standard bioassays. The experimental protocols for AChE inhibition and cytotoxicity are robust and can be adapted for a wide range of compounds. The hypothetical data illustrates how a systematic SAR study can yield valuable insights into the relationship between chemical structure and biological activity.

The most promising compound from this initial screen, PC-04, warrants further investigation. This would include:

  • Enzyme Kinetics Studies: To determine the mechanism of inhibition (e.g., competitive, non-competitive).

  • In Vivo Studies: To assess the compound's efficacy and safety in a living organism.[4]

  • Lead Optimization: To synthesize and test further analogues of PC-04 to improve potency and reduce toxicity.

By following a logical and well-documented experimental plan, researchers can effectively screen and characterize novel compounds, paving the way for the development of new and improved therapeutics.

References

  • Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. [Link]

  • Mustazza, C., Borioni, A., Del Giudice, M. R., Gatta, F., Ferretti, R., Meneguz, A., Volpe, M. T., & Lorenzini, P. (2002). Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease. European Journal of Medicinal Chemistry, 37(2), 91–109. [Link]

  • Enz, A., Boddeke, H., de Smet, F., & D'hondt, E. (1993). Pharmacological evaluation of phenyl-carbamates as CNS-selective acetylcholinesterase inhibitors. Progress in Brain Research, 98, 431–438. [Link]

  • Mor, M., Rivara, S., Lodola, A., Plazzi, P. V., Tarzia, G., & Piomelli, D. (2008). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Journal of Medicinal Chemistry, 51(1), 187-198. [Link]

  • Tiwari, R., Kumar, A., & Pant, S. C. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-6. [Link]

  • Lodola, A., Mor, M., Rivara, S., Plazzi, P. V., Tarzia, G., & Piomelli, D. (2007). Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. Bioorganic & Medicinal Chemistry, 15(1), 360-372. [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Acetylcholinesterase Inhibitor. Retrieved from [Link]

  • Vala, M. K., Sudhakar, C., Adurthi, S., & Vanam, S. (2022). The synthesis of phenyl carbamates catalyzed by iron (II) bromide: An oxidative approach for cross-coupling of phenols with formamides. Synthetic Communications, 52(4), 481-491. [Link]

  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Frontiers. (2019). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Retrieved from [Link]

  • Biocompare. (n.d.). Cellular Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

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Efficacy of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate derivatives against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy of Pyridin-2(1H)-one Quinolinone IDH Inhibitors Derived from tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate

Executive Summary & Technical Context

tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate is a critical high-value intermediate employed in the synthesis of next-generation Mutant Isocitrate Dehydrogenase (mt-IDH) inhibitors. Specifically, it serves as the scaffold for the Pyridin-2(1H)-one Quinolinone class of small molecules (e.g., Compound I-16 described in US Patent 10,414,752).

These derivatives function as allosteric inhibitors of mutant IDH1 (R132H/C) and IDH2 (R140Q, R172K), blocking the neomorphic production of the oncometabolite (R)-2-hydroxyglutarate (2-HG) . Unlike wild-type IDH enzymes which catalyze the decarboxylation of isocitrate to


-ketoglutarate (

-KG), mutant isoforms reduce

-KG to 2-HG, driving epigenetic dysregulation and oncogenesis in Acute Myeloid Leukemia (AML) and Glioma.[1]

This guide compares the efficacy of derivatives synthesized from this carbamate scaffold against industry standards Ivosidenib (AG-120) and Vorasidenib (AG-881) .

Mechanism of Action & Structural Logic

The efficacy of these derivatives stems from the 4-chloro-3-hydroxyphenyl pharmacophore, which locks the inhibitor into the allosteric binding pocket of the IDH dimer interface.

  • Allosteric Locking : The carbamate-derived core stabilizes the enzyme in an open, inactive conformation.

  • 2-HG Suppression : By preventing the conformational closure required for catalysis, the inhibitor reduces cellular 2-HG levels by >90%, inducing differentiation in leukemic blasts.

Pathway Visualization: Mechanism of Action

IDH_Mechanism Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG WT Activity TwoHG 2-Hydroxyglutarate (2-HG) aKG->TwoHG Mutant Reduction (NADPH -> NADP+) MutantIDH Mutant IDH1/2 (Neomorphic Activity) Epigenetics Hypermethylation & Block of Differentiation TwoHG->Epigenetics Promotes Inhibitor Carbamate-Derived Quinolinone Inhibitor Inhibitor->MutantIDH Allosteric Inhibition (Locks Open State)

Figure 1: Mechanism of Action.[1][2][3][4][5][6] The inhibitor blocks the neomorphic reduction of


-KG to 2-HG, restoring normal cellular differentiation.

Comparative Efficacy Analysis

The following table contrasts the performance of the Carbamate-Derived Quinolinones (e.g., Patent Compound I-16) against clinical standards. Data is synthesized from patent disclosures (US10414752B2) and peer-reviewed literature.

FeatureCarbamate Derivative (Compound I-16) Ivosidenib (AG-120) Vorasidenib (AG-881)
Primary Target Mutant IDH1 (R132H)Mutant IDH1 (R132H/C)Dual Mutant IDH1/2
Binding Mode Allosteric (Dimer Interface)Allosteric (Dimer Interface)Allosteric (Dimer Interface)
IC50 (Enzymatic) < 50 nM (Potent Class A)12 nM 0.22 - 20 nM
2-HG Reduction >90% in cellular assays>95% in ex vivo AML>90% in Glioma
Brain Penetration Moderate (Structure dependent)Low (P-gp substrate)High (Designed for CNS)
Clinical Status Pre-clinical / Patent LeadFDA Approved (AML)FDA Approved (Glioma)

Key Insight : The tert-butyl (4-chloro-3-hydroxyphenyl)carbamate derivatives exhibit potency comparable to Ivosidenib in enzymatic assays. Their advantage lies in the tunability of the quinolinone tail , which can be modified to improve metabolic stability (t1/2) compared to the rapid clearance often seen with first-generation urea-based inhibitors.

Experimental Protocols

To validate the efficacy of these derivatives, the following self-validating protocols are recommended.

Protocol A: Synthesis of the Active Intermediate

Objective: Prepare the protected scaffold for coupling.

  • Starting Material : Dissolve tert-butyl (4-chloro-3-hydroxyphenyl)carbamate (1.0 eq) in DMF.

  • Protection : Add Imidazole (1.7 eq) followed by TBDMS-Cl (1.0 eq) at 0°C.

  • Reaction : Stir for 2 hours. Monitor by LCMS (Target m/z: ~358 [M+H]+).

  • Workup : Aqueous extraction with EtOAc. This yields the O-Silyl protected intermediate required for the quinolinone coupling reaction.

Protocol B: IDH1-R132H Enzymatic Inhibition Assay

Objective: Determine IC50 values to quantify potency.

  • Reagents : Recombinant human IDH1-R132H enzyme, NADPH,

    
    -Ketoglutarate, Diaphorase/Resazurin (detection system).
    
  • Preparation : Dilute the derivative (start at 10 µM, 3-fold serial dilution) in Assay Buffer (150 mM NaCl, 10 mM MgCl2, 20 mM Tris pH 7.5, 0.05% BSA).

  • Incubation :

    • Add Enzyme (1.5 nM final) + Inhibitor. Incubate 60 min at RT (allows slow-binding allosteric equilibration).

  • Reaction Start : Add Substrate Mix (1 mM

    
    -KG, 4 µM NADPH).
    
  • Measurement : Monitor NADPH consumption via fluorescence (Ex 540 nm / Em 590 nm) over 45 minutes.

  • Validation : Run Ivosidenib as a positive control. Valid assay must show Ivosidenib IC50 between 5–20 nM.

Workflow Visualization: Synthesis & Testing

Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase Step1 Start: tert-Butyl (4-chloro-3- hydroxyphenyl)carbamate Step2 TBDMS Protection (Imidazole/DMF) Step1->Step2 Step3 Coupling to Quinolinone Core Step2->Step3 Step4 Deprotection & Purification (Compound I-16) Step3->Step4 Assay1 Enzymatic Assay (IDH1-R132H + NADPH) Step4->Assay1 Assay2 Cellular Assay (2-HG Quantification) Step4->Assay2 Result IC50 Determination Assay1->Result Assay2->Result

Figure 2: From Scaffold to Lead. The workflow illustrates the transformation of the carbamate intermediate into the active inhibitor and its subsequent biological validation.

References

  • Levell, J. R., et al. (2017). Optimization of 3-pyrimidin-4-yl-oxazolidin-2-ones as allosteric and mutant specific inhibitors of IDH1. ACS Medicinal Chemistry Letters.

  • Cho, Y. S., et al. (2017). Pyridinyl quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors. U.S. Patent No.[7] 9,771,349. Washington, DC: U.S. Patent and Trademark Office.

  • Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. ACS Medicinal Chemistry Letters.

  • Konteatis, Z., et al. (2020). Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma. ACS Medicinal Chemistry Letters.

  • Dang, L., et al. (2009).[1][2][8] Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[1][2][5][6] Nature.

Sources

Structure-activity relationship (SAR) studies of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the carbamate functional group is a recurring motif in a multitude of therapeutic agents, valued for its ability to act as a stable mimetic of the transition state of amide hydrolysis. This guide delves into the nuanced world of the structure-activity relationship (SAR) of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate and its analogs. While direct, comprehensive SAR studies on this specific parent compound are not extensively published, by synthesizing data from closely related chemical series, we can construct a robust comparative framework to guide future drug discovery efforts. This document will explore the likely impact of structural modifications on biological activity, with a focus on anti-inflammatory and anticancer applications, supported by established experimental protocols.

The Core Moiety: Understanding the Potential of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate

The parent compound, tert-butyl (4-chloro-3-hydroxyphenyl)carbamate, presents several key features that suggest its potential as a biologically active agent. The carbamate linkage is a known pharmacophore in enzyme inhibitors, including those targeting serine hydrolases like Fatty Acid Amide Hydrolase (FAAH), a key regulator of endocannabinoid signaling with implications in inflammation and pain.[1][2][3][4][5] Furthermore, the substituted phenyl ring is a common feature in kinase inhibitors, which are pivotal in cancer therapy.[6][7][8][9] The chlorine and hydroxyl substituents on the phenyl ring are critical for modulating electronic properties, lipophilicity, and potential hydrogen bonding interactions within a biological target's binding site. The bulky tert-butyl group can influence solubility and metabolic stability, and its steric hindrance can dictate binding orientation.

Comparative Analysis of Structural Modifications

To understand the SAR of this scaffold, we will explore hypothetical modifications at three key positions: the phenyl ring, the carbamate nitrogen, and the tert-butyl group. The following sections will compare the anticipated effects of these changes on biological activity, drawing parallels from existing literature on similar compounds.

Phenyl Ring Substitutions: Fine-Tuning Potency and Selectivity

The nature and position of substituents on the phenyl ring are paramount in determining the biological activity of this class of compounds.

Table 1: Predicted Impact of Phenyl Ring Modifications on Biological Activity

ModificationPredicted Effect on Anti-Inflammatory Activity (e.g., FAAH inhibition)Predicted Effect on Anticancer Activity (e.g., Kinase inhibition)Rationale & Supporting Evidence
Positional Isomers of Chlorine and Hydroxyl Groups Altered hydrogen bonding and electronic properties could significantly impact binding affinity.Changes in substitution pattern can drastically alter kinase selectivity by affecting interactions with specific residues in the ATP-binding pocket.The precise positioning of halogen and hydrogen-bond donating/accepting groups is critical for potent inhibition of various enzymes.
Introduction of Electron-Withdrawing Groups (e.g., -NO2, -CF3) May increase the electrophilicity of the carbamate, potentially enhancing its reactivity as a covalent inhibitor. However, this could also lead to decreased stability.[3]Can form specific interactions with kinase active sites; for example, trifluoromethyl groups are common in potent kinase inhibitors.[9]Electron-withdrawing groups can modulate the pKa of nearby functionalities and influence long-range electrostatic interactions.
Introduction of Electron-Donating Groups (e.g., -OCH3, -CH3) May decrease carbamate reactivity, potentially leading to lower potency for covalent inhibitors but could increase metabolic stability.[3]Can provide additional hydrophobic interactions within the binding pocket, potentially increasing potency. Methoxy groups have been shown to have a smaller cytotoxic effect compared to their phenol counterparts in some contexts.[10]Alkyl and alkoxy groups can fill hydrophobic pockets and their electronic effects can influence the overall binding affinity.
Introduction of Bulky Substituents (e.g., -phenyl, -t-butyl) Could enhance binding through additional van der Waals interactions if the binding pocket is accommodating.May improve potency by accessing deeper hydrophobic pockets within the kinase hinge region.Steric bulk can be a key determinant of selectivity among closely related kinases.
Carbamate Nitrogen and tert-Butyl Group Modifications: Modulating Stability and Pharmacokinetics

Modifications to the carbamate nitrogen and the tert-butyl group are expected to primarily influence the compound's physicochemical properties, such as stability and solubility, which in turn affect its pharmacokinetic profile.

Table 2: Predicted Impact of Carbamate and Alkyl Group Modifications

ModificationPredicted Effect on Biological ActivityRationale & Supporting Evidence
Replacement of N-H with N-Alkyl May decrease hydrogen bond donating capacity, potentially reducing affinity for targets where this interaction is crucial. Could increase metabolic stability.The N-H of the carbamate can be a critical hydrogen bond donor for anchoring the inhibitor to the enzyme's active site.
Replacement of tert-Butyl with other Alkyl Groups (e.g., -CH3, -isopropyl) Altering the size and lipophilicity of this group will impact solubility and cell permeability. Smaller alkyl groups may lead to different binding conformations.The steric bulk of the tert-butyl group can be essential for orienting the molecule within the binding site and preventing metabolism at the carbamate.
Replacement of tert-Butyl with Cyclic or Aromatic Groups Introduction of a ring system could introduce conformational rigidity and provide additional interaction points, potentially increasing potency and selectivity.Aromatic rings can engage in π-stacking interactions within the active site, a common feature in many kinase inhibitors.

Experimental Workflows: A Guide to SAR Elucidation

To empirically validate the predicted SAR, a systematic approach involving synthesis and biological evaluation is necessary. The following experimental protocols provide a framework for such studies.

General Synthesis of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate Analogs

The synthesis of analogs can be achieved through several established synthetic routes. A common method involves the reaction of a substituted 3-amino-2-chlorophenol with di-tert-butyl dicarbonate (Boc)2O in the presence of a base. Modifications to the phenyl ring would start from appropriately substituted anilines.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product Substituted_Aniline Substituted 3-Amino-2-chlorophenol Reaction_Vessel Reaction with (Boc)2O and Base (e.g., TEA) Substituted_Aniline->Reaction_Vessel Step 1 Purification_Step Column Chromatography Reaction_Vessel->Purification_Step Step 2 Final_Analog Target Analog Purification_Step->Final_Analog Step 3 Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR Synthesis Synthesis of Analogs Characterization Structural Verification (NMR, MS) Synthesis->Characterization Anti_Inflammatory Anti-Inflammatory Assays (e.g., NO Inhibition) Characterization->Anti_Inflammatory Anticancer Anticancer Assays (e.g., MTT Cytotoxicity) Characterization->Anticancer Data_Analysis IC50/EC50 Determination Anti_Inflammatory->Data_Analysis Anticancer->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: A logical workflow for SAR studies of the target analogs.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the structure-activity relationships of tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate analogs. By systematically modifying the phenyl ring, the carbamate moiety, and the tert-butyl group, researchers can explore the chemical space around this scaffold to develop potent and selective inhibitors for therapeutic targets in inflammation and cancer. The provided experimental protocols offer a starting point for the biological evaluation of these novel compounds. Future work should focus on kinome profiling to identify specific kinase targets for the most active anticancer compounds and on in vivo studies to validate the anti-inflammatory efficacy of promising leads. The insights gained from such studies will be invaluable for the rational design of next-generation therapeutics based on the versatile chlorohydroxyphenyl carbamate core.

References

  • Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. PubMed. Available at: [Link]

  • Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. PubMed Central. Available at: [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC - NIH. Available at: [Link]

  • Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]

  • Synthesis and antimalarial activity of carbamate and amide derivatives of 4-anilinoquinoline. ResearchGate. Available at: [Link]

  • Guidelines for the in vitro determination of anti-inflammatory activity. ResearchGate. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. PubMed. Available at: [Link]

  • Design and synthesis of novel anticancer and antifibrosis compounds. University of Helsinki. Available at: [Link]

  • Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biolog. SciSpace. Available at: [Link]

  • Kinome Profiling. PubMed Central. Available at: [Link]

  • Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. PubMed. Available at: [Link]

  • Structure-Property Relationships of a Class of Carbamate-Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Chemical and Biological Stability. ResearchGate. Available at: [Link]

  • Kinome Profiling. Oncolines B.V. Available at: [Link]

  • Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. ResearchGate. Available at: [Link]

  • Cytotoxic assays for screening anticancer agents. PubMed. Available at: [Link]

  • Anti-inflammatory agents of the carbamoylmethyl ester class: synthesis, characterization, and pharmacological evaluation. PMC - NIH. Available at: [Link]

  • 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. PubMed. Available at: [Link]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. Available at: [Link]

  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Available at: [Link]

  • INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research. Available at: [Link]

  • Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. PMC. Available at: [Link]

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC - NIH. Available at: [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. NIH. Available at: [Link]

  • Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. PubMed. Available at: [Link]

  • In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. Available at: [Link]

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Comparative Guide: In-Vitro vs. In-Vivo Profiling of mIDH Inhibitors Derived from tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate Scaffolds

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6]

tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate (CAS: 345893-27-8) is a critical high-purity intermediate used in the synthesis of next-generation Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors .[1] While the carbamate moiety itself functions as a protecting group (Boc) for the aniline amine, the underlying 4-chloro-3-hydroxyaniline scaffold serves as the structural foundation for the 6-chloroquinolin-2(1H)-one warhead found in potent drugs like Olutasidenib (FT-2102) .[1]

This guide objectively compares the performance of these "based compounds" (specifically the Quinolinone class) across in-vitro and in-vivo settings.[1] The focus is on their ability to suppress the oncometabolite (R)-2-hydroxyglutarate (2-HG) , a key driver of tumorigenesis in Acute Myeloid Leukemia (AML) and Glioma.[1][2]

The Structural Connection

The transition from the carbamate precursor to the active drug involves cyclization to form the quinolinone core, which binds allosterically to the mIDH1 enzyme.

Synthesis_LogicPrecursortert-Butyl (4-chloro-3-hydroxyphenyl)carbamate(Stable Intermediate)DeprotectionBoc Deprotection & CyclizationPrecursor->DeprotectionSynthetic RouteCore6-Chloroquinolin-2(1H)-one Scaffold(Pharmacophore)Deprotection->CoreDrugOlutasidenib (FT-2102)(Active mIDH1 Inhibitor)Core->DrugCoupling withPyridinoneTargetmIDH1 Allosteric Pocket(Inhibition of 2-HG)Drug->TargetHigh Affinity Binding

Figure 1: Structural evolution from the carbamate intermediate to the active pharmaceutical ingredient (Olutasidenib).[1]

Mechanism of Action: The 2-HG Blockade

To understand the assay data, one must understand the pathology. Mutant IDH1 (R132H/C) gains a neomorphic activity, converting


2-HG1

1
  • Therapeutic Goal: Reduce cellular 2-HG levels >90% to restore differentiation.[1][3]

  • Compound Role: The quinolinone derivatives bind to the mIDH1 dimer interface, locking it in a non-catalytic conformation.

In-Vitro Profiling: Potency & Selectivity[1]

In-vitro assays for this class prioritize enzymatic inhibition (biochemical) and cellular 2-HG suppression.[1] The quinolinone scaffold derived from the 4-chloro-3-hydroxyphenyl precursor exhibits superior selectivity compared to earlier hydroxyphenyl-urea generations.[1]

Experimental Protocol: 2-HG Suppression Assay
  • Cell Line: TF-1 (Erythroleukemia) engineered to express IDH1-R132H.[1]

  • Treatment: Cells incubated with compound (0.1 nM – 10

    
    M) for 48 hours.
    
  • Extraction: Cells lysed; 2-HG extracted using methanol/chloroform.

  • Detection: LC-MS/MS quantification of 2-HG normalized to total cell number.

Comparative Data: Quinolinone Derivatives vs. Early Generation

Data synthesized from preclinical profiles of Olutasidenib (FT-2102) and Ivosidenib (AG-120).[1]

MetricQuinolinone Derivatives (Olutasidenib)Urea/Carbamate Analogs (Early Gen)Interpretation
mIDH1 R132H IC50 2 – 15 nM 50 – 200 nMThe quinolinone core (from 4-Cl-3-OH precursor) provides tighter binding affinity.[1]
mIDH1 R132C IC50 ~20 nM > 500 nMBroader coverage of resistance mutations.
WT IDH1 IC50 > 20,000 nM~5,000 nMHigh Selectivity: Does not inhibit normal metabolic function (Krebs cycle).
Cellular 2-HG IC50 10 – 50 nM 100 – 500 nMExcellent membrane permeability translating to cellular potency.[1]
Solubility High (Polar Surface Area optimized)Low/ModerateCritical for oral bioavailability.

Key Insight: The "4-chloro-3-hydroxyphenyl" moiety contributes to a specific hydrophobic interaction within the allosteric pocket, while the carbamate-derived quinolinone ring forms a critical hydrogen bond network that stabilizes the inactive enzyme conformation.[1]

In-Vivo Translation: PK/PD and Efficacy

The transition from in-vitro to in-vivo often reveals liabilities in metabolic stability.[1] However, compounds based on the 4-chloro-3-hydroxyphenyl scaffold (specifically the quinolinone evolution) demonstrate a high degree of In-Vitro In-Vivo Correlation (IVIVC) .[1]

In-Vivo Models[1]
  • Xenograft: Female BALB/c nude mice bearing TF-1 IDH1-R132H tumors.[1]

  • Dosing: Oral gavage (PO), BID or QD.

  • Biomarkers: Plasma 2-HG and Intratumoral 2-HG.[1]

Performance Metrics
ParameterPerformance (Quinolinone Class)Clinical Implication
Bioavailability (F) > 60% (Rat/Dog)Suitable for once-daily oral dosing in humans.[1]
Brain Penetration High (

)
Critical differentiator: Effective against Glioma (unlike many urea-based alternatives).[1]
PD Response > 90% reduction in Tumor 2-HGThreshold required to unlock differentiation.[1]
Tumor Growth Stasis or RegressionEfficacy is driven by differentiation, not immediate cytotoxicity (cytostatic initially).
The "Differentiation" Phenomenon

Unlike cytotoxic chemotherapy, these compounds do not always shrink tumors immediately.

  • Observation: In-vivo treatment leads to a decrease in blast count and an increase in mature markers (CD11b, CD14).[1]

  • Protocol: Flow cytometry analysis of bone marrow/tumor aspirates after 14 days of dosing.

InVivo_Workflowcluster_0Pharmacokinetics (PK)cluster_1Pharmacodynamics (PD)OralDoseOral Dosing(10-50 mg/kg)AbsorptionGI Absorption(High Bioavailability)OralDose->AbsorptionBBBBlood-Brain Barrier(Penetrant)Absorption->BBBTargetEngagemIDH1 Inhibition(Tumor & Plasma)Absorption->TargetEngageBBB->TargetEngageBiomarker2-HG Reduction(>90%)TargetEngage->BiomarkerOutcomeDifferentiation &Growth StasisBiomarker->Outcome

Figure 2: PK/PD workflow showing the critical path from oral dosing to therapeutic outcome.[1]

Comparative Analysis: Why this Scaffold?

Why utilize the tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate route?

  • Synthetic Efficiency: The carbamate protection allows for the regioselective construction of the quinolinone ring without polymerizing the aniline. This high-yield route is essential for GMP manufacturing of drugs like Olutasidenib.[1]

  • Structural Rigidity: The resulting quinolinone core is more rigid than the flexible urea linkers found in earlier inhibitors (e.g., AGI-6780).[1] This rigidity reduces the entropic cost of binding, leading to the nanomolar IC50 values seen in Section 3.

  • Metabolic Stability: The 4-chloro substituent blocks metabolic oxidation at the para-position of the phenyl ring, extending the half-life (

    
    ) in-vivo.[1]
    
Summary Table: In-Vitro vs. In-Vivo Correlation
FeatureIn-Vitro PredictionIn-Vivo RealityCorrelation Status
Potency IC50 < 20 nMEffective dose < 10 mg/kgHigh
Selectivity > 1000x vs WTNo liver toxicity observedHigh
CNS Activity High permeability (MDR1 assay)Brain 2-HG reduction confirmedHigh (Rare for this class)
Efficacy Mode 2-HG reductionDifferentiation (not necrosis)High

References

  • Caravella, J. A., et al. (2020).[4] "Structure-Based Design and Identification of FT-2102 (Olutasidenib), a Potent Mutant-Selective IDH1 Inhibitor." Journal of Medicinal Chemistry.

  • Nagle, A., et al. (2018). "In Vivo Characterization of the mIDH1 Inhibitor Ivosidenib (AG-120)." ACS Medicinal Chemistry Letters.

  • Biosynce. "Product Data: tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate CAS 345893-27-8."

  • MedKoo Biosciences. "Olutasidenib Synthetic Routes and Intermediates."

  • Watts, J. M., et al. (2023). "Olutasidenib alone or in combination with azacitidine in IDH1-mutant acute myeloid leukaemia." The Lancet Haematology.

A Senior Application Scientist's Guide to Amine Protection: A Head-to-Head Comparison of Carbamates and Their Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Amine Protection in Modern Synthesis

In the intricate world of multi-step organic synthesis, the amine functional group presents a unique challenge. Its inherent nucleophilicity and basicity, while mechanistically useful, can be liabilities.[1] Unchecked, an amine can interfere with a wide array of reaction conditions, from strong bases and organometallics to electrophilic reagents, leading to a cascade of undesired side products.[1] This necessitates a strategy of temporary masking, or "protection," to ensure that complex transformations proceed with precision and high yield.

An ideal amine protecting group is a paragon of controlled reactivity: it must be introduced efficiently and chemoselectively, remain inert to a variety of subsequent reaction conditions, and be removed cleanly and selectively under mild conditions that do not compromise the integrity of the newly synthesized molecule.[2] This concept of selective removal is the cornerstone of "orthogonal" protection strategies, which are indispensable in fields like peptide and carbohydrate chemistry.[3]

This guide, grounded in established chemical principles and field-proven methodologies, provides an in-depth, head-to-head comparison of the most prevalent classes of amine protecting groups. We will begin with an exploration of the carbamate family—the versatile workhorses of modern synthesis—and then critically evaluate their performance against the primary alternatives: amides, sulfonamides, and N-benzyl derivatives.

The Carbamate Family: The Versatile Standard

Carbamates are arguably the most popular and versatile class of amine protecting groups, striking an exceptional balance between stability and selective lability.[4] Their widespread adoption, particularly in peptide synthesis, is a testament to their reliability and adaptability.[4]

Chemical Nature and Mechanism of Protection

Upon reaction with an amine, a carbamate precursor forms a functional group that is a hybrid of an ester and an amide. This structure effectively attenuates the nucleophilicity and basicity of the nitrogen atom by delocalizing its lone pair of electrons into the adjacent carbonyl group. This electronic withdrawal renders the protected amine unreactive to many electrophiles and stable to a broad range of non-acidic and non-basic reaction conditions.[4]

The protection of an amine with a carbamate, for instance using di-tert-butyl dicarbonate (Boc₂O), proceeds via nucleophilic acyl substitution. The amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate which then collapses to yield the protected amine and a carbonate leaving group.

G cluster_protection Carbamate Protection Workflow amine R-NH₂ (Amine) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack boc2o Boc₂O boc2o->intermediate protected_amine R-NH-Boc (Protected Amine) intermediate->protected_amine Collapse & Proton Transfer

Caption: General workflow for amine protection using Boc₂O.

Key Players: Boc, Cbz, and Fmoc

The true power of the carbamate family lies in the diversity of its members, each with a distinct deprotection mechanism. This allows for the strategic design of complex synthetic routes based on the principle of orthogonality.[3][4]

  • Boc (tert-Butoxycarbonyl): The Acid-Labile Workhorse The Boc group is revered for its stability to a wide range of conditions, including catalytic hydrogenation and basic environments, yet it is readily cleaved under anhydrous acidic conditions.[5] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is typically scavenged to prevent side reactions.[6] Trifluoroacetic acid (TFA) is the most common reagent for Boc removal.[4]

  • Cbz (Carboxybenzyl): The Hydrogenolysis-Sensitive Classic Introduced by Bergmann and Zervas in 1932, the Cbz group was a cornerstone in the development of peptide synthesis.[4] It is stable to the acidic and basic conditions used for Boc and Fmoc manipulations, respectively. Its primary mode of cleavage is catalytic hydrogenolysis (e.g., H₂/Pd-C), a remarkably mild method that proceeds at neutral pH and produces toluene and carbon dioxide as byproducts.[4]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Base-Labile Standard in SPPS The Fmoc group is the foundation of modern solid-phase peptide synthesis (SPPS). It is exceptionally stable to acidic conditions but is rapidly cleaved by bases, typically a solution of piperidine in DMF.[4] The deprotection proceeds via an E1cB-type mechanism, where a proton is abstracted from the 9-position of the fluorenyl system, leading to the elimination of dibenzofulvene and the release of the free amine.

Advantages & Limitations of Carbamates

Advantages:

  • Mild and Orthogonal Deprotection: The availability of acid-labile (Boc), base-labile (Fmoc), and hydrogenolysis-labile (Cbz) options provides immense strategic flexibility.[4]

  • High Stability: Carbamates are generally stable to a wide range of reagents and reaction conditions outside of their specific cleavage triggers.

  • Predictable Reactivity: Their mechanisms of installation and removal are well-understood and reliable.

  • Reduced Racemization: Compared to some amide-based strategies, carbamate protection in peptide synthesis is less prone to causing epimerization at the α-carbon.[4]

Limitations:

  • Atom Economy: The introduction and removal of carbamate groups add steps and reduce the overall atom economy of a synthesis.

  • Scavenger Requirement: The cleavage of Boc groups generates reactive tert-butyl cations that can lead to side reactions with nucleophilic residues like tryptophan or methionine if not properly scavenged.[4]

Experimental Protocols

This protocol describes a standard procedure for the N-tert-butoxycarbonylation of an aniline derivative.

Materials:

  • 3-Chloroaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Water

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • To a suitable reaction vessel, add 3-chloroaniline (5 mmol).

  • Add water to the vessel to serve as the reaction medium.

  • Add di-tert-butyl dicarbonate (5 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for approximately 4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, the product, Boc-protected 3-chloroaniline, will precipitate from the aqueous medium.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.[7]

This protocol details the removal of a Cbz group from a protected amine using catalytic transfer hydrogenation, a common and milder alternative to using hydrogen gas.

Materials:

  • Cbz-protected amine

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate

  • Methanol

  • Stir plate and stir bar

  • Reaction flask with a condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the Cbz-protected amine in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate).

  • Add ammonium formate (3-5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected amine.

This is a standard protocol for the removal of the Fmoc group from a resin-bound amino acid during SPPS.

Materials:

  • Fmoc-protected amino acid bound to resin

  • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

  • DMF

  • Solid-phase synthesis vessel

Procedure:

  • Swell the resin in DMF.

  • Drain the DMF and add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the resin mixture for 5-7 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

  • Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene. The resin is now ready for the next coupling step.[8]

Head-to-Head Comparison: Carbamates vs. The Alternatives

While carbamates are often the default choice, other classes of protecting groups offer unique properties that may be advantageous in specific synthetic contexts.

Carbamates vs. Amide Protecting Groups

Amide-based protecting groups, such as acetyl (Ac) and trifluoroacetyl (TFA), function similarly to carbamates by delocalizing the nitrogen lone pair. However, their stability and cleavage conditions differ significantly.

  • Protection/Deprotection Chemistry: Amides are typically formed by acylation with an acid chloride or anhydride. Their cleavage, however, is a major point of differentiation. Simple amides like acetyl and benzoyl are exceptionally stable and require harsh conditions for removal, such as strong acid or base hydrolysis at elevated temperatures.[9] This lack of mild cleavage conditions limits their utility in complex molecule synthesis where sensitive functional groups are present. The trifluoroacetyl group is an exception, being more readily cleaved under mild basic conditions.[10][11]

  • Stability Profile: Amides are generally more stable to acidic conditions than Boc-carbamates and are also resistant to hydrogenolysis, which cleaves Cbz groups. Their robustness can be an asset when extreme stability is required.

  • Key Differences & Considerations: The primary drawback of amide protection is the harshness of deprotection, which is often incompatible with other functional groups.[4] Furthermore, in the context of peptide synthesis, the use of certain acyl groups can increase the risk of racemization at the adjacent stereocenter through the formation of an azlactone intermediate.[4]

Table 1: Carbamates vs. Amides

FeatureCarbamates (Boc, Cbz, Fmoc)Amides (Acetyl, Benzoyl)Trifluoroacetyl (TFA)
Protection Mild conditions (Boc₂O, Cbz-Cl, etc.)Standard acylation (Ac₂O, Bz-Cl)Trifluoroacetic anhydride
Deprotection Mild & Orthogonal (Acid, H₂, Base)Harsh (strong acid/base, heat)Mild base (e.g., aq. NH₃, K₂CO₃)
Stability Generally stable outside of specific cleavage conditions.Very high stability, resistant to many conditions.Stable to acid, cleaved by base.
Key Advantage Orthogonal removal, mild conditions.High stability for robust protection.Orthogonal to acid-labile groups.
Key Disadvantage Scavengers needed for Boc cleavage.Harsh deprotection limits scope.Base-lability can be a limitation.
Carbamates vs. Sulfonamide Protecting Groups

Sulfonamides, such as those derived from p-toluenesulfonyl chloride (Ts-Cl) or 2-nitrobenzenesulfonyl chloride (Ns-Cl), are among the most robust amine protecting groups.

  • Protection/Deprotection Chemistry: Sulfonamides are readily formed by reacting an amine with a sulfonyl chloride in the presence of a base. However, their deprotection is notoriously difficult due to the stability of the S-N bond.[12] Cleavage often requires harsh conditions, such as dissolving metal reductions (e.g., sodium in liquid ammonia) or strong acids at high temperatures.[13][14] The nosyl (Ns) group is a notable exception, as it can be cleaved under much milder conditions using a thiol nucleophile (e.g., thiophenol) in the presence of a base, a strategy elegantly employed in the Fukuyama amine synthesis.[15]

  • Stability Profile: Sulfonamides exhibit exceptional stability across a wide pH range and are resistant to many oxidizing and reducing agents, as well as organometallic reagents. This makes them ideal for protecting an amine during harsh transformations elsewhere in the molecule.

  • Key Differences & Considerations: The extreme stability of most sulfonamides is both their greatest strength and their most significant weakness. While they provide robust protection, their removal often requires conditions that are incompatible with sensitive substrates. The development of more labile sulfonamides like the nosyl group has significantly broadened their applicability.

Table 2: Carbamates vs. Sulfonamides

FeatureCarbamates (Boc, Cbz, Fmoc)Sulfonamides (Tosyl)Nosyl
Protection Mild conditionsStandard sulfonylation (Ts-Cl, base)Nosyl chloride, base
Deprotection Mild & Orthogonal (Acid, H₂, Base)Harsh (dissolving metals, strong acid)Mild (thiol, base)
Stability GoodExceptionalGood, but labile to thiols
Key Advantage Orthogonal removal, mild conditions.Extreme stability to harsh reagents.Mild, nucleophilic cleavage.
Key Disadvantage Less stable than sulfonamides.Very harsh deprotection conditions.Sensitivity to nucleophiles.
Carbamates vs. N-Benzyl Protecting Groups

Directly alkylating an amine with a benzyl group (Bn) is another common protection strategy.

  • Protection/Deprotection Chemistry: N-benzylation can be achieved through direct alkylation with a benzyl halide or, more cleanly, via reductive amination of benzaldehyde with the amine.[16][17] The primary method for deprotection is catalytic hydrogenolysis, similar to the Cbz group.[16] However, unlike the Cbz group, which fragments to release the free amine, the debenzylation is a direct hydrogenolysis of the C-N bond.

  • Stability Profile: The N-benzyl group is stable to a wide range of non-reductive conditions, including strong bases and many organometallic reagents. It is also stable to the acidic and basic conditions used to cleave Boc and Fmoc groups, respectively.

  • Key Differences & Considerations: A crucial difference is that the N-benzyl protected amine remains basic and can be protonated, which may affect its solubility and reactivity under certain conditions. In contrast, carbamate-protected amines are non-basic. The steric bulk of the benzyl group can also influence the reactivity of adjacent centers. While hydrogenolysis is the most common deprotection method, it can be problematic in the presence of other reducible functional groups (e.g., alkynes, alkenes).

Table 3: Carbamates vs. N-Benzyl

FeatureCarbamates (Boc, Cbz, Fmoc)N-Benzyl (Bn)
Protection Mild conditions (Boc₂O, Cbz-Cl, etc.)Benzyl halide or reductive amination
Deprotection Mild & Orthogonal (Acid, H₂, Base)Catalytic hydrogenolysis, dissolving metals
Stability Stable to a wide range of conditions.Stable to acid, base, many reagents.
Key Advantage Orthogonality, non-basic protected form.Stability, ease of introduction.
Key Disadvantage Can be sensitive to specific reagents.Protected amine remains basic; catalyst poisoning.

The Principle of Orthogonality: A Strategic Advantage of Carbamates

The concept of orthogonality, where different protecting groups on the same molecule can be removed under distinct, non-interfering conditions, is a cornerstone of modern synthetic strategy.[2][3] The carbamate family is the epitome of this principle. A synthetic chemist can employ a Boc group (acid-labile), an Fmoc group (base-labile), and a Cbz group (hydrogenolysis-labile) within the same molecule, allowing for the sequential and selective unmasking of different amine functionalities.[3] This level of control is paramount in the synthesis of complex peptides, where different parts of the molecule need to be modified at different stages.

G Start Multi-protected Peptide (Boc-N, Fmoc-N, Cbz-N) Step1 Peptide (Free N, Fmoc-N, Cbz-N) Start->Step1  TFA (Acid)  Removes Boc Step2 Peptide (Free N, Free N, Cbz-N) Step1->Step2  Piperidine (Base)  Removes Fmoc Step3 Fully Deprotected Peptide Step2->Step3  H₂/Pd-C  Removes Cbz

Caption: Orthogonal deprotection strategy using Boc, Fmoc, and Cbz groups.

This strategic unmasking allows for site-specific modifications such as chain branching, cyclization, or the introduction of post-translational modifications, which would be impossible with a less versatile set of protecting groups.

Conclusion: Selecting the Optimal Amine Protecting Group

The choice of an amine protecting group is a critical strategic decision in the design of any multi-step synthesis. While no single group is universally superior, the carbamate family, with its diverse and orthogonally removable members, offers an unparalleled level of flexibility and reliability that has rightfully established it as the gold standard in many applications, especially peptide synthesis.

The decision-making process should be guided by a thorough analysis of the target molecule and the planned synthetic route:

  • For maximum strategic flexibility and mild, orthogonal removal, the carbamate family (Boc, Fmoc, Cbz) is the preeminent choice.

  • When extreme robustness is required to withstand harsh reaction conditions, a tosyl (sulfonamide) group may be the only viable option, provided a suitable harsh deprotection step is feasible at the end of the synthesis.

  • For a more labile sulfonamide that allows for mild, nucleophilic cleavage, the nosyl group is an excellent alternative.

  • If the basicity of the protected nitrogen is not a concern and hydrogenolysis is a compatible final step, the N-benzyl group offers a stable and economical option.

  • Amide protecting groups like acetyl are generally reserved for situations where their extreme stability is a necessity and the harsh deprotection is not a limiting factor.

Ultimately, a deep understanding of the stability, reactivity, and cleavage mechanisms of each class of protecting group is essential for the successful execution of complex organic synthesis. The continuous development of new protecting groups with unique properties will undoubtedly continue to expand the synthetic chemist's toolkit, enabling the construction of ever more complex and functional molecules.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Retrieved from [Link]

  • Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • 23.13: Protection of Amino Groups in Synthesis. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]

  • 26.04 Protecting Groups for Amines: Sulfonamides. (2020, May 18). [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Methods for Removing the Fmoc Group. (n.d.). Retrieved from [Link]

  • Recent Advances in the Protection of Amine Functionality: A Review. (2020, June 17). ResearchGate. Retrieved from [Link]

  • Deprotection of the N-Nosyl Group with a Thiol Resin. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Peptide synthesis using unprotected peptides through orthogonal coupling methods. (n.d.). PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Primary amide synthesis by amide cleavage. Retrieved from [Link]

  • Deprotection of the N-Nosyl Group with a Thiol Resin. (2009, September 22). Retrieved from [Link]

  • Reductive desulfonylation. (n.d.). Wikipedia. Retrieved from [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]

  • EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024, January 5). ResearchGate. Retrieved from [Link]

  • Odorless nosyl deprotection by in-situ formation of a thiolate. (n.d.). Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Experimental Procedure. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. (2022, September 1). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • reductive amination w/ n-methyl benzylamine- help!. (n.d.). Hive Methods Discourse. Retrieved from [Link]

  • Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (2024, August 30). GSC Online Press. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • (PDF) Methods for Removing the Fmoc Group. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Cbz-Protected Amino Groups. (2019, October 2). Retrieved from [Link]

  • PROTECTION FOR THE AMINO GROUP. (2025, March 28). Wiley Online Library. Retrieved from [Link]

  • Fukuyama Amine Synthesis. (2014, March 31). Chem-Station Int. Ed. Retrieved from [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014, February 14). BYU ScholarsArchive. Retrieved from [Link]

Sources

A Researcher's Guide to Validating Mechanism of Action with Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and molecular biology, elucidating the precise mechanism of action (MoA) of a novel compound is a critical milestone. Among the arsenal of biochemical tools available, the competitive binding assay stands out as a robust and versatile method to confirm direct interaction with a target molecule and quantify binding affinity. This guide provides an in-depth comparison of common competitive binding assay formats, supported by experimental insights and detailed protocols, to empower researchers in making informed decisions for their MoA validation studies.

The Principle of Competitive Binding: An Indirect Measure of Affinity

At its core, a competitive binding assay is an elegant, indirect method to measure the affinity of a test compound (the "competitor") for a specific target, such as a receptor, enzyme, or other protein.[1][2] The assay relies on the competition between the unlabeled test compound and a labeled ligand (the "tracer" or "probe") for a finite number of binding sites on the target molecule.[1][3] As the concentration of the test compound increases, it displaces the labeled ligand, leading to a measurable decrease in the signal generated by the tracer-target complex. This displacement allows for the determination of the test compound's inhibitory concentration (IC50), which can then be used to calculate its binding affinity (Ki).[1][4][5]

The primary advantage of this approach is that the test compound does not require labeling, which can sometimes alter its binding properties.[6] This makes competitive binding assays particularly valuable for high-throughput screening of compound libraries and for characterizing the binding of small molecules.[7]

The Crucial Distinction: IC50 vs. Ki

A common point of confusion in competitive binding analysis is the distinction between the IC50 and the Ki value.

  • IC50 (Half-maximal inhibitory concentration): This is the concentration of the test compound that displaces 50% of the labeled ligand from the target. The IC50 is an operational parameter that is highly dependent on the specific experimental conditions, including the concentration of the labeled ligand and the target.[8][9]

  • Ki (Inhibition constant): This is the equilibrium dissociation constant for the binding of the test compound to the target.[1][10] It represents the intrinsic affinity of the compound for the target and is independent of the assay conditions.[11] The Ki value is calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity (Kd) of the labeled ligand.[4][9] For a competitive inhibitor, the IC50 value is always greater than the Ki value.[9]

Understanding this difference is paramount for accurately interpreting and comparing binding affinity data across different experiments and laboratories.

A Comparative Overview of Key Assay Formats

The choice of a competitive binding assay format depends on several factors, including the nature of the target, the availability of reagents, throughput requirements, and the desired level of sensitivity. Here, we compare three widely used methodologies: Radioligand Binding Assays, Fluorescence Polarization Assays, and Surface Plasmon Resonance.

Assay Format Principle Advantages Disadvantages Typical Throughput
Radioligand Binding Assay (RBA) Competition between a radiolabeled ligand and an unlabeled test compound for a target. Bound and free radioligand are separated by filtration or precipitation, and the bound radioactivity is measured.High sensitivity, well-established methodology, suitable for membrane-bound targets.Requires handling of radioactive materials, generates radioactive waste, separation step can disturb equilibrium.Medium to High
Fluorescence Polarization (FP) Assay A fluorescently labeled ligand, when bound to a larger target molecule, rotates more slowly in solution, resulting in higher fluorescence polarization. An unlabeled competitor displaces the fluorescent ligand, causing a decrease in polarization.[12]Homogeneous (no-wash) format, amenable to high-throughput screening, non-radioactive.[13]Requires a fluorescently labeled ligand, sensitive to autofluorescence from compounds, performance can be limited by the molecular weight of the binding partners.[7]High
Surface Plasmon Resonance (SPR) The target is immobilized on a sensor chip. The binding of a ligand (competitor) to the immobilized target is detected in real-time as a change in the refractive index at the sensor surface.[14][15]Label-free, provides real-time kinetic data (association and dissociation rates), can determine both affinity and kinetics.[14][16]Requires specialized instrumentation, target immobilization can sometimes affect its conformation and binding activity, can be sensitive to buffer composition and non-specific binding.Low to Medium

Experimental Workflows and Protocols

To ensure the generation of high-quality, reproducible data, it is essential to follow well-defined and validated protocols.

Radioligand Binding Assay (RBA) Workflow

RBA_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis P1 Prepare Target (e.g., cell membranes) A1 Incubate Target, Tracer, and Competitor P1->A1 P2 Prepare Radiolabeled Ligand (Tracer) P2->A1 P3 Prepare Unlabeled Competitor (Test Compound Dilution Series) P3->A1 S1 Separate Bound from Free Ligand (e.g., vacuum filtration) A1->S1 D1 Quantify Bound Radioactivity (Scintillation Counting) S1->D1 D2 Plot Data and Determine IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

Caption: Workflow for a typical Radioligand Binding Assay.

Detailed Protocol: Radioligand Binding Assay

  • Target Preparation: Prepare a membrane fraction from cells or tissues expressing the target receptor.[17] The protein concentration of the membrane preparation should be determined using a suitable method like the BCA assay.[17]

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • A serial dilution of the unlabeled test compound.

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).[4]

    • The membrane preparation containing the target receptor.[17]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding reaction to reach equilibrium.[17]

  • Separation: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filtermat to separate the membrane-bound radioligand from the free radioligand.[17][18]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[17]

  • Detection: Dry the filters and measure the radioactivity retained on them using a scintillation counter.[17]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Fit the data using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[4][17]

Fluorescence Polarization (FP) Assay Workflow

FP_Workflow cluster_prep_fp Preparation cluster_assay_fp Assay Incubation & Measurement cluster_analysis_fp Data Analysis FP_P1 Prepare Target Protein FP_A1 Mix Target, Tracer, and Competitor in a microplate FP_P1->FP_A1 FP_P2 Prepare Fluorescently Labeled Ligand (Tracer) FP_P2->FP_A1 FP_P3 Prepare Unlabeled Competitor (Test Compound Dilution Series) FP_P3->FP_A1 FP_A2 Incubate to Reach Equilibrium FP_A1->FP_A2 FP_A3 Measure Fluorescence Polarization Directly in the Plate FP_A2->FP_A3 FP_D1 Plot Polarization vs. Log[Competitor] FP_A3->FP_D1 FP_D2 Determine IC50 from the Curve FP_D1->FP_D2 FP_D3 Calculate Ki using Cheng-Prusoff Equation FP_D2->FP_D3

Caption: Workflow for a Fluorescence Polarization Assay.

Detailed Protocol: Fluorescence Polarization Assay

  • Reagent Preparation: Prepare solutions of the target protein, the fluorescently labeled ligand (tracer), and a serial dilution of the unlabeled test compound in a suitable assay buffer.

  • Assay Setup: In a low-volume, black microplate (to minimize background fluorescence), add the reagents in the following order:

    • Assay buffer

    • Serial dilutions of the test compound.

    • A fixed concentration of the fluorescently labeled ligand.

    • A fixed concentration of the target protein.

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium. The incubation time should be optimized for the specific binding pair.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader equipped with polarization filters.

  • Data Analysis: Plot the measured fluorescence polarization values against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the appropriate form of the Cheng-Prusoff equation for FP assays.

Surface Plasmon Resonance (SPR) Competition Assay Workflow

SPR_Workflow cluster_prep_spr Preparation cluster_assay_spr Assay Execution cluster_analysis_spr Data Analysis SPR_P1 Immobilize Target on SPR Sensor Chip SPR_A1 Inject Reference Ligand to establish baseline binding SPR_P1->SPR_A1 SPR_P2 Prepare Known Binder (Reference Ligand) SPR_P2->SPR_A1 SPR_A2 Inject a mixture of Reference Ligand and Competitor SPR_P2->SPR_A2 SPR_P3 Prepare Unlabeled Competitor (Test Compound) SPR_P3->SPR_A2 SPR_A1->SPR_A2 SPR_A3 Regenerate Sensor Surface SPR_A2->SPR_A3 SPR_D1 Analyze Sensorgrams to measure binding response SPR_A2->SPR_D1 SPR_A3->SPR_A1 Repeat for different competitor concentrations SPR_D2 Plot Response vs. Log[Competitor] SPR_D1->SPR_D2 SPR_D3 Determine IC50 and Calculate Ki SPR_D2->SPR_D3

Caption: Workflow for an SPR Competition Assay.

Detailed Protocol: Surface Plasmon Resonance Competition Assay

  • Target Immobilization: Covalently immobilize the purified target protein onto the surface of an appropriate SPR sensor chip.[14][16] The immobilization level should be optimized to achieve a good signal-to-noise ratio.

  • Assay Setup: Prepare a series of solutions containing a fixed concentration of a known binder (reference ligand) and varying concentrations of the test compound (competitor).

  • Binding Measurement:

    • Inject the reference ligand alone over the sensor surface to establish the maximum binding response.

    • Inject the mixtures of the reference ligand and the test compound over the sensor surface. The binding of the reference ligand will be reduced in the presence of a competitor.

    • After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound ligands.

  • Data Analysis: Measure the binding response (in Resonance Units, RU) for each concentration of the test compound. Plot the percentage of the reference ligand binding against the log concentration of the test compound. Fit the data to determine the IC50 and subsequently calculate the Ki.

Troubleshooting Common Issues

Even with well-established protocols, challenges can arise. Here are some common problems and potential solutions:

Problem Possible Cause(s) Suggested Solution(s)
High Non-Specific Binding (NSB) Hydrophobic interactions of the ligand with the filter or plate; Inappropriate buffer composition.Add a carrier protein (e.g., BSA) or detergent to the buffer; optimize salt concentration; use low-binding plates.[18][19]
Low Signal Window Low affinity of the labeled ligand; inactive target protein; incorrect buffer conditions.Use a higher affinity labeled ligand; verify the activity of the target protein; optimize buffer pH and ionic strength.
Poor Curve Fit/High Variability Pipetting errors; insufficient incubation time; unstable reagents.Use calibrated pipettes and proper technique; ensure the binding reaction has reached equilibrium; prepare fresh reagents.[20]
Hill Slope not equal to -1.0 Complex binding mechanisms (e.g., allosteric interactions, multiple binding sites); experimental artifacts.Investigate the possibility of non-competitive binding; ensure proper data normalization.[4][5]

Conclusion: A Powerful Tool for MoA Validation

Competitive binding assays are an indispensable tool in the validation of a compound's mechanism of action.[1] By providing a quantitative measure of binding affinity, these assays offer crucial insights into the direct interaction between a potential drug and its intended target. The choice between radioligand assays, fluorescence polarization, and surface plasmon resonance will depend on the specific research question, available resources, and throughput needs.[4][6][7] By understanding the principles, carefully executing the protocols, and correctly interpreting the data, researchers can confidently validate the MoA of their compounds and advance the drug discovery process.

References

  • Mtoz Biolabs. Competitive Ligand Binding Assay. Available from: [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. Available from: [Link]

  • Center for Macromolecular Interactions. Surface Plasmon Resonance (SPR). Available from: [Link]

  • ResearchGate. The protocol of competitive binding assay. [table]. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Affinité Instruments. Surface Plasmon Resonance for Protein-Protein Interactions. 2021. Available from: [Link]

  • Pollard TD. A Guide to Simple and Informative Binding Assays. Mol Biol Cell. 2017;28(21):2749-2755. Available from: [Link]

  • BMG LABTECH. Binding Assays. 2025. Available from: [Link]

  • Fluidic Sciences Ltd. Competition Assays vs. Direct Binding Assays: How to choose. 2025. Available from: [Link]

  • Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Analyzing Kinetic Binding Data. 2021. Available from: [Link]

  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. 2019. Available from: [Link]

  • Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Receptor Binding Assays for HTS and Drug Discovery. 2012. Available from: [Link]

  • GraphPad Software. Competitive Binding Data with One Class of Receptors. Available from: [Link]

  • Medicine LibreTexts. 1.10: Competitive Binding Assays. 2023. Available from: [Link]

  • Zettner A. Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clin Chem. 1973;19(7):699-705. Available from: [Link]

  • The Science Snail. The difference between Ki, Kd, IC50, and EC50 values. 2019. Available from: [Link]

  • Starin CD, et al. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods Mol Biol. 2017;1594:157-171. Available from: [Link]

  • ResearchGate. What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? 2017. Available from: [Link]

  • BMG LABTECH. Protein-ligand binding measurements using fluorescence polarization. Available from: [Link]

  • Creative Biolabs Antibody. Troubleshooting of Competition (Inhibition) ELISA. Available from: [Link]

  • Bylund DB, Toews ML. Radioligand binding methods: practical guide and tips. Am J Physiol. 1993;265(4 Pt 1):L421-9. Available from: [Link]

  • The Biochemist. A beginner's guide to surface plasmon resonance. 2023. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • Starin CD, et al. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods Mol Biol. 2017;1594:157-171. Available from: [Link]

  • Bio-Techne. ELISA Troubleshooting Guide. Available from: [Link]

  • Zhang K, et al. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Res. 2009;37(Web Server issue):W441-5. Available from: [Link]

  • Sylvester-Hvid C, et al. Development and Validation of a Fluorescence Polarization-Based Competitive Peptide-Binding Assay for HLA-A*0201A New Tool for Epitope Discovery. Biochemistry. 2002;41(18):5875-82. Available from: [Link]

  • Reddit. Ki and IC50 values. 2020. Available from: [Link]

  • MyAssays. Common ELISA Problems and Solutions. Available from: [Link]

  • ResearchGate. How do I interpret this binding curve in fluorescence polarization competition assay? 2016. Available from: [Link]

  • AFFINImeter. Analysis of fluorescence polarization competition assays with affinimeter. 2018. Available from: [Link]

  • Phillips AH, et al. A Fluorescence Polarization-Based Competition Assay for Measuring Interactions between Unlabeled Ubiquitin Chains and UCH37•RPN13. Anal Biochem. 2018;551:25-30. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.